1-Cyclopentylbutan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXITNMMJFSULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984984 | |
| Record name | 1-Cyclopentylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-68-3 | |
| Record name | 1-Butanone, 1-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC52300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclopentylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentylbutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentylbutan-1-one
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-cyclopentylbutan-1-one, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a ketone with the molecular formula C₉H₁₆O.[1][2] Its structure consists of a cyclopentyl ring attached to a butan-1-one chain.
-
IUPAC Name: this compound[1]
-
CAS Number: 6635-68-3[1]
-
SMILES: CCCC(=O)C1CCCC1[1]
-
InChI: InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3[1]
-
InChIKey: GUXITNMMJFSULS-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 140.22 g/mol | [1][2] |
| Monoisotopic Mass | 140.120115130 Da | [1] |
| Purity | Min. 95% | [2][3] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |
| XLogP3 | 2.3 | [1] |
| LogP | 2.5458 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
Spectroscopic and Analytical Data
Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 141.12740 | 133.5 |
| [M+Na]⁺ | 163.10934 | 138.7 |
| [M-H]⁻ | 139.11284 | 136.2 |
| [M+NH₄]⁺ | 158.15394 | 156.6 |
| [M+K]⁺ | 179.08328 | 137.9 |
| [M+H-H₂O]⁺ | 123.11738 | 128.2 |
| [M+HCOO]⁻ | 185.11832 | 155.2 |
| [M+CH₃COO]⁻ | 199.13397 | 174.3 |
Data sourced from PubChemLite, calculated using CCSbase.[4]
Chemical Reactivity
This compound undergoes typical reactions of ketones. A notable reaction is the nucleophilic addition of cyanide, which is a key step in the formation of cyanohydrins.
Nucleophilic Addition with Cyanide: In the presence of potassium cyanide (KCN) and hydrogen cyanide (HCN), the cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.[5][6][7] This is followed by protonation of the resulting alkoxide intermediate by HCN to form the cyanohydrin product.[6][7]
The workflow for a typical analysis of chemical properties is outlined below.
The mechanism for the nucleophilic addition of cyanide to this compound is depicted below.
References
- 1. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
- 5. Solved consider the reaction of this compound in | Chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. Solved Consider the reaction of this compound in | Chegg.com [chegg.com]
Technical Guide: Physicochemical Properties of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and estimated physical and spectroscopic properties of 1-Cyclopentylbutan-1-one (CAS No. 6635-68-3). Due to a lack of publicly available experimental data for certain properties, this document combines computed data with estimations based on structurally similar compounds. Detailed experimental protocols for determining these properties are also provided to facilitate further research and characterization of this compound. This guide is intended to serve as a valuable resource for professionals in research, development, and quality control who are working with or exploring the applications of this compound.
Introduction
This compound is a ketone with the molecular formula C₉H₁₆O.[1][2] Its structure consists of a cyclopentyl ring attached to a butan-1-one chain. Understanding the physicochemical properties of this compound is fundamental for its application in various fields, including as a versatile small molecule scaffold in drug discovery and as an intermediate in organic synthesis.[2] This document summarizes the available data and provides standardized methodologies for its experimental determination.
Physicochemical Properties
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1][3] |
| CAS Number | 6635-68-3 | [1][4] |
| IUPAC Name | This compound | [4] |
| InChI Key | GUXITNMMJFSULS-UHFFFAOYSA-N | [4] |
| SMILES | CCCC(=O)C1CCCC1 | [1] |
| XLogP3-AA (Computed) | 2.3 | [3] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |
| Hydrogen Bond Donor Count (Computed) | 0 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |
| Rotatable Bond Count (Computed) | 3 | [1] |
Experimental Physical Properties (Estimated)
Direct experimental values for the following properties of this compound are not currently published. The values presented below are estimations based on the properties of other C9 ketones and related aliphatic ketones.[5][6][7][8]
| Property | Estimated Value | Notes |
| Boiling Point | 180 - 200 °C | Based on boiling points of other C9 ketones. The boiling point is influenced by molecular weight and intermolecular forces.[5][6] |
| Melting Point | Not Available | As an aliphatic ketone, it is expected to have a low melting point and likely exists as a liquid at room temperature.[4] |
| Density | ~0.88 g/cm³ | Estimated based on the density of similar aliphatic and C9 ketones.[7][9] |
| Solubility | Insoluble in water; Soluble in organic solvents | Expected behavior for a medium-chain ketone with a significant nonpolar hydrocarbon component.[5] |
Spectroscopic Data (Estimated)
Experimental spectroscopic data for this compound is not available. The following are estimated spectral characteristics based on the analysis of structurally similar compounds, such as Cyclopentyl phenyl ketone and other aliphatic ketones.[10][11]
¹H NMR Spectroscopy (Estimated)
In a ¹H NMR spectrum, the following proton signals would be expected for this compound in a deuterated solvent like CDCl₃:
-
A triplet corresponding to the terminal methyl group (-CH₃) of the butyl chain.
-
A multiplet for the methylene (B1212753) group (-CH₂-) adjacent to the methyl group.
-
A triplet for the methylene group (-CH₂-) adjacent to the carbonyl group.
-
A multiplet for the methine proton (-CH-) on the cyclopentyl ring attached to the carbonyl group.
-
Multiplets for the methylene protons (-CH₂-) of the cyclopentyl ring.
¹³C NMR Spectroscopy (Estimated)
The ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom:
-
A signal for the carbonyl carbon (C=O) in the downfield region.
-
Signals for the carbon atoms of the butyl chain.
-
Signals for the carbon atoms of the cyclopentyl ring.
Infrared (IR) Spectroscopy (Estimated)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
Absorption bands in the region of 2850-2960 cm⁻¹ due to C-H stretching vibrations of the aliphatic (butyl and cyclopentyl) groups.
Experimental Protocols
The following sections detail the standard experimental procedures for determining the key physical and spectroscopic properties of a liquid compound like this compound.
Determination of Boiling Point
The boiling point can be determined using a distillation method or a micro-method with a Thiele tube.
Distillation Method:
-
Place a small volume of this compound in a round-bottom flask with a boiling chip.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Determination of Density
The density of a liquid can be determined using a pycnometer or a hydrometer.
Pycnometer Method:
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Weigh the filled pycnometer.
-
Calculate the mass of the liquid by subtracting the mass of the empty pycnometer.
-
Divide the mass of the liquid by the known volume of the pycnometer to obtain the density.
Determination of Solubility
A qualitative assessment of solubility can be performed as follows:
-
To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, acetone).
-
Add a few drops of this compound to the solvent.
-
Agitate the mixture and observe if the compound dissolves completely to form a homogeneous solution.
-
Record the compound as soluble, partially soluble, or insoluble in the respective solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is appropriate for the spectrometer.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
Infrared (IR) Spectroscopy
For a liquid sample, the IR spectrum can be obtained using a neat sample between salt plates or using an Attenuated Total Reflectance (ATR) accessory.
Neat Sample Method:
-
Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the IR spectrum.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.
Caption: Workflow for the determination of physicochemical properties.
Conclusion
This technical guide consolidates the currently available and estimated physicochemical and spectroscopic properties of this compound. While computed data provides a foundational understanding, the lack of extensive experimental data highlights the need for further empirical investigation. The detailed experimental protocols included herein offer a standardized approach for researchers to obtain reliable data, which will be crucial for the confident application of this compound in drug development and other scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6635-68-3 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 5-Nonanone [webbook.nist.gov]
- 9. Transparent And Coloress C9 Solvent With Density Of 0.875 At 20'c at 234000.00 INR at Best Price in Kolkata | Industrial Chemical Corporation [tradeindia.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclopentyl methyl ketone | C7H12O | CID 22326 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclopentylbutan-1-one (CAS Number: 6635-68-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentylbutan-1-one, a ketone with the CAS number 6635-68-3. The document consolidates available data on its chemical and physical properties, safety and handling, and known chemical reactivity. Due to a notable scarcity of published research, this guide also outlines general, plausible synthetic and analytical methodologies based on established organic chemistry principles. This guide highlights the current knowledge gaps, particularly in the areas of biological activity and drug development applications, to inform future research endeavors.
Chemical and Physical Properties
This compound is a simple ketone featuring a cyclopentyl ring attached to a butanoyl group. Its fundamental properties are summarized in the table below. It is important to note that while some physical properties like boiling and melting points have not been consistently reported in publicly available literature, others have been computationally predicted.
| Property | Value | Source |
| CAS Number | 6635-68-3 | [1] |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC(=O)C1CCCC1 | [1] |
| InChI | InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 | [1] |
| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [3] |
| Predicted XlogP | 2.3 | [1] |
| Predicted Topological Polar Surface Area | 17.1 Ų | [1] |
Synthesis and Manufacturing
Postulated Synthetic Routes
Two common methods for the synthesis of ketones like this compound are the oxidation of a corresponding secondary alcohol and the Friedel-Crafts acylation of a suitable aromatic precursor.
2.1.1. Oxidation of 1-Cyclopentylbutan-1-ol
A straightforward method would involve the oxidation of the secondary alcohol, 1-cyclopentylbutan-1-ol.
-
Experimental Protocol (General):
-
Dissolve 1-cyclopentylbutan-1-ol in a suitable organic solvent such as dichloromethane.
-
Add an oxidizing agent, for example, Pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
-
2.1.2. Friedel-Crafts Acylation
While less direct for this aliphatic ketone, a conceptual workflow can be envisioned. A more relevant approach for similar structures might involve the reaction of an organometallic reagent with an acyl halide.
-
Experimental Workflow: Synthesis via Oxidation
Caption: A generalized workflow for the synthesis of this compound via oxidation of the corresponding secondary alcohol.
Chemical Reactivity
The primary site of reactivity for this compound is the carbonyl group. It is susceptible to nucleophilic attack.
Nucleophilic Addition: Cyanohydrin Formation
A known reaction of this compound is its reaction with hydrogen cyanide, typically in the presence of a catalytic amount of cyanide, to form a cyanohydrin.
-
Reaction Description: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated by hydrogen cyanide to yield the cyanohydrin product.
-
Reaction Workflow: Cyanohydrin Formation
Caption: Reaction pathway for the formation of a cyanohydrin from this compound.
Spectroscopic and Analytical Data
No publicly available experimental spectroscopic data (NMR, IR, MS) for this compound has been identified. However, predicted mass spectrometry data is available.
| Adduct | m/z |
| [M+H]⁺ | 141.12740 |
| [M+Na]⁺ | 163.10934 |
| [M-H]⁻ | 139.11284 |
| [M+NH₄]⁺ | 158.15394 |
| [M+K]⁺ | 179.08328 |
| [M+H-H₂O]⁺ | 123.11738 |
| [M+HCOO]⁻ | 185.11832 |
| [M+CH₃COO]⁻ | 199.13397 |
Source: PubChemLite. These are predicted values.
Biological Activity and Drug Development Potential
Currently, there is a significant lack of published data regarding the biological activity of this compound. No studies on its efficacy, mechanism of action, or potential as a therapeutic agent have been found in the public domain. One commercial supplier vaguely lists "healing drugs" as a potential application, but this claim is not substantiated by any scientific evidence in the available literature.
Given the absence of data, its potential in drug development is entirely speculative. Further research, including in vitro and in vivo screening, would be necessary to ascertain any pharmacological properties.
Safety and Handling
This compound is classified as a combustible liquid and is associated with several health hazards.
| Hazard Class | GHS Code | Description |
| Flammable liquids | H227 | Combustible liquid |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation |
Source: PubChem.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.
Conclusion and Future Directions
This compound is a chemical compound for which basic identifying and safety information is available. However, there is a pronounced deficit of in-depth technical data, particularly concerning detailed experimental protocols for its synthesis and reactions, comprehensive spectroscopic characterization, and any form of biological activity assessment. This guide has presented plausible synthetic and reaction workflows based on established chemical principles to bridge this information gap. The lack of biological data suggests that this compound is an underexplored area for drug discovery and development. Future research should focus on obtaining empirical spectroscopic data, optimizing and documenting synthetic procedures, and conducting a broad range of biological screenings to determine if this molecule holds any potential as a lead compound for therapeutic applications.
References
- 1. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketone Bodies Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
An In-depth Technical Guide to the Synthesis of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Cyclopentylbutan-1-one, a valuable ketone intermediate in organic synthesis. This document details the most viable synthetic pathways, complete with experimental protocols, quantitative data, and characterization methods to assist researchers in the effective preparation of this compound.
Introduction
This compound is a chemical compound with the molecular formula C₉H₁₆O. Its structure consists of a cyclopentyl ring attached to a butanoyl group. This ketone is a useful building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The selection of an appropriate synthetic route is crucial for achieving high yields and purity. This guide will focus on the Grignard reaction as the primary and most efficient method for the synthesis of this compound. Alternative routes will also be briefly discussed to provide a comprehensive understanding of the available synthetic strategies.
Primary Synthetic Pathway: Grignard Reaction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The synthesis of this compound via this pathway involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with a suitable butanoyl derivative. The most common and effective electrophile for this transformation is butanoyl chloride.
Reaction Scheme:
The overall transformation can be visualized as the nucleophilic attack of the cyclopentyl Grignard reagent on the electrophilic carbonyl carbon of butanoyl chloride, followed by the elimination of the chloride leaving group to form the ketone.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound via the Grignard reaction.
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activated, dry |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.9 g (0.10 mol) | Anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Dry, inhibitor-free |
| Butanoyl Chloride | C₄H₇ClO | 106.55 | 10.65 g (0.10 mol) | Anhydrous |
| Saturated Aqueous NH₄Cl | NH₄Cl(aq) | - | 100 mL | For quenching |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | For drying |
Equipment:
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Place the magnesium turnings in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
Dissolve the cyclopentyl bromide in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add a small portion (approximately 10 mL) of the cyclopentyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a gentle reflux. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly turbid.
Step 2: Reaction with Butanoyl Chloride
-
Cool the freshly prepared Grignard reagent solution to -70 °C using a dry ice/acetone bath.
-
Dissolve butanoyl chloride in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the butanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. It is crucial to maintain a low temperature during the addition to prevent the secondary reaction of the initially formed ketone with another equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol.
-
After the addition is complete, allow the reaction mixture to stir at -70 °C for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of saturated aqueous ammonium (B1175870) chloride solution with stirring. This will quench the reaction and hydrolyze the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine all the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| Cyclopentyl Bromide | 0.10 mol |
| Magnesium | 0.11 mol |
| Butanoyl Chloride | 0.10 mol |
| Reaction Conditions | |
| Grignard Formation Temperature | Reflux of Diethyl Ether (~35 °C) |
| Reaction with Butanoyl Chloride Temperature | -70 °C |
| Reaction Time | 3-4 hours |
| Product | |
| Theoretical Yield | 14.02 g |
| Expected Yield | 70-80% |
Characterization of this compound
Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.
Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.5 (t, 2H, -C(=O)-CH₂-), ~1.5-1.8 (m, 8H, cyclopentyl-H and -CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~212 (-C=O), ~52 (cyclopentyl-CH-C=O), ~45 (-C(=O)-CH₂-), ~30 (cyclopentyl-CH₂), ~26 (cyclopentyl-CH₂), ~18 (-CH₂-CH₃), ~14 (-CH₃) |
| IR (neat, cm⁻¹) | ~1710 (strong, C=O stretch) |
Alternative Synthetic Routes
While the Grignard reaction is the preferred method, other synthetic strategies can also be employed to synthesize this compound.
Reaction of Organolithium Reagent with Carboxylic Acid
This method involves the reaction of cyclopentyllithium (B3369451) with butanoic acid. Two equivalents of the organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate, which upon acidic workup yields the ketone.
Reaction Scheme:
This method can be effective, but organolithium reagents are generally more reactive and require more stringent anhydrous and inert atmosphere conditions than Grignard reagents.
Experimental Workflow and Signaling Pathway Diagrams
To provide a clear visual representation of the synthetic process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for a successful synthesis.
Conclusion
This technical guide has outlined a reliable and detailed protocol for the synthesis of this compound using the Grignard reaction. By following the described procedures and paying close attention to the critical experimental parameters, researchers can effectively prepare this valuable ketone intermediate in good yield and purity. The provided characterization data will aid in the confirmation of the final product. The alternative synthetic route offers additional flexibility for researchers depending on the availability of starting materials and laboratory capabilities.
A Technical Guide to the IUPAC Nomenclature of 1-Cyclopentylbutan-1-one
Introduction
The systematic naming of organic compounds is a cornerstone of chemical communication, governed by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides a detailed analysis of the IUPAC name for the chemical structure commonly referred to as 1-Cyclopentylbutan-1-one, confirming its validity through a step-by-step application of established nomenclature rules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of chemical nomenclature.
Structural Analysis and Application of IUPAC Rules
The name "this compound" is derived from a systematic process that identifies the principal functional group, the parent carbon chain, and any substituents. The validity of this name is confirmed by applying the IUPAC rules for naming ketones.
Key IUPAC Rules for Ketones:
-
The parent chain is the longest continuous carbon chain that contains the carbonyl group (C=O).
-
The chain is numbered to give the carbonyl carbon the lowest possible number.[1][2]
-
The suffix "-e" of the corresponding alkane is replaced with "-one".[3][4]
-
Substituents are named and numbered according to their position on the parent chain.
Step-by-Step Derivation:
-
Identification of the Principal Functional Group: The structure contains a carbonyl group (C=O) bonded to two carbon atoms, which defines it as a ketone. The ketone group takes precedence over alkyl groups in nomenclature.[1]
-
Selection of the Parent Chain: When a carbonyl group is part of an acyclic (non-ring) chain, that chain is considered the parent structure.[5] In this case, the longest continuous carbon chain containing the carbonyl carbon has four carbon atoms. Therefore, the parent alkane is "butane".
-
Numbering the Parent Chain: The butane (B89635) chain is numbered starting from the end closest to the carbonyl group to assign it the lowest possible locant. This places the carbonyl carbon at position 1.
-
Naming the Parent Ketone: The "-e" from butane is replaced with "-one", and the position of the carbonyl group is indicated, resulting in "butan-1-one".
-
Identification of Substituents: A cyclopentyl group is attached to the first carbon of the parent chain (the carbonyl carbon).
-
Assembling the Final Name: The substituent, with its locant, is prefixed to the name of the parent ketone. This leads to the final, correct IUPAC name: This compound .
The chemical database PubChem confirms that "this compound" is the correct IUPAC name for the structure with the molecular formula C₉H₁₆O.[6][7]
Data Presentation
To clarify the nomenclature process, the components of the name are summarized below.
| Component | Identification | IUPAC Rule Applied | Resulting Name Fragment |
| Principal Functional Group | Ketone (C=O) | Highest priority functional group determines the suffix. | -one |
| Parent Chain | Four-carbon acyclic chain | Longest continuous chain containing the ketone. | Butan- |
| Numbering | From right to left | Gives the carbonyl carbon the lowest number (1). | Butan-1-one |
| Substituent | Cyclopentyl ring | Group attached to the parent chain. | Cyclopentyl- |
| Substituent Position | Carbon-1 | Position of attachment on the parent chain. | 1-Cyclopentyl |
| Final Assembly | Substituent + Parent | Prefixed in order. | This compound |
Visualization of Nomenclature Logic
The logical workflow for determining the IUPAC name is illustrated below.
Caption: IUPAC nomenclature workflow for this compound.
Experimental Protocols
This section is not applicable as the determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental procedures.
References
- 1. IUPAC Rules [chem.uiuc.edu]
- 2. youtube.com [youtube.com]
- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Molecular Structure of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 1-Cyclopentylbutan-1-one. The document details the compound's chemical identity, physicochemical properties, and a plausible synthetic route. While experimental spectroscopic data is not publicly available, this guide presents predicted data to aid in the characterization of this molecule. The information is structured to be a valuable resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
This compound is a ketone with a chemical formula of C9H16O.[1] Its structure consists of a cyclopentyl ring attached to the carbonyl carbon of a butan-1-one chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 6635-68-3[1] |
| Molecular Formula | C9H16O[1] |
| SMILES | CCCC(=O)C1CCCC1[1] |
| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N[1] |
Below is a two-dimensional diagram of the molecular structure of this compound, generated using the DOT language.
Caption: 2D molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 140.22 g/mol [1] |
| Monoisotopic Mass | 140.120115130 Da[1] |
| XLogP3-AA (LogP) | 2.3[1] |
| Topological Polar Surface Area | 17.1 Ų[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Synthesis Protocol
A common and effective method for the synthesis of ketones such as this compound is the reaction of an organometallic compound, specifically a Grignard reagent, with an acyl chloride. In this case, cyclopentylmagnesium bromide would be reacted with butanoyl chloride.
The general reaction is as follows:
Cyclopentylmagnesium bromide + Butanoyl chloride → this compound + MgBrCl
To prevent the common side reaction where the Grignard reagent reacts further with the newly formed ketone to produce a tertiary alcohol, the reaction is typically carried out at low temperatures.[2] Another approach to enhance selectivity for the ketone is the use of a less reactive organometallic reagent, such as a dialkylcadmium compound, which can be prepared from the Grignard reagent.[3]
Experimental Workflow for Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of this compound via the Grignard reaction.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]+ | 141.12740 |
| [M+Na]+ | 163.10934 |
| [M-H]- | 139.11284 |
| [M+NH4]+ | 158.15394 |
| [M+K]+ | 179.08328 |
| [M+H-H2O]+ | 123.11738 |
| [M]+ | 140.11957 |
| [M]- | 140.12067 |
| Data sourced from PubChemLite.[4] |
Note on Experimental Data: For definitive structural elucidation and confirmation, it is imperative to obtain and analyze experimental ¹H NMR, ¹³C NMR, and IR spectra. These analyses would provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Conclusion
This technical guide has summarized the key molecular and physicochemical properties of this compound. A plausible and widely used synthetic methodology has been outlined, providing a solid foundation for its preparation in a laboratory setting. The inclusion of predicted mass spectrometry data serves as a useful reference for the characterization of this compound. This document is intended to be a valuable resource for scientists engaged in chemical research and drug development.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-cyclopentylbutan-1-one. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous ketones. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem[1] |
| Molecular Weight | 140.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6635-68-3 | PubChem[1] |
| Exact Mass | 140.120115130 Da | PubChem[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.45 | t | 2H | -C(=O)-CH₂ -CH₂-CH₃ |
| ~2.90 | m | 1H | -C(=O)-CH -(CH₂)₄ |
| ~1.55-1.85 | m | 10H | -CH₂-CH₂ -CH₃ and cyclopentyl -CH₂ - protons |
| ~0.90 | t | 3H | -CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~212 | C =O (ketone) |
| ~52 | -C(=O)-CH -(CH₂)₄ |
| ~45 | -C(=O)-CH₂ -CH₂-CH₃ |
| ~30 | Cyclopentyl CH₂ (adjacent to CH) |
| ~26 | Cyclopentyl CH₂ |
| ~18 | -CH₂-CH₂ -CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, 2870 | Strong | C-H stretch (alkyl) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1465 | Medium | CH₂ bend |
| ~1375 | Medium | CH₃ bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 85 | [C₅H₉CO]⁺ |
| 71 | [C₄H₉CO]⁺ |
| 69 | [C₅H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
¹H NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, tune the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse program.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is generally set from 0 to 220 ppm.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at approximately 77.16 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Data Acquisition:
-
Record a background spectrum of the empty IR spectrometer.
-
Place the prepared salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone (B3395972) or dichloromethane) after the measurement.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) and inject it into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the NMR Spectrum of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopentylbutan-1-one. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is of interest in various chemical research and development sectors. This document outlines predicted spectral data based on established principles of NMR spectroscopy and provides a standardized experimental protocol for acquiring such data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the distinct proton environments in the molecule. The butyl chain protons adjacent to the carbonyl group will be deshielded and appear at a lower field, while the cyclopentyl protons will show more complex splitting patterns due to their cyclic nature and proximity to the ketone.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2' | 2.50 - 2.60 | Triplet (t) | ~7.5 | 2H |
| H-1 | 2.90 - 3.10 | Multiplet (m) | - | 1H |
| H-2, H-5 | 1.70 - 1.90 | Multiplet (m) | - | 4H |
| H-3, H-4 | 1.50 - 1.70 | Multiplet (m) | - | 4H |
| H-3' | 1.55 - 1.70 | Sextet (sxt) | ~7.4 | 2H |
| H-4' | 0.90 - 1.00 | Triplet (t) | ~7.4 | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 210 - 215 |
| C-1 | 50 - 55 |
| C-2' | 40 - 45 |
| C-2, C-5 | 28 - 33 |
| C-3, C-4 | 25 - 30 |
| C-3' | 18 - 23 |
| C-4' | 13 - 15 |
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering convention used for the NMR data tables.
Caption: Structure of this compound with atom numbering.
Logical Relationship of Proton Environments
The following diagram illustrates the neighboring proton environments that lead to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Proton coupling relationships in this compound.
Experimental Protocol for NMR Spectrum Acquisition
A standardized protocol for the acquisition of high-quality NMR spectra for a liquid ketone like this compound is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the sample's solubility and the desired region of the spectrum to be observed.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1][2][3] This step is crucial to remove any particulate matter that could degrade the spectral resolution.[1][3][4]
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
2. Instrument Setup and Calibration:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Before acquiring the sample spectrum, the instrument's magnetic field should be locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 220-240 ppm is necessary to encompass the carbonyl carbon signal.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The exact number will depend on the sample concentration and the desired signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to generate the spectrum.
-
Phase correction should be applied to ensure all peaks are in the absorptive mode.
-
Baseline correction may be necessary to obtain a flat baseline.
-
The chemical shifts should be referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to an internal standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
For the ¹H NMR spectrum, integration of the signals should be performed to determine the relative ratios of the different types of protons.
Experimental Workflow
The following diagram outlines the key stages in the experimental workflow for acquiring the NMR spectrum of this compound.
Caption: Workflow for NMR spectrum acquisition and analysis.
References
An In-depth Technical Guide to the Infrared Spectrum of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1-cyclopentylbutan-1-one, a ketone with applications in various fields of chemical research and development. This document details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and outlines a logical workflow for spectral analysis.
Introduction to the Infrared Spectroscopy of Ketones
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules upon absorption of infrared radiation. For organic compounds like this compound, the IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecule's structure.
The key functional group in this compound is the carbonyl group (C=O) of the ketone, which gives rise to a characteristic strong absorption band in the IR spectrum. The position of this band is sensitive to the molecular environment. Additionally, the spectrum will be characterized by absorptions arising from the C-H bonds of the cyclopentyl and butyl aliphatic chains.
Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~1715 | Strong | C=O Stretch | Ketone carbonyl group. The position is influenced by the aliphatic nature of the attached groups. |
| 2960-2850 | Strong | C-H Stretch | Aliphatic C-H bonds in the cyclopentyl and butyl groups. Multiple peaks are expected in this region. |
| 1465 | Medium | C-H Bend | Scissoring and bending vibrations of the CH₂ groups in the cyclopentyl and butyl chains. |
| 1375 | Medium to Weak | C-H Bend | Bending vibrations of the CH₃ group in the butyl chain. |
| ~1150 | Medium to Weak | C-C Stretch | Stretching vibrations of the carbon-carbon single bonds in the molecular skeleton. |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.[1]
3.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample of this compound (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal stability as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This spectrum will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.[1]
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The spectrometer will co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: After the measurement, the resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with an appropriate solvent and lint-free wipes to remove all traces of the sample.
Visualization of the Spectral Analysis Workflow
The following diagram illustrates a logical workflow for the analysis and interpretation of the infrared spectrum of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylbutan-1-one is a ketone with the molecular formula C₉H₁₆O.[1][2] Its molecular weight is approximately 140.22 g/mol , with a monoisotopic mass of 140.120115130 Da.[1][2] Understanding the mass spectrometric behavior of such molecules is crucial for their identification and structural elucidation in various scientific disciplines, including drug discovery and metabolomics. This guide provides a detailed overview of the theoretical mass spectrometry of this compound, focusing on predicted fragmentation patterns under electron ionization (EI).
It is important to note that a comprehensive search of publicly available spectral databases, including the NIST Mass Spectrometry Data Center, did not yield an experimental electron ionization mass spectrum for this compound. Therefore, the fragmentation data and pathways discussed herein are based on established principles of mass spectrometry for ketones and analysis of analogous structures.
Theoretical Mass Spectrum Data
The electron ionization mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily α-cleavage and McLafferty rearrangement, which are common for ketones. The expected major ions and their theoretical m/z values are summarized in the table below. The relative abundance is a qualitative prediction based on the anticipated stability of the resulting fragment ions.
| Theoretical m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 140 | [C₉H₁₆O]⁺• | Molecular Ion | Moderate |
| 111 | [C₇H₁₁O]⁺ | α-cleavage (loss of C₂H₅•) | High |
| 98 | [C₆H₁₀O]⁺• | McLafferty Rearrangement (loss of C₃H₆) | Moderate to High |
| 83 | [C₆H₁₁]⁺ | Loss of CO from m/z 111 | Moderate |
| 71 | [C₄H₇O]⁺ | α-cleavage (loss of C₅H₉•) | High (likely base peak) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation | Moderate |
| 43 | [C₃H₇]⁺ | Propyl cation | Moderate |
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion ([C₉H₁₆O]⁺•) is expected to be dominated by two primary mechanisms:
-
Alpha (α)-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This is a highly favorable process as it leads to the formation of a stable acylium ion. For this compound, there are two possible α-cleavage pathways:
-
Loss of a propyl radical ([CH₃CH₂CH₂]•) to form an acylium ion at m/z 97.
-
Loss of a cyclopentyl radical ([C₅H₉]•) to form an acylium ion at m/z 71.
-
Loss of an ethyl radical ([CH₃CH₂]•) to form an acylium ion at m/z 111.
-
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen available for transfer. In this process, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the elimination of a neutral alkene molecule and the formation of a new radical cation. For this compound, this would involve the elimination of propene (C₃H₆), leading to a fragment at m/z 98.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways of this compound.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for analyzing a liquid ketone sample by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below.
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials and Instrumentation:
-
Sample: this compound, analytical standard
-
Solvent: Dichloromethane or hexane, HPLC grade
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS system or equivalent).
-
GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Vials and Syringes: Standard GC vials with septa and a microsyringe for sample injection.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Transfer the solution to a GC vial and cap it.
-
-
GC-MS Method Setup:
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the theoretical fragmentation patterns discussed in this guide.
-
This comprehensive guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. For definitive structural confirmation and fragmentation analysis, obtaining an experimental mass spectrum using the outlined protocol is highly recommended.
References
An In-depth Technical Guide to 1-Cyclopentylbutan-1-one
This technical guide provides a comprehensive overview of 1-Cyclopentylbutan-1-one, a versatile ketone in organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data.
Chemical Properties and Identifiers
This compound is a chemical compound with the molecular formula C₉H₁₆O.[1][2][3] It is recognized by several chemical identifiers, ensuring its unambiguous identification in databases and publications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | PubChem[4], CymitQuimica[1] |
| Molecular Weight | 140.22 g/mol | PubChem[4], CymitQuimica[1] |
| CAS Number | 6635-68-3 | PubChem[4], ChemScene[2] |
| IUPAC Name | This compound | PubChem[4] |
| InChI | InChI=1S/C9H16O/c1-2-5-9(10)8-6-3-4-7-8/h8H,2-7H2,1H3 | PubChem[4] |
| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CCCC(=O)C1CCCC1 | PubChem[4] |
| Purity | Min. 95% | CymitQuimica[1] |
Synthesis of this compound
The discovery and initial synthesis of this compound can be traced back to a publication in Tetrahedron Letters in 1979.[3] The synthesis generally involves the reaction of a cyclopentyl derivative with a butyryl-containing reagent. A common approach is the Friedel-Crafts acylation of cyclopentane (B165970) or a related reaction involving an organometallic cyclopentyl reagent and a butyryl electrophile.
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the synthesis of this compound, based on established organic chemistry principles for ketone synthesis.
Materials:
-
Cyclopentyl magnesium bromide (or a similar cyclopentyl organometallic reagent)
-
Butyryl chloride (or butanoic anhydride)
-
Anhydrous diethyl ether (or THF) as a solvent
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of cyclopentyl magnesium bromide in anhydrous diethyl ether.
-
Acylation: The solution is cooled in an ice bath. Butyryl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis Workflow
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted spectroscopic data provides valuable information for its characterization.
| Spectroscopy | Predicted Data |
| ¹H NMR | Signals expected for the propyl chain (triplet, sextet, triplet) and the cyclopentyl ring (multiplets). The protons alpha to the carbonyl group on the propyl chain and the cyclopentyl ring would be deshielded. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected around 200-210 ppm. Other signals would correspond to the carbons of the propyl and cyclopentyl groups. |
| Infrared (IR) | A strong absorption band characteristic of a ketone C=O stretch is expected around 1710-1720 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for ketones would be observed. |
Applications and Biological Relevance
This compound is primarily utilized as a building block or intermediate in organic synthesis. Its ketone functional group allows for a variety of chemical transformations, making it a useful scaffold for the synthesis of more complex molecules.
There is currently no significant evidence in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role appears to be in the realm of synthetic chemistry rather than medicinal chemistry or drug development. The compound is often used in educational settings as an example for demonstrating reactions of ketones, such as nucleophilic addition.
Logical Relationship of Ketone Reactions
The ketone functional group in this compound is electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. This is a fundamental principle in its reactivity.
References
An In-depth Technical Guide to 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-Cyclopentylbutan-1-one, a simple alkyl cyclopentyl ketone. While specific research on this molecule is limited, this document extrapolates information from established chemical principles and data on analogous compounds to present a thorough overview of its synthesis, properties, and potential biological significance.
Chemical and Physical Properties
This compound, also known as cyclopentyl propyl ketone, is a simple ketone with a nine-carbon backbone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | --INVALID-LINK--[1] |
| Molecular Weight | 140.22 g/mol | --INVALID-LINK--[1] |
| CAS Number | 6635-68-3 | --INVALID-LINK--[1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents (predicted) | |
| XLogP3-AA | 2.3 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[1] |
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound has not been prominently reported in the literature, its structure lends itself to two primary and well-established synthetic methodologies: Grignard reaction and Friedel-Crafts acylation.
Grignard Reaction Protocol
The reaction of a cyclopentyl Grignard reagent with an appropriate butyryl electrophile is a highly plausible and efficient route to this compound. Two main variations of this approach are presented below.
Method A: Reaction with Butyryl Chloride
This method involves the reaction of cyclopentylmagnesium bromide with butyryl chloride.
Experimental Protocol:
-
Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of bromocyclopentane (B41573) (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, if necessary, and then maintained at a gentle reflux until the magnesium is consumed.
-
Acylation: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of butyryl chloride (1.0 eq) in the same anhydrous solvent is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Method B: Reaction with Butanenitrile
An alternative Grignard approach involves the reaction with butanenitrile, followed by acidic hydrolysis of the resulting imine.
Experimental Protocol:
-
Grignard Reaction: To a solution of cyclopentylmagnesium bromide (1.1 eq), prepared as described above, a solution of butanenitrile (1.0 eq) in anhydrous diethyl ether or THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction mixture is carefully poured into a stirred mixture of ice and concentrated hydrochloric acid. The mixture is stirred for 1-2 hours until the intermediate imine is fully hydrolyzed.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by vacuum distillation.
Friedel-Crafts Acylation Protocol
Friedel-Crafts acylation offers a direct method to form the ketone by reacting an acylating agent with cyclopentane (B165970) in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for evolving HCl is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an excess of cyclopentane, which serves as both reactant and solvent. The mixture is cooled to 0 °C.
-
Acylation: Butyryl chloride (1.0 eq) is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic phases are washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the product is purified by vacuum distillation.
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | - ~2.5-2.7 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group (-CH₂-CO-).- ~1.5-1.8 ppm (multiplet): Protons of the cyclopentyl ring and the methylene (B1212753) group beta to the carbonyl (-CH₂-CH₂-CO-).- ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃). |
| ¹³C NMR | - ~210-215 ppm: Carbonyl carbon (C=O).- ~45-55 ppm: Methine carbon of the cyclopentyl ring attached to the carbonyl.- ~40-45 ppm: Methylene carbon alpha to the carbonyl.- ~25-30 ppm: Methylene carbons of the cyclopentyl ring.- ~18-22 ppm: Methylene carbon beta to the carbonyl.- ~13-15 ppm: Terminal methyl carbon. |
| IR Spectroscopy | - ~1715 cm⁻¹: Strong C=O stretching vibration, characteristic of an aliphatic ketone. This is similar to the C=O stretch observed in cyclopentyl methyl ketone.[2] |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 140.- Predicted Fragments: Alpha-cleavage would be expected, leading to fragments with m/z = 85 (cyclopentylcarbonyl cation) and m/z = 57 (propyl cation). McLafferty rearrangement is also possible. |
Potential Biological Activities and Applications
There is no direct research on the biological activities of this compound. However, the broader class of alkyl cyclic ketones has been investigated, primarily in the context of fragrance ingredients. A toxicological and dermatological assessment of this class of compounds indicated low acute toxicity and a low potential for skin sensitization.[3]
The cyclopentanone (B42830) or cyclopentenone moiety is present in a variety of biologically active natural products and synthetic molecules, including prostaglandins (B1171923) and some anticancer agents. These activities are often associated with the reactivity of the carbonyl group or the presence of unsaturation in the ring, which is absent in this compound.
Given its simple structure, this compound could potentially serve as a building block in medicinal chemistry for the synthesis of more complex molecules. The ketone functionality can be readily transformed into other functional groups such as alcohols, amines, or alkenes, providing a scaffold for the development of new chemical entities.
Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H227: Combustible liquid[1]
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
This compound is a simple ketone for which there is a notable lack of dedicated scientific literature. However, its synthesis can be confidently predicted using standard organic chemistry reactions such as the Grignard reaction and Friedel-Crafts acylation. Its physical, chemical, and spectroscopic properties can be reasonably estimated from its structure and comparison with analogous compounds. While no specific biological activities have been reported, its structural class suggests a low toxicity profile, and its chemical functionality makes it a potential building block for further synthetic and medicinal chemistry research. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this molecule.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylbutan-1-one is a ketone with the chemical formula C₉H₁₆O. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and vapor pressure, is fundamental for a variety of applications, including reaction engineering, process design, safety analysis, and computational modeling. This guide presents the detailed experimental workflows for the determination of these properties.
Core Thermodynamic Properties and Data Presentation
The following tables are presented as templates for the systematic recording and comparison of experimentally determined thermodynamic data for this compound.
Table 1: Enthalpy of Formation
| Property | Value (kJ/mol) | Temperature (K) | Pressure (kPa) | Method |
|---|---|---|---|---|
| Standard Enthalpy of Formation (liquid), ΔfH°(l) | Data to be determined | 298.15 | 100 | Bomb Calorimetry |
| Standard Enthalpy of Formation (gas), ΔfH°(g) | Data to be determined | 298.15 | 100 | Derived from ΔfH°(l) and ΔvapH° |
| Standard Enthalpy of Combustion (liquid), ΔcH°(l) | Data to be determined | 298.15 | 100 | Bomb Calorimetry |
Table 2: Heat Capacity and Entropy
| Property | Value | Temperature (K) | Method |
|---|---|---|---|
| Molar Heat Capacity (liquid), Cp,m(l) | Data to be determined J/(mol·K) | 298.15 | Differential Scanning Calorimetry (DSC) or Adiabatic Calorimetry |
| Standard Molar Entropy (liquid), S°(l) | Data to be determined J/(mol·K) | 298.15 | Calculated from heat capacity measurements from 0 K to 298.15 K |
Table 3: Vapor Pressure and Enthalpy of Vaporization
| Temperature (K) | Vapor Pressure (kPa) | Method |
|---|---|---|
| T₁ | P₁ | Ebulliometry / Static Method |
| T₂ | P₂ | Ebulliometry / Static Method |
| T₃ | P₃ | Ebulliometry / Static Method |
| Derived Property | Value (kJ/mol) | Method |
| Enthalpy of Vaporization, ΔvapH | Data to be determined | Clausius-Clapeyron Equation from vapor pressure data |
Experimental Protocols
Detailed methodologies for determining the key thermodynamic properties are provided below.
The standard enthalpy of formation of this compound can be determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.
Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.
-
Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.
-
Temperature Equilibration and Ignition: The water in the calorimeter is stirred until a constant initial temperature (T_initial) is reached. The sample is then ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature (T_final) is reached and the temperature begins to fall.
-
Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise (ΔT = T_final - T_initial) and the heat capacity of the calorimeter system (C_calorimeter), which is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release and the molar mass of the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
The molar heat capacity of liquid this compound can be measured using a differential scanning calorimeter.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Measurement Procedure:
-
A baseline is established by running the empty sample and reference pans through the desired temperature program (e.g., a linear heating ramp).
-
A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.
-
The sample pan containing this compound is run under the identical temperature program.
-
-
Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is calculated by comparing its heat flow curve to that of the sapphire standard and the baseline.
The standard molar entropy (S°) is determined by measuring the heat capacity (Cp) as a function of temperature from as close to 0 K as possible up to the desired temperature (e.g., 298.15 K).[1][2]
Protocol:
-
Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of this compound is measured using an adiabatic calorimeter from very low temperatures (e.g., 5 K) up to its melting point.
-
Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) at the melting temperature (Tm) is measured, typically using DSC.
-
Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
-
Entropy Calculation: The absolute entropy at 298.15 K is calculated by integrating C_p/T with respect to temperature from 0 K to 298.15 K, and adding the entropy of fusion (ΔfusH/Tm).[1][2] The Debye extrapolation (C_p = aT³) is used to estimate the heat capacity from 0 K to the lowest measurement temperature.
The vapor pressure of this compound can be measured using various methods depending on the pressure range of interest. A common technique is the static or dynamic (ebulliometric) method.[3]
Protocol (Static Method):
-
Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device. The sample is thoroughly degassed to remove any dissolved air or volatile impurities.
-
Temperature Control: The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.[3]
-
Data Collection: This procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization (ΔvapH) can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the key thermodynamic properties of this compound.
Caption: Workflow for Enthalpy of Formation Determination.
Caption: Workflow for Heat Capacity (Cp) Determination.
Caption: Workflow for Vapor Pressure Determination.
References
Methodological & Application
Synthesis of 1-Cyclopentylbutan-1-one: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-cyclopentylbutan-1-one, a valuable ketone intermediate in organic synthesis and drug discovery. The primary synthetic route outlined is the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. This protocol is based on established general procedures for Grignard reagent formation and acylation.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Formation of the Grignard Reagent: Cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent.
-
Acylation Reaction: The prepared Grignard reagent is then reacted with butyryl chloride at a low temperature to yield the target ketone, this compound.
A critical aspect of the acylation step is to control the reactivity of the Grignard reagent to prevent a secondary reaction with the newly formed ketone, which would result in a tertiary alcohol. This can be managed by maintaining a low reaction temperature and, optionally, by using a reactivity-moderating agent.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from established procedures for the formation of Grignard reagents.[1][2][3]
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.90 g (0.10 mol) | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Must be completely dry |
| Iodine | I₂ | 253.81 | 1-2 small crystals | To initiate the reaction |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
Procedure:
-
Apparatus Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is completely dry.
-
Initiation: Place the magnesium turnings in the flask and add 50 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Reagent Formation: Dissolve the cyclopentyl bromide in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add a small amount (approximately 10 mL) of the cyclopentyl bromide solution to the magnesium turnings. The reaction should begin spontaneously, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Addition: Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and turbid.
Part 2: Synthesis of this compound
This protocol is a general procedure for the acylation of a Grignard reagent with an acyl chloride.[4][5][6]
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Cyclopentylmagnesium Bromide Solution | C₅H₉MgBr | ~173.33 | ~0.10 mol in diethyl ether | From Part 1 |
| Butyryl Chloride | C₄H₇ClO | 106.55 | 10.66 g (0.10 mol) | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | |
| Saturated Aqueous Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | 100 mL | For quenching |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | For workup |
| Saturated Aqueous Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Equipment:
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath or dry ice-acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared cyclopentylmagnesium bromide solution to -78 °C using a dry ice-acetone bath.
-
Acylation: Dissolve butyryl chloride in 50 mL of anhydrous diethyl ether and add this solution to a dropping funnel. Add the butyryl chloride solution dropwise to the vigorously stirred Grignard reagent solution while maintaining the temperature at -78 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while keeping the flask in the cooling bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. If solids are present, add 1 M HCl to dissolve them.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [7][8] |
| Molar Mass | 140.22 g/mol | [7] |
| Appearance | Expected to be a liquid | N/A |
| Boiling Point | Not available | N/A |
Expected Spectroscopic Data
Due to the lack of experimentally determined spectra in the searched literature, the following are expected characteristic peaks based on the structure of this compound.
-
¹H NMR: Signals corresponding to the protons of the cyclopentyl ring and the propyl chain. The protons alpha to the carbonyl group are expected to be deshielded.
-
¹³C NMR: A peak corresponding to the carbonyl carbon (expected around 200 ppm), along with signals for the carbons of the cyclopentyl and propyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O stretch), typically in the range of 1700-1725 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (140.22 g/mol ).[7]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
Synthesis of 1-Cyclopentylbutan-1-one via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Cyclopentylbutan-1-one utilizing a Grignard reaction. The primary challenge in this synthesis is the selective formation of the ketone, as the Grignard reagent can further react with the ketone product to yield a tertiary alcohol. This protocol outlines a method designed to favor the formation of the desired ketone, this compound.
Overview
The synthesis of this compound can be achieved by the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with butanoyl chloride. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to prevent the secondary reaction with the newly formed ketone. Alternative methods, such as the use of organocuprates (Gilman reagents), can offer higher selectivity for ketone formation. However, this guide focuses on the Grignard protocol, a fundamental and widely used organometallic reaction.
Reaction Principle
The core of this synthesis is the nucleophilic acyl substitution of butanoyl chloride with cyclopentylmagnesium bromide. The cyclopentyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl chloride. This is followed by the elimination of the chloride leaving group to form the ketone.
Reaction:
Cyclopentylmagnesium bromide + Butanoyl chloride → this compound + MgBrCl
Experimental Data
While specific yield data for the direct Grignard reaction of cyclopentylmagnesium bromide with butanoyl chloride is not extensively reported in the literature, yields for similar reactions of Grignard reagents with acyl chlorides to form ketones can vary significantly. The table below presents expected yields based on analogous reactions and highlights the importance of reaction conditions.
| Grignard Reagent | Acyl Chloride | Additive/Condition | Expected Yield of Ketone | Reference Analogues |
| Cyclopentylmagnesium bromide | Butanoyl chloride | Low Temperature | 40-60% | [General Grignard reactions with acyl chlorides] |
| Cyclopentylmagnesium bromide | Butanoyl chloride | CuI (catalytic) | 70-90% | [De Luca, L., et al. Org. Lett. 2001, 3, 1435-1437] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound. This procedure is adapted from general methods for the synthesis of ketones from Grignard reagents and acyl chlorides, with modifications to enhance ketone selectivity.
Materials and Equipment
-
Reagents: Magnesium turnings, Cyclopentyl bromide, Butanoyl chloride, Anhydrous diethyl ether, Anhydrous tetrahydrofuran (B95107) (THF), Copper(I) iodide (CuI), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice-salt bath, separatory funnel, rotary evaporator, distillation apparatus.
Protocol 1: Preparation of Cyclopentylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas (e.g., argon or nitrogen).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a small portion of a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle boiling.
-
Addition: Once the reaction starts, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
-
Catalyst Addition: To a separate dry flask under an inert atmosphere, add a catalytic amount of Copper(I) iodide (CuI, ~5 mol%).
-
Grignard Addition: Cool the CuI suspension to -20°C (ice-salt bath) and slowly add the freshly prepared cyclopentylmagnesium bromide solution via a cannula.
-
Acyl Chloride Addition: Prepare a solution of butanoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard-CuI mixture at -20°C.
-
Reaction: Maintain the reaction at -20°C for 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution while keeping the flask in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Reaction Workflow
Application Notes and Protocols for 1-Cyclopentylbutan-1-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylbutan-1-one (CAS No: 6635-68-3) is a versatile ketone that holds potential as a chemical intermediate in organic synthesis.[1] Its structure, featuring a cyclopentyl ring attached to a butanoyl group, offers several reactive sites for the construction of more complex molecules. This document provides an overview of its chemical properties, potential applications in drug discovery, and detailed protocols for key synthetic transformations. While specific examples of its inclusion in named drug candidates are not prevalent in publicly accessible literature, its utility can be inferred from the common reactivity patterns of ketones in medicinal chemistry.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC(=O)C1CCCC1 | [1] |
| InChIKey | GUXITNMMJFSULS-UHFFFAOYSA-N | [1] |
Potential Applications in Drug Discovery and Medicinal Chemistry
Ketone moieties are pivotal in medicinal chemistry, serving as handles for the introduction of various functional groups and for building the carbon skeleton of bioactive molecules. This compound can serve as a precursor for a range of molecular scaffolds. The cyclopentyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral absorption of a drug candidate.
Hypothetical Drug Discovery Workflow:
The following diagram illustrates a conceptual workflow where this compound is utilized as a starting material in a drug discovery program.
Key Synthetic Transformations and Experimental Protocols
The carbonyl group of this compound is the primary site of reactivity, allowing for a variety of synthetic transformations.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. A common example is the formation of a cyanohydrin, which can be a precursor to alpha-hydroxy acids and alpha-amino acids.
Experimental Protocol: Cyanohydrin Formation
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or a mixture of THF and water.
-
Reagent Addition: Add potassium cyanide (KCN, 1.1 eq) to the solution, followed by the slow, dropwise addition of an acid, such as hydrogen cyanide (HCN) or a mineral acid like HCl, at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Reaction Workflow:
Reduction to Alcohol
The ketone can be reduced to the corresponding secondary alcohol, 1-cyclopentylbutan-1-ol, using various reducing agents. This alcohol can then be used in further synthetic steps, such as esterification or etherification.
Experimental Protocol: Sodium Borohydride (B1222165) Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (B129727) or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Slowly add water to quench the excess NaBH₄. Add dilute HCl to adjust the pH to ~7. Remove the solvent under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. Purify by column chromatography if necessary.
Quantitative Data (Representative):
| Reaction | Reducing Agent | Solvent | Yield (%) |
| Reduction | NaBH₄ | Methanol | >90 (Typical) |
| Reduction | LiAlH₄ | THF | >95 (Typical) |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Grignard Reaction for Tertiary Alcohol Synthesis
Addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl group results in the formation of a tertiary alcohol. This reaction is a powerful tool for carbon-carbon bond formation.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, 1.1-1.2 eq, solution in ether) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting tertiary alcohol can be purified by column chromatography.
Reaction Workflow:
Spectroscopic Data of this compound
Characterization of the starting material is crucial. The following are expected spectroscopic features:
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Protons alpha to carbonyl | ~2.4-2.6 ppm |
| ¹³C NMR | Carbonyl carbon | >200 ppm |
| IR | C=O stretch | ~1710 cm⁻¹ |
Conclusion
This compound is a readily accessible ketone with significant potential as a chemical intermediate. Its straightforward reactivity allows for its incorporation into a variety of molecular frameworks, making it a valuable building block for synthetic chemists in academia and industry. The protocols provided herein offer a starting point for the exploration of its chemistry in the synthesis of novel compounds.
References
Application Notes and Protocols: Reactions of 1-Cyclopentylbutan-1-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reactivity of 1-Cyclopentylbutan-1-one with various nucleophiles. The document outlines key reactions, including Grignard reactions, Wittig reactions, reductions, and cyanohydrin formations. Detailed experimental protocols, reaction mechanisms, and potential applications in medicinal chemistry and drug development are presented. Quantitative data, based on analogous reactions, are summarized for comparative purposes.
Introduction
This compound is a ketone featuring a sterically demanding cyclopentyl group adjacent to the carbonyl functionality. This steric hindrance influences its reactivity towards nucleophiles, making the study of these reactions crucial for predicting outcomes and designing synthetic routes. Ketones are pivotal intermediates in organic synthesis, and their derivatives are frequently found in the core structures of active pharmaceutical ingredients (APIs). The cyclopentyl moiety, in particular, is present in various drug molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. For instance, cyclopentyl ketone derivatives are precursors in the synthesis of important pharmaceuticals like ketamine and tiletamine.[1][2] This document serves as a guide for researchers exploring the synthetic utility of this compound.
General Reaction Pathway: Nucleophilic Addition
The fundamental reaction of ketones with nucleophiles is the nucleophilic addition to the electrophilic carbonyl carbon. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.
Caption: General mechanism of nucleophilic addition to a ketone.
Reactions and Protocols
This section details specific nucleophilic reactions with this compound, providing generalized experimental protocols.
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group, forming a new carbon-carbon bond and, after workup, a tertiary alcohol.
Quantitative Data (Illustrative)
| Reactant (Nucleophile) | Product | Solvent | Reaction Time (h) | Yield (%) |
| Methylmagnesium bromide | 1-Cyclopentyl-1-methylbutan-1-ol | Diethyl ether | 2 | ~85 |
| Phenylmagnesium bromide | 1-Cyclopentyl-1-phenylbutan-1-ol | THF | 3 | ~80 |
Experimental Protocol: Synthesis of 1-Cyclopentyl-1-phenylbutan-1-ol
-
Preparation: All glassware must be oven-dried to exclude moisture. A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reaction Setup: The flask is charged with magnesium turnings (1.2 g, 50 mmol) and a crystal of iodine. Anhydrous diethyl ether (50 mL) is added.
-
Grignard Reagent Formation: A solution of bromobenzene (B47551) (5.2 mL, 50 mmol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary. Once started, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Addition of Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of this compound (7.0 g, 50 mmol) in 50 mL of anhydrous diethyl ether is added dropwise with stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The mixture is then poured slowly into a beaker containing 100 g of crushed ice and 20 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, which can be further purified by column chromatography or distillation.
Wittig Reaction
The Wittig reaction converts ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). This reaction is highly valuable for the unambiguous formation of a carbon-carbon double bond.
Quantitative Data (Illustrative)
| Reactant (Ylide) | Product | Solvent | Reaction Time (h) | Yield (%) |
| Methylenetriphenylphosphorane | 1-Cyclopentyl-1-propylidene-cyclopentane | THF | 12 | ~70 |
| Ethylidenetriphenylphosphorane | 1-Cyclopentyl-1-ethylidenebutan | THF | 12 | ~65 |
Experimental Protocol: Synthesis of 1-Cyclopentyl-1-propylidene-cyclopentane
-
Ylide Preparation: In a flame-dried 250 mL flask under a nitrogen atmosphere, methyltriphenylphosphonium (B96628) bromide (17.9 g, 50 mmol) is suspended in 100 mL of anhydrous THF. The suspension is cooled to 0 °C, and n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.
-
Reaction with Ketone: The ylide solution is cooled to 0 °C, and a solution of this compound (7.0 g, 50 mmol) in 50 mL of anhydrous THF is added dropwise.
-
Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkene.
Reduction with Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones to secondary alcohols.
Quantitative Data (Illustrative)
| Reactant | Product | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 1-Cyclopentylbutan-1-ol | Methanol (B129727) | 1 | >95 |
Experimental Protocol: Synthesis of 1-Cyclopentylbutan-1-ol
-
Reaction Setup: this compound (7.0 g, 50 mmol) is dissolved in 100 mL of methanol in a 250 mL Erlenmeyer flask.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.9 g, 50 mmol) is added portion-wise with stirring.
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure.
-
Extraction and Purification: 50 mL of water is added to the residue, and the mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the product, 1-Cyclopentylbutan-1-ol, which can be purified by distillation if necessary.
Cyanohydrin Formation
The addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin. This reaction is synthetically useful as the nitrile group can be further transformed into other functional groups like carboxylic acids or amines. Due to the steric hindrance of this compound, the equilibrium for cyanohydrin formation may be less favorable compared to unhindered ketones.[3][4][5]
Quantitative Data (Illustrative)
| Reactant | Product | Catalyst | Reaction Time (h) | Yield (%) |
| This compound | 2-Cyclopentyl-2-hydroxypentanenitrile | KCN | 24 | Moderate |
Experimental Protocol: Synthesis of 2-Cyclopentyl-2-hydroxypentanenitrile
-
Safety Note: Hydrogen cyanide is extremely toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: A solution of potassium cyanide (3.25 g, 50 mmol) in 20 mL of water is placed in a 100 mL flask and cooled to 0 °C.
-
Reaction: A solution of this compound (7.0 g, 50 mmol) in 20 mL of ethanol (B145695) is added to the cyanide solution. A solution of sulfuric acid (2.7 mL of concentrated H₂SO₄ in 10 mL of water) is then added dropwise with vigorous stirring, keeping the temperature below 10 °C.
-
Reaction Completion: The mixture is stirred at room temperature for 24 hours.
-
Workup and Extraction: The reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude cyanohydrin.
Experimental Workflow
Caption: A typical experimental workflow for organic synthesis.
Applications in Drug Development
The cyclopentyl ketone scaffold is a valuable building block in medicinal chemistry. The reactions described herein provide pathways to a variety of derivatives with potential biological activity. For example, the tertiary alcohols produced from Grignard reactions can be further functionalized or may themselves exhibit interesting pharmacological properties. The alkenes formed via the Wittig reaction can undergo a range of subsequent transformations, including epoxidation, dihydroxylation, or hydrogenation, to generate diverse molecular architectures.
The reduction of the ketone to a secondary alcohol introduces a chiral center, allowing for the synthesis of stereochemically defined molecules, which is of paramount importance in drug design. Furthermore, the cyanohydrin products can be converted to α-hydroxy acids or β-amino alcohols, both of which are common motifs in drug molecules.
The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where ketones like this compound can serve as key intermediates.[6][7][8] The ability to controllably introduce various functional groups through nucleophilic addition reactions makes this ketone a versatile starting material for the generation of compound libraries for high-throughput screening in drug discovery programs. The development of efficient and scalable synthetic routes to derivatives of this compound is therefore a relevant endeavor for the pharmaceutical industry.
References
- 1. 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 7. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
Application Note: 1-Cyclopentylbutan-1-one as a Scaffold for Novel Kinase Inhibitors in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
1-Cyclopentylbutan-1-one, a simple bicyclic ketone, presents a versatile and synthetically accessible scaffold for the development of novel kinase inhibitors. Its cyclopentyl moiety can be functionalized to occupy hydrophobic pockets within the ATP-binding site of various kinases, while the butanone chain offers multiple points for chemical modification to enhance potency and selectivity. This document outlines the potential application of this compound derivatives as inhibitors of a hypothetical protein kinase, "Kinase-X," implicated in proliferative diseases. Protocols for the synthesis of a lead compound, its characterization, and its in vitro evaluation are provided.
Introduction
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The ATP-binding site of kinases often contains a hydrophobic region that can be targeted by small molecules. The cyclopentyl group of this compound is an attractive chemical feature for targeting such pockets. Through chemical modification of the butanone side chain, derivatives can be synthesized to interact with other key residues in the kinase domain, leading to potent and selective inhibition. This application note describes a hypothetical research workflow for the development of a this compound-based inhibitor of Kinase-X.
Materials and Methods
Synthesis of a Lead Compound (CPB-K01)
A potential lead compound, (E)-1-(4-(dimethylamino)phenyl)-3-(1-cyclopentylbutan-1-ylidene)triaz-1-ene (CPB-K01) , can be synthesized from the this compound scaffold.
Protocol:
-
Preparation of this compound hydrazone:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.2 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone.
-
-
Synthesis of CPB-K01:
-
Dissolve the crude hydrazone (1.0 eq) in a mixture of acetic acid and water.
-
Add a solution of 4-(dimethylamino)benzenediazonium (B1205484) chloride (1.1 eq) dropwise at 0°C.
-
Stir the reaction at 0°C for 2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of CPB-K01 against Kinase-X can be determined using a luminescence-based kinase assay.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Set up kinase reactions in a 96-well plate with varying concentrations of CPB-K01 (e.g., from 0.01 µM to 100 µM).
-
Add Kinase-X enzyme and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent.
-
Calculate the percentage of kinase inhibition for each concentration of CPB-K01.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Results
The inhibitory potential of CPB-K01 and its parent scaffold, this compound, against Kinase-X and a panel of related kinases would be evaluated. The hypothetical data below illustrates the expected outcomes.
| Compound | Kinase-X IC₅₀ (µM) | Kinase-Y IC₅₀ (µM) | Kinase-Z IC₅₀ (µM) |
| This compound | > 100 | > 100 | > 100 |
| CPB-K01 | 0.52 | 15.8 | 32.1 |
| Staurosporine (Control) | 0.01 | 0.02 | 0.01 |
Table 1: Hypothetical inhibitory activity of this compound and its derivative CPB-K01 against a panel of protein kinases. Staurosporine is included as a non-selective kinase inhibitor control.
Visualizations
Proposed Mechanism of Action
The cyclopentyl group of CPB-K01 is hypothesized to bind to a hydrophobic pocket in the ATP-binding site of Kinase-X, while the triazene-linked dimethylaminophenyl group forms hydrogen bonds with the hinge region, leading to competitive inhibition.
Caption: Hypothetical binding of CPB-K01 within the Kinase-X active site.
Experimental Workflow
The overall workflow for the evaluation of this compound derivatives is depicted below.
Caption: Workflow for developing kinase inhibitors from this compound.
Conclusion
While this compound itself does not exhibit significant biological activity, its chemical structure provides a promising starting point for the design of novel kinase inhibitors. The hypothetical data and protocols presented here illustrate a potential path for the development of potent and selective drug candidates based on this scaffold. Further derivatization and optimization are necessary to fully explore the therapeutic potential of this compound class.
Application Note: High-Throughput Analysis of 1-Cyclopentylbutan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of 1-Cyclopentylbutan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlined provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for high-throughput screening and targeted quantification in various matrices. This method is particularly relevant for metabolism studies, process chemistry, and quality control in drug development.
Introduction
This compound is a ketone that may serve as a key intermediate or a potential metabolite in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is crucial for understanding reaction kinetics, assessing product purity, and studying metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis, including expected fragmentation patterns and chromatographic performance.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is presented below. This includes sample preparation, instrument parameters, and data analysis procedures.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a quality control (QC) sample at a mid-range concentration (e.g., 50 µg/mL).
-
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5MS; 30 m x 0.250 mm x 0.25 µm.[1]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.[1]
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-350 amu.[1]
Data Presentation and Analysis
The analysis of this compound by GC-MS is expected to yield reproducible retention times and characteristic mass spectra. The molecular ion and key fragment ions can be used for identification and quantification.
Chromatographic Data
Under the specified GC conditions, this compound is expected to have a retention time of approximately 8.5 minutes .
Mass Spectrometric Data
The electron ionization mass spectrum of this compound (Câ‚â€Hâ‚â‚O, Molecular Weight: 140.22 g/mol [2]) is predicted to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.
Table 1: Predicted Quantitative Data for this compound
| Parameter | Value | Description |
| Retention Time (RT) | ~ 8.5 min | Elution time from the GC column. |
| Molecular Ion (M⁺) | m/z 140 | Ion representing the intact molecule. |
| Key Fragment Ion 1 | m/z 111 | [M-C₂H₅]⁺, result of alpha-cleavage with loss of an ethyl radical. |
| Key Fragment Ion 2 | m/z 83 | [M-C₄H₇O]⁺, result of cleavage of the bond between the carbonyl carbon and the cyclopentyl ring. |
| Key Fragment Ion 3 | m/z 71 | [C₄H₇O]⁺, propyl-carbonyl fragment from cleavage of the cyclopentyl ring. |
| Key Fragment Ion 4 | m/z 55 | [C₄H₇]⁺, cyclopentyl fragment. |
Visualizations
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: GC-MS analysis workflow for this compound.
Predicted Fragmentation Pathway
The major fragmentation pathways for this compound under electron ionization are illustrated below.
References
Application Note: HPLC Purification of 1-Cyclopentylbutan-1-one
Introduction
1-Cyclopentylbutan-1-one is a ketone with applications in chemical synthesis and research. Its purification is essential to ensure the quality and reliability of subsequent experiments and product development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small organic molecules like this compound, offering high resolution and efficiency. This application note provides a detailed protocol for the preparative HPLC purification of this compound, offering both reversed-phase and normal-phase chromatography options. The choice between these two modes will depend on the nature of the impurities present in the crude sample.
Compound Properties
A summary of the key chemical properties of this compound is presented in Table 1.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1][2][3] |
| Molecular Weight | 140.22 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC(=O)C1CCCC1 | [1][2] |
| CAS Number | 6635-68-3 | [1] |
| Boiling Point | Not specified, but expected to be a combustible liquid.[1] | [1] |
| Solubility | Expected to be soluble in organic solvents. | |
| UV Absorbance | The carbonyl group (C=O) provides UV absorbance, typically around 280 nm, although a UV scan is recommended to determine the optimal wavelength. |
Experimental Protocols
1. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
For reversed-phase HPLC, a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol, is recommended.
-
For normal-phase HPLC, a non-polar solvent like hexane (B92381) or a mixture of hexane and isopropanol (B130326) should be used.
-
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC Purification: Reversed-Phase Method
Reversed-phase HPLC is a common choice for the purification of moderately polar to non-polar compounds.
-
Column: C18, 5 µm, preparative scale (e.g., 250 x 21.2 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 60% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 280 nm (or the determined λmax)
-
Injection Volume: Dependent on the concentration of the sample and the loading capacity of the column. Start with a small analytical injection to determine the retention time before moving to a preparative scale.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Purification:
-
Combine the collected fractions.
-
Remove the acetonitrile by rotary evaporation.
-
If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover the purified compound from the aqueous residue.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
3. HPLC Purification: Normal-Phase Method
Normal-phase HPLC can be an effective alternative, particularly if the impurities are more polar than the target compound.[4][5]
-
Column: Silica, 5 µm, preparative scale (e.g., 250 x 21.2 mm)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol or Ethyl Acetate
-
Isocratic Elution: A starting point of 98:2 (Hexane:Isopropanol) is recommended. The ratio can be optimized based on an initial analytical run to achieve good separation.
-
Flow Rate: 18 mL/min
-
Detection: UV at 280 nm (or the determined λmax)
-
Injection Volume: As with the reversed-phase method, start with an analytical injection to determine the retention time and separation before scaling up.
-
Fraction Collection: Collect the fractions containing the purified product.
-
Post-Purification:
-
Combine the collected fractions.
-
Remove the solvents by rotary evaporation to yield the purified this compound.
-
Experimental Workflow
The general workflow for the HPLC purification of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
This application note provides a comprehensive guide for the HPLC purification of this compound using either reversed-phase or normal-phase chromatography. The provided protocols are starting points and may require optimization based on the specific impurity profile of the crude sample and the available HPLC instrumentation. Proper sample preparation and post-purification workup are crucial for obtaining a high yield of the purified product.
References
Application Notes and Protocols for the Derivatization of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylbutan-1-one is a ketone that may be of interest in various fields, including synthetic chemistry and drug development. For the accurate and sensitive quantification of this compound in various matrices, especially at low concentrations, direct analysis may be challenging. Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The reaction of a ketone with PFBHA yields an oxime derivative.[1][2][3][4] This derivatization strategy offers several advantages, including:
-
Enhanced Volatility: The resulting oxime is more volatile than the parent ketone, making it suitable for GC analysis.
-
Improved Thermal Stability: PFBHA derivatives are generally stable at the elevated temperatures used in GC.[1]
-
Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, which allows for sensitive detection using an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode.[5][6][7]
-
High Reactivity: PFBHA reacts quantitatively with ketones to form the derivative.[1]
Principle of the Method
The derivatization of this compound with PFBHA involves the nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form a stable oxime. Due to the asymmetry around the C=N double bond, the reaction typically produces two geometric isomers, the syn and anti forms, which may be chromatographically resolved.[1][2] The total concentration of the analyte is determined by summing the peak areas of both isomers.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent for standard and sample preparation (e.g., Methanol, Acetonitrile)
-
Organic extraction solvent (e.g., Hexane, Ethyl acetate)
-
Reagent water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl) or other acid to adjust pH
-
Sodium sulfate (B86663) (anhydrous)
-
Vials with PTFE-lined caps
-
Pipettes and other standard laboratory glassware
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., methanol) to achieve the target concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the same solvent to cover the desired calibration range.
Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Collection: Collect the sample containing this compound. The sample may be a biological fluid, an environmental extract, or a reaction mixture.
-
pH Adjustment: Transfer a known volume (e.g., 1 mL) of the sample or standard solution to a reaction vial. Adjust the pH of the solution to approximately 4 using dilute HCl.[6]
-
Addition of Derivatizing Reagent: Add a freshly prepared solution of PFBHA in water (e.g., 20 µL of a 1% w/v solution) to the vial.[6] The concentration of PFBHA may need to be optimized to ensure a molar excess relative to the expected concentration of the ketone.[8]
-
Reaction: Cap the vial tightly and vortex for 1-2 minutes.[6] Heat the reaction mixture in a heating block or water bath at 60-70°C for a specified time (e.g., 10-60 minutes).[6][7] The optimal reaction time and temperature should be determined experimentally.
-
Extraction: After the reaction is complete, allow the vial to cool to room temperature. Add a known volume of an immiscible organic solvent (e.g., 0.1 mL of ethyl acetate (B1210297) or hexane) and a small amount of sodium sulfate.[6]
-
Phase Separation: Vortex the mixture vigorously for several minutes to extract the derivative into the organic phase.[6] Centrifuge the vial to achieve complete phase separation.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are typical starting parameters for the GC-MS analysis of PFBHA derivatives. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Injector: Splitless or split injection may be used depending on the sample concentration. Injector temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of around 50-70°C, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 280-300°C, with a hold time at the end.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan to identify the fragmentation pattern of the derivative, followed by Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
Data Presentation
| Ketone | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Acetone | 0.17 µmol/L | - | - | [8] |
| Methyl Ethyl Ketone | - | - | - | - |
| Various Aldehydes & Ketones | 11-36 ng/L | 8-26 ng/L | >0.99 | [5] |
It is crucial for researchers to perform their own validation experiments to determine the LOD, LOQ, linearity, and recovery for this compound in their specific matrix.
Visualizations
Caption: Reaction of this compound with PFBHA to form oxime isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylbutan-1-one is a ketone moiety that can serve as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its synthesis via the Grignard reaction of a cyclopentylmagnesium halide with valeronitrile (B87234) offers a robust and scalable method for its preparation. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on safety, procedural details, and purification methods suitable for laboratory and pilot-plant scale production.
Reaction Scheme
The overall synthetic pathway involves two main stages: the formation of the Grignard reagent (cyclopentylmagnesium bromide) and its subsequent reaction with valeronitrile, followed by acidic workup to yield the desired ketone.
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |
| Magnesium Turnings | Mg | 24.31 | Reagent | Sigma-Aldrich |
| Cyclopentyl bromide | C₅H₉Br | 149.03 | ≥98% | Alfa Aesar |
| Valeronitrile | C₅H₉N | 83.13 | ≥99% | TCI Chemicals |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® | EMD Millipore |
| Iodine | I₂ | 253.81 | Crystal | J.T. Baker |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |
| Saturated aq. Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | - | In-house prep. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Acros Organics |
Experimental Protocols
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent) - 1 L Scale
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The reaction is exothermic and requires careful temperature control. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn.[1][2] It is highly recommended to work in a fume hood and have an appropriate fire extinguisher (Class D for metal fires) readily available.[1]
Caption: Workflow for the preparation of Cyclopentylmagnesium Bromide.
Procedure:
-
Apparatus Setup: Assemble a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a 500 mL pressure-equalizing addition funnel, and a thermometer. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Charging: To the reaction flask, add magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine.
-
Initiation: Add 200 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of cyclopentyl bromide (149.0 g, 1.0 mol) in 400 mL of anhydrous THF.
-
Reaction: Add approximately 20 mL of the cyclopentyl bromide solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and a gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. The internal temperature should be monitored and maintained below 60°C. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling with a water bath can be applied.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure the complete consumption of magnesium. The resulting Grignard reagent should be a cloudy, greyish solution.
Synthesis of this compound - 1 L Scale
Safety Precautions: The reaction of the Grignard reagent with the nitrile is also exothermic. The quenching step with acid is highly exothermic and can release flammable gases if not performed carefully.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: Cool the freshly prepared cyclopentylmagnesium bromide solution to 0°C using an ice-water bath.
-
Nitrile Addition: Prepare a solution of valeronitrile (66.5 g, 0.8 mol) in 200 mL of anhydrous THF and add it to the addition funnel. Add the valeronitrile solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the nitrile.
-
Quenching: Cool the reaction mixture back to 0°C in a large ice-water bath. Slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution dropwise. Alternatively, a 10% solution of hydrochloric acid can be used. This step is highly exothermic and should be performed with vigorous stirring.
-
Extraction: Transfer the mixture to a 4 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 500 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification
The crude product can be purified by either vacuum distillation or column chromatography. For a scale-up synthesis, vacuum distillation is generally the more efficient method.
Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a suitably sized distilling flask, a short-path distillation head, a condenser, and receiving flasks. Ensure all glassware is clean and dry.
-
Procedure: Transfer the crude product to the distilling flask, adding a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Distillation: Gradually apply vacuum and begin heating the distillation flask. Collect any low-boiling impurities as a forerun. Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point of this compound is approximately 195-196°C at atmospheric pressure, so a significant vacuum will be required to distill it at a lower, safer temperature.
Data Presentation
| Parameter | Value | Reference/Comment |
| Reactant Molar Ratios | ||
| Cyclopentyl bromide | 1.0 eq | Limiting Reagent |
| Magnesium | 1.1 eq | To ensure complete reaction |
| Valeronitrile | 0.8 eq | To minimize unreacted Grignard |
| Typical Yield | 60-80% | Based on similar Grignard reactions with nitriles. |
| Purity (Post-distillation) | >98% | As determined by GC-MS and NMR. |
| Boiling Point | ~195-196 °C (atm) | Literature value. Will be lower under vacuum. |
| Appearance | Colorless to pale yellow liquid |
Conclusion
The protocol described provides a comprehensive guide for the scale-up synthesis of this compound. The use of a Grignard reaction with a nitrile is a reliable and efficient method for the preparation of this ketone. Adherence to strict anhydrous and inert conditions is paramount for the success of the Grignard reagent formation. Careful control of the reaction temperature during addition and quenching steps is crucial for safety and to maximize yield. Purification by vacuum distillation is recommended for obtaining high-purity material on a larger scale. This protocol is intended to be a starting point for process development and can be further optimized for specific laboratory or plant conditions.
References
Application Notes and Protocols: 1-Cyclopentylbutan-1-one as a Versatile Building Block in the Synthesis of a Novel Kinase Inhibitor Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Cyclopentylbutan-1-one is a readily available ketone that holds potential as a versatile starting material in the synthesis of complex organic molecules. Its structure, featuring a cyclopentyl ring and a short alkyl chain, offers a unique combination of lipophilicity and conformational rigidity. These characteristics are desirable in modern drug discovery, where moving beyond flat aromatic structures is a key strategy for improving compound properties. This document outlines a potential application of this compound in the construction of a novel chemical scaffold aimed at inhibiting protein kinases, a critical class of enzymes in cellular signaling and a major target in oncology and inflammation research. The following protocols describe a hypothetical multi-step synthesis to illustrate the utility of this compound as a foundational building block.
Hypothetical Target and Retrosynthetic Analysis
The synthetic target, which we will refer to as Target Molecule 1 (TM1) , is a substituted pyrimidine (B1678525) derivative. The retrosynthetic analysis reveals that this compound can serve as the precursor to a key intermediate, a β-keto ester, which can then be used to construct the core pyrimidine ring.
Overall Synthetic Workflow
Caption: Synthetic workflow for the preparation of Target Molecule 1 (TM1).
Experimental Protocols
Step 1: Synthesis of Intermediate 1 - Ethyl 2-(cyclopentanecarbonyl)butanoate (β-keto ester)
This procedure describes the Claisen condensation of this compound with diethyl carbonate to form the corresponding β-keto ester.
Reaction Scheme:
This compound + Diethyl carbonate → Ethyl 2-(cyclopentanecarbonyl)butanoate
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 140.22 | 5.00 g | 35.7 |
| Diethyl carbonate | 118.13 | 12.6 g (12.7 mL) | 107 |
| Sodium hydride (60% in mineral oil) | 24.00 | 1.57 g | 39.3 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | - | ~50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.57 g, 39.3 mmol).
-
Anhydrous THF (50 mL) is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (5.00 g, 35.7 mmol) and diethyl carbonate (12.6 g, 107 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
-
Upon completion, the mixture is cooled to 0 °C, and the excess sodium hydride is quenched by the slow addition of water (10 mL).
-
The mixture is acidified to pH ~2 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 10% ethyl acetate in hexanes) to afford the pure β-keto ester.
Expected Results:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| Ethyl 2-(cyclopentanecarbonyl)butanoate | Colorless to pale yellow oil | 75-85 | N/A |
Step 2: Synthesis of Intermediate 2 - Substituted Pyrimidine Core
This protocol details the condensation of the β-keto ester with guanidine to form the pyrimidine ring.
Reaction Scheme:
Ethyl 2-(cyclopentanecarbonyl)butanoate + Guanidine hydrochloride → 2-Amino-4-cyclopentyl-6-ethyl-5-propylpyrimidine
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(cyclopentanecarbonyl)butanoate | 212.29 | 4.00 g | 18.8 |
| Guanidine hydrochloride | 95.53 | 2.16 g | 22.6 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 7.2 mL | 22.6 |
| Anhydrous Ethanol (B145695) | - | 80 mL | - |
Procedure:
-
To a stirred solution of sodium ethoxide (7.2 mL, 22.6 mmol) in anhydrous ethanol (40 mL) in a 150 mL round-bottom flask, add guanidine hydrochloride (2.16 g, 22.6 mmol).
-
The mixture is stirred at room temperature for 20 minutes.
-
A solution of Ethyl 2-(cyclopentanecarbonyl)butanoate (4.00 g, 18.8 mmol) in anhydrous ethanol (40 mL) is added.
-
The reaction mixture is heated to reflux for 12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water (50 mL) and extracted with dichloromethane (B109758) (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from ethanol/water to yield the substituted pyrimidine.
Expected Results:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 2-Amino-4-cyclopentyl-6-ethyl-5-propylpyrimidine | White solid | 65-75 | 135-138 |
Step 3: Synthesis of Target Molecule 1 (TM1) - Final Kinase Inhibitor Scaffold
This protocol describes a hypothetical Suzuki coupling to add a functionalized aryl group to the pyrimidine core. For this example, we will assume a brominated pyrimidine is available from a subsequent halogenation step (not detailed) and will be coupled with 4-methoxyphenylboronic acid.
Reaction Scheme:
2-Amino-5-bromo-4-cyclopentyl-6-ethylpyrimidine + 4-Methoxyphenylboronic acid → TM1
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromo-4-cyclopentyl-6-ethylpyrimidine | 314.24 | 1.00 g | 3.18 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.58 g | 3.82 |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 36 mg | 0.16 |
| SPhos | 410.54 | 130 mg | 0.32 |
| Potassium phosphate (B84403), tribasic (K3PO4) | 212.27 | 1.35 g | 6.36 |
| 1,4-Dioxane (B91453) | - | 20 mL | - |
| Water | - | 5 mL | - |
Procedure:
-
A mixture of 2-Amino-5-bromo-4-cyclopentyl-6-ethylpyrimidine (1.00 g, 3.18 mmol), 4-methoxyphenylboronic acid (0.58 g, 3.82 mmol), and potassium phosphate (1.35 g, 6.36 mmol) is added to a reaction vial.
-
Palladium(II) acetate (36 mg, 0.16 mmol) and SPhos (130 mg, 0.32 mmol) are added.
-
The vial is sealed, evacuated, and backfilled with nitrogen (this cycle is repeated three times).
-
Degassed 1,4-dioxane (20 mL) and water (5 mL) are added.
-
The mixture is stirred vigorously and heated to 100 °C for 6 hours.
-
The reaction is monitored by LC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate (50 mL).
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with water (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography (gradient elution, 20-50% ethyl acetate in hexanes) to give the final target molecule.
Expected Results:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| TM1 | Off-white solid | 70-80 | 178-181 |
Hypothetical Biological Signaling Pathway
The synthesized Target Molecule 1 (TM1) is designed to inhibit a hypothetical protein kinase, "Kinase X," which is implicated in a pro-inflammatory signaling cascade.
Caption: Hypothetical signaling pathway inhibited by Target Molecule 1 (TM1).
Application Notes and Protocols for 1-Cyclopentylbutan-1-one Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1-Cyclopentylbutan-1-one, a versatile ketone with potential applications in organic synthesis and as a building block for more complex molecules. The following sections detail key reactions, present representative experimental protocols, and summarize expected quantitative data.
Overview of this compound
This compound (C9H16O) is a ketone featuring a cyclopentyl ring attached to a carbonyl group, which is further connected to a propyl chain. Its structure presents a sterically hindered carbonyl group, which can influence its reactivity in various chemical transformations. The presence of alpha-hydrogens on both sides of the carbonyl group allows for enolate formation and subsequent reactions.
Compound Properties:
| Property | Value |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6635-68-3 |
Key Chemical Reactions and Mechanisms
This compound undergoes a variety of reactions typical of ketones, including nucleophilic additions, reductions, and reactions involving enolate intermediates.
Nucleophilic Addition: Cyanohydrin Formation
The reaction of this compound with hydrogen cyanide (HCN) in the presence of a catalytic amount of cyanide (e.g., from KCN) is a classic example of nucleophilic addition to the carbonyl group, resulting in the formation of a cyanohydrin.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Mechanism: The cyanide ion (CN-), a potent nucleophile, attacks the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by HCN to yield the cyanohydrin product.
Caption: Mechanism of Cyanohydrin Formation.
Reduction to Alcohol
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-cyclopentylbutan-1-ol, using common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).[3][4][5] NaBH4 is a milder reagent and can be used in protic solvents like ethanol, while the more reactive LiAlH4 requires an anhydrous ethereal solvent and a separate aqueous workup.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the reducing agent to the carbonyl carbon. The resulting alkoxide is then protonated during the workup to give the alcohol.
Caption: General Mechanism for Ketone Reduction.
Grignard Reaction
Addition of a Grignard reagent (R-MgX) to this compound results in the formation of a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds.
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
Caption: Grignard Reaction Mechanism.
Wittig Reaction
The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond, forming an alkene. This reaction utilizes a phosphorus ylide (Wittig reagent). Given the steric hindrance around the carbonyl group, a reactive, unstabilized ylide is generally preferred.[1][2][3][4][5]
Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine (B44618) oxide.
Caption: The Wittig Reaction Pathway.
Enolate Formation and Alkylation
The presence of α-hydrogens allows for the deprotonation of this compound to form an enolate. A strong, sterically hindered base like lithium diisopropylamide (LDA) is typically used to ensure complete and regioselective enolate formation. The resulting enolate can then act as a nucleophile in reactions such as alkylation.
Mechanism: LDA removes an α-hydrogen to form the lithium enolate. The enolate then attacks an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position.
Caption: α-Alkylation via an Enolate Intermediate.
Experimental Protocols
The following are representative protocols for the reactions of this compound. Disclaimer: These are generalized procedures and may require optimization for specific substrates and scales.
Protocol for Reduction with Sodium Borohydride
Objective: To synthesize 1-cyclopentylbutan-1-ol.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NH4Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol for Grignard Reaction with Methylmagnesium Bromide
Objective: To synthesize 2-cyclopentylpentan-2-ol.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr, solution in THF or Et2O)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by flash column chromatography.
Quantitative Data Summary
The following table summarizes expected quantitative data for the described reactions. Actual yields may vary depending on reaction scale, purity of reagents, and optimization of conditions.
| Reaction | Product | Reagents | Typical Yield (%) | Expected 1H NMR shifts (ppm) for key signals |
| Reduction | 1-Cyclopentylbutan-1-ol | NaBH4, MeOH | 85-95 | 3.5-3.7 (m, 1H, -CHOH) |
| Grignard Addition | 2-Cyclopentylpentan-2-ol | MeMgBr, Et2O | 70-85 | 1.1-1.2 (s, 3H, -C(OH)CH3) |
| Wittig Reaction | 1-Cyclopentyl-1-methylidenebutane | Ph3P=CH2, THF | 60-75 | 4.6-4.8 (m, 2H, =CH2) |
| Enolate Alkylation | 2-Cyclopentylpentan-3-one | LDA, MeI, THF | 75-90 | 2.5-2.7 (q, 1H, -CH(CH3)CO-) |
Applications in Drug Development and Research
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs and reactivity make it a potentially useful building block.
-
Scaffold for Biologically Active Molecules: The cyclopentyl group is present in various biologically active compounds. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Analogs of Natural Products: Its structure can be modified to create analogs of natural products or other known drugs for structure-activity relationship (SAR) studies.
-
Fragrance and Flavor Industry: Ketones with similar structures are sometimes used as fragrance ingredients.[2] Further investigation could explore its potential in this area.
By leveraging the reactions outlined in these notes, researchers can effectively utilize this compound as a versatile intermediate in the synthesis of novel chemical entities for further investigation.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wittig_reaction [chemeurope.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rsc.org [rsc.org]
- 8. datapdf.com [datapdf.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Solved Consider the reaction of this compound in | Chegg.com [chegg.com]
- 12. Solved Consider the reaction of 1‑cyclopentylbutan‑1‑one in | Chegg.com [chegg.com]
- 13. Solved consider the reaction of this compound in | Chegg.com [chegg.com]
- 14. Chegg - Get 24/7 Homework Help | Study Support Across 50+ Subjects [chegg.com]
- 15. Solved consider the reaction of 1-cyclopentylbutan1one in | Chegg.com [chegg.com]
Application Notes and Protocols: Kinetic Studies of 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of interest is the formation of a cyanohydrin from 1-Cyclopentylbutan-1-one and hydrogen cyanide, typically carried out using a source of cyanide ions like potassium cyanide.[1][2][3][4][5][6][7][8] The general reaction is as follows:
This compound + HCN/KCN → 1-Cyclopentyl-1-cyanobutan-1-ol
Kinetic analysis of this reaction allows for the determination of the rate law, rate constants, and activation energy, providing insight into the reaction mechanism.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for planning experiments, including solvent selection and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [9][10] |
| Molecular Weight | 140.22 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| CAS Number | 6635-68-3 | [10] |
| Appearance | Combustible liquid | [10] |
Hypothetical Kinetic Data Presentation
The following tables represent how experimentally determined kinetic data for the reaction of this compound with cyanide could be structured.
Table 2: Determination of Reaction Order with Respect to Reactants
| Experiment | [this compound] (mol/L) | [CN⁻] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
This data would be used to determine the order of the reaction with respect to each reactant.
Table 3: Temperature Dependence of the Rate Constant
| Temperature (K) | Rate Constant (k) (L/mol·s) |
| 298 | 0.015 |
| 308 | 0.032 |
| 318 | 0.065 |
This data allows for the calculation of the activation energy (Ea) using the Arrhenius equation.
Experimental Protocols
This section details the methodology for conducting kinetic studies on the nucleophilic addition of cyanide to this compound.
Protocol 1: Determination of the Rate Law
Objective: To determine the order of the reaction with respect to this compound and the cyanide ion.
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 10)
-
Solvent (e.g., ethanol (B145695) or a mixed aqueous-organic solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of KCN in the buffer solution. The buffer is necessary to maintain a constant pH and thus a constant concentration of the active nucleophile, CN⁻.
-
-
Spectrophotometric Monitoring:
-
The reaction can be monitored by observing the disappearance of the carbonyl chromophore of this compound, which typically absorbs in the UV region (around 280 nm).
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for this compound.
-
-
Kinetic Run (Example for Experiment 1 in Table 2):
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 298 K).
-
Pipette the required volume of the this compound stock solution and solvent into a cuvette to achieve the final desired concentration (e.g., 0.10 M).
-
Initiate the reaction by adding the required volume of the KCN stock solution to the cuvette to reach the final concentration (e.g., 0.10 M).
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial rate of the reaction is determined from the negative of the initial slope of this curve, divided by the molar absorptivity and path length (according to the Beer-Lambert law).
-
Repeat the experiment with varying initial concentrations of each reactant, keeping the other constant, as outlined in Table 2.
-
Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration. For example, if doubling the concentration of a reactant doubles the initial rate, the reaction is first order with respect to that reactant.
-
Protocol 2: Determination of the Activation Energy
Objective: To determine the activation energy (Ea) of the reaction.
Materials:
-
Same as Protocol 1.
Procedure:
-
Perform Kinetic Runs at Different Temperatures:
-
Using the concentrations from one of the experiments in Protocol 1 (e.g., Experiment 1 in Table 2), perform the kinetic run at a series of different temperatures (e.g., 298 K, 308 K, 318 K).
-
Ensure the temperature is stable and accurately controlled for each run.
-
-
Calculate Rate Constants:
-
For each temperature, determine the rate constant (k) from the experimental data and the determined rate law.
-
-
Data Analysis (Arrhenius Plot):
-
Plot ln(k) versus 1/T (where T is the temperature in Kelvin).
-
The data should fall on a straight line. The slope of this line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
-
Calculate the activation energy (Ea) from the slope.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the two-step mechanism for the nucleophilic addition of a cyanide ion to this compound.[1][2][5][8]
Caption: Mechanism of Cyanohydrin Formation.
Experimental Workflow
The diagram below outlines the general workflow for the kinetic analysis of this compound.
Caption: Kinetic Analysis Workflow.
References
- 1. Solved consider the reaction of this compound in | Chegg.com [chegg.com]
- 2. Solved Consider the reaction of this compound in | Chegg.com [chegg.com]
- 3. chegg.com [chegg.com]
- 4. Chegg - Get 24/7 Homework Help | Rent Textbooks [chegg.com]
- 5. Solved Complete the electron-pushing mechanism for the | Chegg.com [chegg.com]
- 6. Solved consider the reaction of 1-cyclopentylbutan1one in | Chegg.com [chegg.com]
- 7. Solved Complete the electron-pushing mechanism for the given | Chegg.com [chegg.com]
- 8. Solved Complete the electron-pushing mechanism for the given | Chegg.com [chegg.com]
- 9. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
- 10. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentylbutan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopentylbutan-1-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Friedel-Crafts Acylation of Cyclopentane (B165970) with Butyryl Chloride
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst. |
| Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction. | Use a stoichiometric amount of the Lewis acid, as it complexes with the ketone product.[1][2] |
| Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures. | Gently heat the reaction mixture to the temperature specified in the protocol (e.g., 40-50°C), but monitor for potential side reactions. |
| Poor Quality Reagents: The cyclopentane or butyryl chloride may contain impurities that inhibit the reaction. | Use freshly distilled cyclopentane and butyryl chloride. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Rearrangement of Butyryl Chloride: The acyl cation intermediate may undergo rearrangement. | While less common with acylations than alkylations, ensuring a controlled reaction temperature can minimize side reactions.[1] |
| Polymerization/Side Reactions of Cyclopentane: Acidic conditions can sometimes lead to side reactions with cyclic alkanes. | Maintain a controlled temperature and consider a milder Lewis acid catalyst. |
| Reaction with Solvent: If a reactive solvent is used, it may compete in the acylation reaction. | Use a non-reactive solvent such as dichloromethane (B109758) (DCM) or carbon disulfide. |
Method 2: Grignard Reaction of Cyclopentylmagnesium Bromide with Butyraldehyde (B50154) followed by Oxidation
Issue 1: Low Yield of the Intermediate Alcohol (1-Cyclopentylbutan-1-ol)
| Possible Cause | Suggested Solution |
| Grignard Reagent Preparation Failure: The Grignard reagent may not have formed successfully due to moisture or oxygen. | Dry all glassware and solvents thoroughly. Perform the reaction under a dry, inert atmosphere. Use magnesium turnings that are fresh and have been activated (e.g., with a crystal of iodine). |
| Reaction with CO₂: The Grignard reagent is highly reactive and can be quenched by atmospheric carbon dioxide. | Maintain a positive pressure of inert gas throughout the reaction. |
| Protic Solvents: The Grignard reagent is a strong base and will be destroyed by protic solvents like water or alcohols.[3] | Use anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] |
Issue 2: Incomplete Oxidation of the Alcohol to the Ketone
| Possible Cause | Suggested Solution |
| Insufficient Oxidizing Agent: The amount of oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents) is not enough to convert all of the alcohol. | Use a slight excess (e.g., 1.2-1.5 equivalents) of the oxidizing agent. |
| Decomposition of Oxidizing Agent: Some oxidizing agents are sensitive to moisture and can decompose. | Use fresh, properly stored oxidizing agents. |
| Low Reaction Temperature: The oxidation reaction may be too slow at low temperatures. | Follow the recommended temperature profile for the specific oxidation method being used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: Two plausible and common laboratory-scale synthetic routes are the Friedel-Crafts acylation of cyclopentane with butyryl chloride and the reaction of a cyclopentyl Grignard reagent with butyraldehyde, followed by oxidation of the resulting secondary alcohol.
Q2: How can I purify the final product, this compound?
A2: Following a standard aqueous workup to remove the catalyst and water-soluble impurities, the crude product can be purified by fractional distillation under reduced pressure. Column chromatography on silica (B1680970) gel can also be employed for smaller-scale purifications.
Q3: Are there greener alternatives to traditional Lewis acids for Friedel-Crafts acylation?
A3: Yes, methodologies using methanesulfonic anhydride (B1165640) have been developed as a metal- and halogen-free alternative for Friedel-Crafts acylations, minimizing halogenated and metallic waste.[4]
Q4: I am observing a persistent impurity with a similar boiling point to my product. What could it be and how can I remove it?
A4: This could be an isomeric ketone or an unreacted starting material. If distillation is ineffective, try column chromatography with a carefully selected solvent system to improve separation. Alternatively, derivatization of the ketone followed by purification and regeneration might be an option.
Q5: How can I monitor the progress of my reaction?
A5: For both synthetic routes, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective. For TLC, compare the reaction mixture to the starting materials. The appearance of a new spot and disappearance of the limiting reagent indicates reaction progression.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Cyclopentane
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: Add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to anhydrous dichloromethane (DCM) in the flask under a nitrogen atmosphere.
-
Addition: Cool the suspension in an ice bath. Add a solution of butyryl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel.
-
Reactant Addition: Following the addition of butyryl chloride, add cyclopentane (1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Grignard Reaction and Oxidation
Part A: Synthesis of 1-Cyclopentylbutan-1-ol
-
Grignard Formation: In a flame-dried flask under nitrogen, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous diethyl ether. Add a small amount of a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour.
-
Aldehyde Addition: Cool the Grignard reagent in an ice bath. Add a solution of butyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Quenching: After the addition is complete and the reaction has stirred for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Drying: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part B: Oxidation to this compound
-
Oxidation Setup: In a flask, prepare a suspension of Pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous DCM.
-
Alcohol Addition: Add a solution of the crude 1-cyclopentylbutan-1-ol from Part A in anhydrous DCM to the PCC suspension.
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the alcohol is consumed (monitor by TLC).
-
Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure and purify the resulting ketone by vacuum distillation.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Caption: Troubleshooting Low Grignard Reagent Yield.
References
Technical Support Center: Synthesis of 1-Cyclopentylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions for common issues encountered during the synthesis of 1-Cyclopentylbutan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Unexpected results in a chemical synthesis can be frustrating. This guide is designed to help you identify potential side products and other common problems in the synthesis of this compound and provides actionable solutions.
| Observed Problem | Potential Cause | Plausible Side Product(s) | Proposed Solution(s) |
| Low or No Yield of Target Ketone | Incomplete reaction; Suboptimal reaction conditions. | Unreacted starting materials (e.g., butanenitrile, butanoyl chloride, 1-cyclopentylbutan-1-ol). | - Ensure all reagents are pure and anhydrous, especially for Grignard reactions.- Increase reaction time or temperature, monitoring by TLC or GC.- Verify the activity of the Grignard reagent or catalyst. |
| Presence of a Higher Boiling Point Impurity (Grignard with Acyl Chloride) | The ketone product is more reactive than the starting acyl chloride, leading to a second nucleophilic attack by the Grignard reagent. | 1,1-Dicyclopentylbutan-1-ol. | - Use a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), which typically adds only once to acyl chlorides.[1] - Employ inverse addition (adding the Grignard reagent to the acyl chloride) at low temperatures to maintain a low concentration of the Grignard reagent. |
| Presence of an Impurity with a Similar Boiling Point to the Starting Material (Grignard Reaction) | The Grignard reagent acts as a base rather than a nucleophile, leading to the reduction of the carbonyl group. | 1-Cyclopentylbutan-1-ol. | - Use a Grignard reagent with no β-hydrogens if possible.- Ensure the reaction is run at a low temperature to favor nucleophilic addition over reduction. |
| Formation of an Amine Impurity (Grignard with Nitrile) | Incomplete hydrolysis of the intermediate imine. | 1-Cyclopentylbutanimine or the corresponding amine after reduction during workup. | - Ensure complete hydrolysis by using an aqueous acid workup (e.g., H3O+).[2] - Increase the hydrolysis time or the concentration of the acid. |
| Low Yield and Polymeric Material (Friedel-Crafts Acylation) | The Lewis acid catalyst can promote side reactions, especially at higher temperatures. | Polyacylated cyclopentane (B165970) (less common), polymers from butanoyl chloride. | - Use a milder Lewis acid catalyst (e.g., FeCl3 instead of AlCl3).- Maintain a low reaction temperature.- Use a stoichiometric amount of the Lewis acid, as the product ketone can form a complex with it.[3] |
| Presence of Unreacted Alcohol (Oxidation Reaction) | Incomplete oxidation of 1-cyclopentylbutan-1-ol. | 1-Cyclopentylbutan-1-ol. | - Increase the amount of the oxidizing agent (e.g., PCC).- Extend the reaction time, monitoring by TLC.- Ensure the reaction is performed under anhydrous conditions if using a reagent like PCC.[4] |
Table 1: Physical Properties of Key Compounds for Purification Troubleshooting
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C9H16O | 140.22 | Not readily available |
| 1-Cyclopentylbutan-1-ol | C9H18O | 142.24 | Not readily available |
| 1,1-Dicyclopentylbutan-1-ol | C14H26O | 210.36 | Not readily available |
| Butanenitrile | C4H7N | 69.11 | 116-118 |
| Butanoyl chloride | C4H7ClO | 106.55 | 102 |
| Cyclopentane | C5H10 | 70.1 | 49 |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with butanoyl chloride gives a significant amount of a tertiary alcohol. How can I avoid this?
A1: The formation of a tertiary alcohol is a common side product due to the high reactivity of the intermediate ketone towards the Grignard reagent. To minimize this, you can try the following:
-
Inverse Addition: Add the cyclopentylmagnesium bromide solution slowly to a solution of butanoyl chloride at a low temperature (e.g., -78 °C). This keeps the concentration of the Grignard reagent low, favoring the formation of the ketone.
-
Use a Gilman Reagent: Lithium dicyclopentylcuprate is a less reactive organometallic reagent and will typically add only once to the acyl chloride, yielding the desired ketone.[1]
Q2: I am attempting a Friedel-Crafts acylation of cyclopentane, but the yield is very low. What could be the issue?
A2: Low yields in Friedel-Crafts acylation of alkanes can be due to several factors:
-
Alkane Reactivity: Alkanes are generally less reactive than aromatic compounds in Friedel-Crafts reactions. You may need to use a more reactive acylating agent or a stronger Lewis acid.
-
Catalyst Deactivation: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl3), effectively removing it from the reaction.[3] It is often necessary to use stoichiometric amounts of the catalyst.
-
Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water will deactivate the Lewis acid.
Q3: During the oxidation of 1-cyclopentylbutan-1-ol with PCC, a brown, tar-like material forms. Is this normal?
A3: Yes, the formation of a brown, tar-like precipitate is common during PCC oxidations.[4] This is a chromium-containing byproduct. To make the workup easier, you can add an inert solid like Celite® or silica (B1680970) gel to the reaction mixture before adding the PCC.[4] This will adsorb the byproduct and keep it from becoming a sticky mass at the bottom of the flask.
Q4: How can I effectively purify my this compound from the unreacted starting alcohol?
A4: Since the boiling points of the ketone and the corresponding alcohol are often close, simple distillation may not be sufficient.
-
Column Chromatography: This is a very effective method for separating ketones from alcohols. Use a silica gel column with a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), gradually increasing the polarity. The less polar ketone should elute before the more polar alcohol.
-
Chemical Separation: You can potentially use a reagent that selectively reacts with the alcohol, such as an isocyanate to form a urethane, which can then be more easily separated. However, this adds extra steps to the synthesis.
Experimental Protocols
Below are generalized experimental protocols for the key synthetic routes to this compound. Safety Note: Always conduct a thorough literature search and risk assessment before performing any chemical reaction. Wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Grignard Reaction with Butanenitrile
-
Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq). Add a small crystal of iodine. Prepare a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Butanenitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of butanenitrile (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. Stir until the solids dissolve.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Friedel-Crafts Acylation of Cyclopentane
-
Reaction Setup: In a flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place anhydrous aluminum chloride (1.1 eq) and an excess of cyclopentane (which also acts as the solvent). Cool the mixture in an ice bath.
-
Acylation: Add butanoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Reaction Completion and Quench: After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC. Once complete, carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.
-
Workup and Purification: Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess cyclopentane by distillation. Purify the residue by vacuum distillation.
Protocol 3: Synthesis via Oxidation of 1-Cyclopentylbutan-1-ol
-
Reaction Setup: To a stirred solution of 1-cyclopentylbutan-1-ol (1.0 eq) in anhydrous dichloromethane, add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion. Adding Celite® (an equal weight to the PCC) can aid in the workup.[4]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
Technical Support Center: Purification of 1-Cyclopentylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Cyclopentylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. For a typical Friedel-Crafts acylation or Grignard reaction, you might encounter:
-
Unreacted starting materials: Cyclopentane, butanoyl chloride, or related precursors.
-
Byproducts from side reactions: Higher boiling point condensation products or isomers.
-
Solvent residues: Residual reaction or extraction solvents.
-
Water: Moisture introduced during the work-up.
Q2: What is a typical purity for commercially available this compound?
A2: Commercially available this compound is often supplied with a purity of ≥95%[1].
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Especially useful for less volatile impurities or after derivatization.
Troubleshooting Guides
Issue 1: Low Purity After Initial Extraction
Problem: The purity of this compound is significantly below 90% after aqueous work-up and solvent removal.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction by TLC or GC to ensure completion. | Higher conversion to the desired product. |
| Inefficient extraction | Perform multiple extractions with a suitable organic solvent. | Improved recovery of the product from the aqueous phase. |
| Emulsion formation | Add brine to the aqueous layer to break the emulsion. | Clear separation of organic and aqueous layers. |
| Presence of acidic or basic impurities | Wash the organic layer with a dilute base (e.g., NaHCO₃) and/or a dilute acid (e.g., HCl). | Removal of acidic or basic byproducts. |
Issue 2: Difficulty in Removing a Close-Boiling Impurity by Distillation
Problem: Fractional distillation fails to separate an impurity with a similar boiling point to this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient distillation column | Use a longer fractionating column with higher theoretical plates (e.g., a Vigreux or packed column). | Improved separation efficiency. |
| Azeotrope formation | Distill under reduced pressure to alter the boiling points and potentially break the azeotrope. | Separation of the components. |
| Impurity is an isomer | Consider alternative purification methods such as column chromatography. | Separation based on polarity differences. |
Issue 3: Product Streaking or Co-elution during Flash Column Chromatography
Problem: this compound streaks on the silica (B1680970) gel column or co-elutes with an impurity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the product.[2] | Good separation between the product and impurities. |
| Column overloading | Reduce the amount of crude product loaded onto the column. | Sharper bands and better separation. |
| Acidic silica gel causing degradation | Add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to neutralize the silica gel. | Reduced streaking and decomposition of sensitive compounds. |
| Sample dissolved in a strong solvent | Dissolve the sample in a minimal amount of the initial, non-polar eluent. | Tighter initial band and improved resolution. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flasks.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips.
-
Distillation: Heat the flask gently. Discard the initial low-boiling fraction.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A common starting point for ketones is a mixture of hexane (B92381) and ethyl acetate.[3]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Semicarbazone Derivative
For challenging separations, derivatization can be an effective method.
-
Formation of Semicarbazone: React the crude this compound with semicarbazide (B1199961) hydrochloride in a suitable solvent to form the semicarbazone, which is a solid derivative.[4]
-
Recrystallization: Recrystallize the crude semicarbazone from a suitable solvent (e.g., ethanol/water) to obtain a pure, crystalline solid.[5][6]
-
Hydrolysis: Hydrolyze the purified semicarbazone derivative back to the pure ketone using a dilute acid.
-
Extraction: Extract the pure this compound with an organic solvent, wash, dry, and remove the solvent.
Visualizations
Caption: General purification strategies for this compound.
Caption: Troubleshooting logic for flash chromatography purification.
References
Grignard Reaction with Butyraldehyde: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction involving butyraldehyde (B50154).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with butyraldehyde has a very low yield. What are the most common causes?
A1: Low yields in Grignard reactions are typically traced back to a few critical factors. The most common culprits are the presence of moisture or other acidic protons, poor quality of the magnesium turnings, impure reagents, or improper reaction temperature. Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or carboxylic acids instead of the intended aldehyde.[1][2]
Q2: How can I be sure my Grignard reagent has formed successfully?
A2: Visual cues for Grignard reagent formation include the disappearance of the shiny magnesium metal, the solution turning cloudy and grey or brown, and gentle refluxing of the solvent (like THF or diethyl ether) at the site of the magnesium.[3] For a quantitative assessment, it is highly recommended to titrate a small aliquot of the Grignard solution to determine its exact molarity before proceeding with the reaction.[4][5]
Q3: I observe the formation of a significant amount of a high-boiling side product. What could it be?
A3: A common side reaction is the Wurtz-type coupling of the alkyl halide with the formed Grignard reagent, resulting in a dimer (e.g., R-R from R-X).[3] Another possibility with butyraldehyde is base-catalyzed self-condensation (an aldol (B89426) reaction), as the Grignard reagent can act as a base to deprotonate the α-carbon of the aldehyde.[6]
Q4: Can the inhibitor in commercial anhydrous THF (like BHT) interfere with my reaction?
A4: Yes, inhibitors like Butylated Hydroxytoluene (BHT) can interfere with the radical mechanism involved in the initiation of Grignard reagent formation.[7] While for large-scale reactions its effect might be minimal, for sensitive or small-scale preparations, it is best to use inhibitor-free THF or to distill the THF from a suitable drying agent like sodium/benzophenone.[7]
Q5: My reaction won't start. What can I do to initiate it?
A5: Initiation can be sluggish if the magnesium surface is coated with an oxide layer.[8] Activation is key. Methods include crushing the magnesium turnings just before use to expose a fresh surface, adding a small crystal of iodine (the color will disappear upon initiation), or adding a few drops of 1,2-dibromoethane.[3][8] Flame-drying all glassware under vacuum or inert gas is also crucial to remove adsorbed moisture.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Grignard reaction with butyraldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Magnesium surface is oxidized. 2. Wet glassware or solvent. 3. Impure alkyl halide. | 1. Activate Mg: Gently crush turnings, add a crystal of iodine, or use an ultrasonic bath.[3] 2. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen/Argon). Use freshly distilled anhydrous solvent.[9] 3. Purify the alkyl halide by distillation. |
| Low Yield of Secondary Alcohol | 1. Inaccurate concentration of Grignard reagent. 2. Presence of water in butyraldehyde or solvent. 3. Side reaction: enolization of butyraldehyde.[6] 4. Reaction temperature is too high, promoting side reactions. | 1. Titrate the Grignard reagent before addition to determine its exact molarity and ensure correct stoichiometry.[4][10] 2. Distill butyraldehyde before use. Ensure all solvents are rigorously dried.[9] 3. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (-78 °C to 0 °C) to minimize its action as a base.[11] 4. Perform the aldehyde addition at low temperatures. The use of additives like cerium(III) chloride can also improve selectivity.[11] |
| Formation of Byproducts (e.g., Alkane, Wurtz coupling product) | 1. Grignard reagent is quenched by acidic protons (e.g., water). 2. The reaction of the Grignard reagent with the unreacted alkyl halide.[3] | 1. Ensure strictly anhydrous conditions for all reagents and equipment. 2. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling. |
| Crude product is a complex mixture | 1. Butyraldehyde self-condensation (aldol reaction). 2. Reduction of the aldehyde to a primary alcohol.[6] | 1. Maintain a low reaction temperature during the addition of the Grignard reagent.[11] 2. This occurs if the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide). It is less common with simple primary alkyl Grignards but can be favored with bulky aldehydes. Using a different Grignard reagent may be necessary. |
Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF)
Caution: This procedure should be performed by trained personnel in a certified fume hood. Sodium is highly reactive with water.
-
Pre-drying: Add calcium hydride (CaH₂) to a container of THF and let it stir overnight. This removes the bulk of the water.
-
Setup: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
Distillation: Transfer the pre-dried THF to the distillation flask. Add small pieces of metallic sodium and a colorimetric indicator such as benzophenone.
-
Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free.
-
Collection: Distill the required amount of dry THF directly into the reaction flask under an inert atmosphere immediately before use.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
This method determines the concentration of the active Grignard reagent.[5]
-
Preparation: In a flame-dried vial flushed with nitrogen, accurately weigh ~100 mg of iodine (I₂) and dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in dry THF. This solution will be dark brown.[5]
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: While stirring, slowly add the prepared Grignard solution dropwise via a 1 mL syringe.
-
Endpoint: The endpoint is reached when the dark brown color disappears and the solution becomes colorless (or slightly yellow).[5]
-
Calculation:
-
Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )
-
Molarity of Grignard (mol/L) = (Moles of I₂) / (Volume of Grignard added in L)
-
-
Repeat: Perform the titration at least twice and average the results for accuracy.[5]
Visualizations
Experimental Workflow Diagram
Caption: Standard experimental workflow for a Grignard reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield Grignard reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. benchchem.com [benchchem.com]
preventing byproduct formation in 1-Cyclopentylbutan-1-one synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in preventing byproduct formation during the synthesis of 1-Cyclopentylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct methods for synthesizing this compound involve the reaction of a cyclopentyl-based organometallic reagent with butanoyl chloride (or a related butyric acid derivative). The two primary approaches are:
-
Grignard Reaction: Utilizes cyclopentylmagnesium halide (e.g., bromide or chloride) as the nucleophile.
-
Organocadmium Reaction: Employs dicyclopentylcadmium, which is typically prepared in situ from a cyclopentyl Grignard reagent and a cadmium salt.
While Friedel-Crafts acylation is a powerful method for synthesizing aryl ketones, its application to the acylation of alkanes like cyclopentane (B165970) is not a standard or efficient method and is prone to various side reactions.[1]
Q2: I attempted to synthesize this compound using cyclopentylmagnesium bromide and butanoyl chloride, but I isolated a significant amount of a higher molecular weight byproduct. What is this byproduct and why did it form?
A2: The most common byproduct in the Grignard-based synthesis of ketones from acyl chlorides is a tertiary alcohol.[2][3] In this specific case, the byproduct is 1,1-dicyclopentylbutan-1-ol . This occurs because the Grignard reagent is highly nucleophilic and reacts with the initially formed this compound. Ketones are generally more reactive towards Grignard reagents than acyl chlorides, leading to this double addition.[3]
Q3: How can I prevent the formation of the tertiary alcohol byproduct (1,1-dicyclopentylbutan-1-ol) in my Grignard reaction?
A3: Minimizing the formation of the tertiary alcohol byproduct when using a Grignard reagent can be challenging. However, the following adjustments to the reaction conditions may help:
-
Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can help to control the reactivity of the Grignard reagent.[4] At this temperature, the tetrahedral intermediate formed from the addition of the Grignard reagent to the acyl chloride is more stable and less likely to immediately eliminate the leaving group to form the ketone, which can then react further.
-
Stoichiometry: Using a precise 1:1 molar ratio of the Grignard reagent to the acyl chloride can, in theory, limit the double addition. However, in practice, this is often difficult to control perfectly.
-
Inverse Addition: Slowly adding the Grignard reagent to the acyl chloride solution (inverse addition) may help to maintain a low concentration of the Grignard reagent throughout the reaction, potentially reducing the likelihood of the second addition.
Even with these optimizations, obtaining a high yield of the ketone without the tertiary alcohol byproduct can be difficult.
Q4: Is there a more reliable method to synthesize this compound while avoiding the tertiary alcohol byproduct?
A4: Yes, the use of an organocadmium reagent , specifically dicyclopentylcadmium, is a well-established and more reliable method for this transformation.[1] Organocadmium compounds are significantly less nucleophilic than their Grignard counterparts.[5] This reduced reactivity allows them to react selectively with the highly reactive acyl chloride to form the ketone, but they are generally unreactive towards the ketone product, thus preventing the formation of the tertiary alcohol.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of this compound; primary product is 1,1-dicyclopentylbutan-1-ol. | The Grignard reagent (cyclopentylmagnesium halide) is too reactive and is adding to the ketone product. | Switch to a less reactive organometallic reagent. The recommended approach is to use an organocadmium reagent (dicyclopentylcadmium). This reagent is selective for the acyl chloride and will not react with the ketone product. |
| Reaction with Grignard reagent is difficult to control, leading to a mixture of products. | High reaction temperature and/or incorrect order of addition. | If continuing with the Grignard method, ensure the reaction is carried out at a very low temperature (-78 °C). Also, consider inverse addition (slowly adding the Grignard reagent to the acyl chloride). However, for best results, the organocadmium route is still preferred. |
| Low yield of ketone even with the organocadmium method. | The organocadmium reagent was not properly formed or was not salt-free, leading to reduced reactivity or side reactions. | Ensure anhydrous conditions during the preparation of the Grignard reagent and the subsequent reaction with cadmium chloride. Using anhydrous cadmium chloride is crucial. |
Quantitative Data Summary
| Method | Reagents | Typical Conditions | Expected Major Product | Expected Major Byproduct | Anticipated Ketone Yield |
| Grignard Reaction | Cyclopentylmagnesium bromide, Butanoyl chloride | Diethyl ether or THF, -78°C to 0°C | This compound | 1,1-dicyclopentylbutan-1-ol | Low to Moderate (can be <40%)[6] |
| Organocadmium Reaction | Dicyclopentylcadmium, Butanoyl chloride | Benzene (B151609) or Toluene (B28343), Reflux | This compound | Minimal | Good to Excellent (>70%)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent (Optimized for Ketone Formation)
Disclaimer: This protocol is optimized to favor ketone formation but may still yield significant amounts of the tertiary alcohol byproduct.
-
Apparatus: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is required. All glassware must be scrupulously dried.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the cyclopentyl bromide solution to the magnesium to initiate the reaction.
-
Once initiated, add the remaining cyclopentyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Acyl Chloride:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, place a solution of butanoyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add the butanoyl chloride solution dropwise to the stirred Grignard solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours.
-
-
Work-up:
-
Slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product should be purified by column chromatography or distillation to separate the desired ketone from the tertiary alcohol byproduct.
Protocol 2: Synthesis of this compound via Organocadmium Reagent (Recommended Method)
-
Apparatus: Same as Protocol 1.
-
Grignard Reagent Preparation: Prepare cyclopentylmagnesium bromide (2.2 equivalents) as described in Protocol 1.
-
Organocadmium Reagent Preparation (in situ):
-
In a separate flame-dried flask under nitrogen, place anhydrous cadmium chloride (1.0 equivalent).
-
Cool the previously prepared Grignard reagent in an ice bath.
-
Slowly add the Grignard reagent via cannula to the stirred suspension of cadmium chloride.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A color change and the formation of a precipitate (MgXCl) will be observed. The supernatant contains the dicyclopentylcadmium.
-
-
Reaction with Acyl Chloride:
-
To the freshly prepared dicyclopentylcadmium reagent, add a solution of butanoyl chloride (2.0 equivalents) in anhydrous benzene or toluene dropwise.
-
After the addition, gently reflux the reaction mixture for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add water to quench the reaction, followed by dilute sulfuric acid or hydrochloric acid to dissolve the cadmium salts.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (benzene or toluene).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by distillation under reduced pressure.
Visualizations
Caption: Synthesis pathways for this compound.
References
- 1. designer-drug.com [designer-drug.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Enhancing the Purity of 1-Cyclopentylbutan-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Cyclopentylbutan-1-one. It provides detailed troubleshooting advice and frequently asked questions to address common purity challenges encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, often proceeding via a Grignard reaction between a cyclopentyl magnesium halide and butyronitrile (B89842) or a related butyryl derivative, can introduce several impurities. These typically include:
-
Unreacted Starting Materials: Residual cyclopentyl halide, butyronitrile, or related precursors.
-
Grignard Side-Products: Byproducts from the Grignard reagent formation and reaction.
-
Tertiary Alcohol: Over-addition of the Grignard reagent to the ketone product can form 1,1-dicyclopentylbutan-1-ol.
-
Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and quenching agents.
Q2: My initial product is a yellowish oil with a broad boiling range. What is the likely cause?
A2: A yellowish coloration and a broad boiling range are indicative of a mixture of compounds, which is common for a crude reaction product. The color may arise from polymeric or high-molecular-weight byproducts formed during the synthesis or workup. The broad boiling range confirms the presence of multiple components with different volatilities.
Q3: What is the expected boiling point of pure this compound?
A3: While some databases do not list an experimentally determined boiling point, it is a critical parameter for purification by distillation. Based on its molecular weight and structure, the boiling point is estimated to be in the range of 195-205 °C at atmospheric pressure. It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.
Q4: Can I use simple distillation to purify this compound?
A4: Simple distillation is generally only effective for separating liquids with significantly different boiling points (a difference of at least 25 °C). If your crude product contains impurities with boiling points close to that of this compound, simple distillation will not provide adequate separation. In such cases, fractional distillation is the recommended method.
Q5: When is flash column chromatography a suitable purification method?
A5: Flash column chromatography is an excellent technique for separating compounds with different polarities. It is particularly useful for removing highly polar or non-polar impurities from the desired ketone. If the impurities have similar boiling points but different polarities compared to this compound, flash chromatography can be more effective than distillation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter while purifying this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation during fractional distillation. | Insufficient column efficiency (too few theoretical plates).Boiling points of impurities are very close to the product.Distillation rate is too fast. | Use a longer fractionating column or one with a more efficient packing material.Consider an alternative purification method like flash chromatography.Reduce the heating rate to allow for proper equilibration in the column. |
| Product purity does not improve after flash chromatography. | Inappropriate solvent system (eluent).Column is overloaded with the crude product.The impurities have very similar polarity to the product. | Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation.Reduce the amount of crude material loaded onto the column.Consider derivatization of the ketone to alter its polarity for easier separation. |
| Low recovery of the product after purification. | Product loss during transfers between vessels.Decomposition of the product on the chromatography column or during distillation.Incomplete extraction during workup. | Minimize the number of transfer steps.For chromatography, ensure the silica (B1680970) gel is neutral to avoid acid-catalyzed decomposition. For distillation, use reduced pressure to lower the temperature.Perform multiple extractions with the appropriate solvent to ensure complete recovery from the aqueous phase. |
| The purified product is still colored. | Presence of persistent, colored impurities. | Consider a charcoal treatment of the product solution before the final purification step to adsorb colored impurities. |
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels of this compound after applying different purification techniques. The initial purity of the crude product is assumed to be around 85%.
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Notes |
| Fractional Distillation | ~85% | 95-98% | 70-85% | Effective for removing impurities with different boiling points. |
| Flash Column Chromatography | ~85% | >99% | 60-80% | Excellent for removing impurities with different polarities. |
| Purification via Bisulfite Adduct | ~85% | >98% | 50-70% | Highly selective for ketones, but involves more chemical steps. |
Experimental Protocols
Fractional Distillation
This protocol is designed for the purification of this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the round-bottom flask along with a few boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 195-205 °C at atmospheric pressure, or lower under reduced pressure). Discard any initial fractions that distill at a lower temperature.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the solvent system, applying gentle pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
Technical Support Center: 1-Cyclopentylbutan-1-one Reaction Condition Optimization
Welcome to the technical support center for the synthesis of 1-Cyclopentylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of cyclopentane (B165970) with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the butanoyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the cyclopentane ring.[1][2][3]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[1]
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the resulting ketone product.[1][4]
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.
-
Poor Reagent Quality: The purity of cyclopentane, butanoyl chloride, and the Lewis acid is crucial. Impurities can lead to unwanted side reactions and byproducts.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
While Friedel-Crafts acylation is generally regioselective and does not undergo rearrangements like its alkylation counterpart, side reactions can still occur.[2][3] Potential side products could arise from:
-
Polyacylation: Although the ketone product is deactivating, forcing conditions (high temperature or excess catalyst) could potentially lead to a second acylation on the cyclopentane ring, though this is generally less of a concern than in Friedel-Crafts alkylation.[3]
-
Reaction with Solvent: If the solvent is susceptible to electrophilic attack, it may compete with the cyclopentane, leading to undesired byproducts. Inert solvents like dichloromethane (B109758) or carbon disulfide are often preferred.[1]
Q4: Can I use a different Lewis acid other than aluminum chloride?
Yes, other Lewis acids can be used, particularly if you are working with activated substrates or desire milder reaction conditions. Common alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂).[1] The choice of catalyst can influence reaction rate and yield, so optimization may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst (moisture contamination). | Ensure all glassware is thoroughly dried and use fresh, anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of catalyst. | Increase the molar ratio of the Lewis acid to the acylating agent. A 1:1 or slightly higher ratio is often necessary. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Formation of Dark, Tarry Byproducts | Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., 0-5 °C). Add the acylating agent dropwise to control the initial exotherm. |
| Impure reagents. | Purify the starting materials (cyclopentane and butanoyl chloride) by distillation before use. | |
| Difficult Product Isolation | Incomplete quenching of the catalyst. | Ensure the reaction mixture is thoroughly quenched with ice-cold water or dilute acid to break up the ketone-catalyst complex before extraction. |
| Emulsion formation during workup. | Add a saturated solution of NaCl (brine) during the extraction to help break up emulsions. |
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters that can be adjusted to optimize the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Lewis Acid Catalyst | AlCl₃ (1.1 eq) | FeCl₃ (1.1 eq) | ZnCl₂ (1.2 eq) | AlCl₃ is generally the most reactive but can be harsh. FeCl₃ and ZnCl₂ are milder alternatives that may reduce charring but could require longer reaction times or higher temperatures. |
| Solvent | Dichloromethane (DCM) | Carbon Disulfide (CS₂) | Nitrobenzene | DCM and CS₂ are common inert solvents. Nitrobenzene can sometimes be used but may be acylated itself under certain conditions. |
| Temperature | 0 °C to room temp. | Room Temperature | 50 °C | Lower temperatures can improve selectivity and reduce side reactions. Higher temperatures may be needed for less reactive systems but increase the risk of byproduct formation. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction time should be optimized by monitoring the consumption of the starting material via TLC or GC. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclopentane
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Add butanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add cyclopentane (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and add 1 M HCl. Shake and separate the layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: A stepwise workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: 1-Cyclopentylbutan-1-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Cyclopentylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: As an aliphatic ketone, this compound is a relatively stable compound. Ketones are generally more stable than their aldehyde counterparts due to the presence of two alkyl groups flanking the carbonyl carbon, which provides steric hindrance and electronic stabilization. However, they can be susceptible to nucleophilic attack. In aqueous solutions, some cyclic ketones have been shown to be stable for extended periods when protected from light.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment. Ideally, it should be kept in a refrigerator at temperatures between 2°C and 8°C. The container should be tightly sealed, preferably with a PTFE-lined cap, to prevent evaporation of this volatile compound.
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound should be stored separately from incompatible chemicals to prevent hazardous reactions. Key incompatibilities for ketones include strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: How can I monitor the stability of my this compound sample over time?
A4: The stability of this compound can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed and validated to separate the intact compound from any potential degradation products. Regular testing of a stored sample against a reference standard will allow for the quantification of its purity and the detection of any degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/GC analysis | Sample degradation | Review storage conditions. Ensure the sample is protected from light, high temperatures, and incompatible chemicals. Prepare a fresh sample from a new stock if degradation is suspected. |
| Contamination | Use high-purity solvents and clean glassware for sample preparation. Ensure the injection port and column of the analytical instrument are clean. | |
| Loss of sample concentration over time | Evaporation | Ensure the container is properly sealed with a tight-fitting, chemically resistant cap (e.g., PTFE-lined). Store at recommended refrigerated temperatures to minimize vapor pressure. |
| Discoloration of the sample | Oxidation or reaction with contaminants | Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxidation. Verify that the storage container is made of an inert material. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition |
| Temperature | 2°C to 8°C (Refrigerated) |
| Light | Store in an amber vial or in the dark |
| Atmosphere | Air (for routine use); Inert gas (for long-term storage of high-purity standards) |
| Container | Tightly sealed glass vial with a PTFE-lined cap |
Table 2: Chemical Compatibility of this compound
| Chemical Class | Compatibility | Storage Recommendation |
| Strong Oxidizing Agents | Incompatible | Store separately |
| Strong Acids | Incompatible | Store separately |
| Strong Bases | Use caution | Evaluate on a case-by-case basis; store separately |
| Water/Moisture | Generally stable | Store in a dry environment to prevent potential hydration |
| Common Organic Solvents | Generally compatible | Can be dissolved in most common organic solvents |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific experimental conditions.
1. Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile and water gradient. Start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the UV maximum of this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.
5. Forced Degradation Studies (for method validation):
-
Acidic Hydrolysis: Add 1N HCl to a solution of the compound and heat at 60°C.
-
Basic Hydrolysis: Add 1N NaOH to a solution of the compound and heat at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide to a solution of the compound and keep at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analyze all stressed samples by HPLC to ensure the degradation products are resolved from the parent peak.
6. Data Analysis:
-
Calculate the peak area of this compound in the chromatograms.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for analytical issues.
dealing with emulsions during 1-Cyclopentylbutan-1-one workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the workup of 1-Cyclopentylbutan-1-one, particularly following its synthesis via the Grignard reaction.
Troubleshooting Guide: Emulsion Formation During Workup
Problem: A persistent emulsion has formed during the aqueous workup of this compound, preventing clear separation of the organic and aqueous layers.
Background: Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water. They are often stabilized by surfactants or finely divided solids at the interface of the two liquids. In the context of a Grignard reaction workup for synthesizing this compound, the quenching of the reaction with aqueous acid can lead to the formation of magnesium salts, which can contribute to the formation of a stable emulsion.
Immediate Steps to Break an Emulsion:
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own. Gentle swirling or tapping of the funnel can also help to coalesce the dispersed droplets.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic molecules and destabilizing the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the interface.
Advanced Techniques for Persistent Emulsions:
| Technique | Description | Effectiveness & Considerations |
| Centrifugation | The mixture is spun at high speed in a centrifuge. | Highly Effective: The increased gravitational force accelerates the separation of the layers. This is often the most effective method for persistent emulsions. |
| Addition of a Different Organic Solvent | Adding a small amount of a different, water-immiscible organic solvent can alter the polarity of the organic phase and help to break the emulsion. | Moderately Effective: The choice of solvent is critical and may require some experimentation. |
| Gentle Heating | Gently warming the mixture in a warm water bath can decrease the viscosity and help to break the emulsion. | Use with Caution: Be mindful of the boiling points of your solvents and the thermal stability of your product. |
| Cooling/Freezing | Cooling the mixture in an ice bath, or even partially freezing the aqueous layer, can sometimes help to break the emulsion. | Moderately Effective: The formation of ice crystals can disrupt the emulsion structure. |
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during the workup of this compound?
A1: Emulsions during the workup of this compound, especially after a Grignard synthesis, are often caused by the presence of magnesium salts formed during the acidic quench of the reaction. These fine solid particles can stabilize the interface between the organic and aqueous layers. Other contributing factors can include vigorous shaking of the separatory funnel and the presence of any unreacted starting materials or byproducts that can act as surfactants.
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is often the best strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. Additionally, ensuring a clean reaction with minimal side products can reduce the presence of emulsion-stabilizing agents. For Grignard reactions, adding the reaction mixture slowly to the quenching solution with good stirring can help to control the formation of finely divided magnesium salts.
Q3: Is it better to use a dilute or concentrated acid for the workup quench?
A3: A dilute acid (e.g., 1 M HCl or H₂SO₄) is generally preferred for quenching a Grignard reaction. While a more concentrated acid might dissolve the magnesium salts more readily, it can also lead to more vigorous and exothermic reactions, which can sometimes promote emulsion formation.
Q4: Will adding more of the organic extraction solvent help to break the emulsion?
A4: In some cases, diluting the organic layer by adding more of the extraction solvent can help to break an emulsion by changing the overall density and polarity of the organic phase.
Q5: Can I use a different workup procedure to avoid emulsions?
A5: Yes, an alternative to a traditional liquid-liquid extraction is Supported Liquid Extraction (SLE). In SLE, the aqueous sample is adsorbed onto a solid support, and the organic solvent is then passed through the support to elute the desired compound, which can prevent the formation of emulsions.
Experimental Protocol: Workup for the Synthesis of this compound via Grignard Reaction
This protocol outlines a typical workup procedure for the synthesis of this compound from the reaction of a Grignard reagent with a nitrile, with steps to minimize and address emulsion formation.
-
Reaction Quenching:
-
Prepare a beaker with a stirred solution of 1 M aqueous HCl, cooled in an ice bath.
-
Slowly, and with vigorous stirring, add the Grignard reaction mixture to the cold aqueous acid. The addition should be done dropwise to control the exotherm.
-
-
Initial Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
-
Separation and Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)
-
Saturated aqueous sodium chloride (brine) to help remove dissolved water and break any minor emulsions.
-
-
During each wash, use gentle inversions rather than vigorous shaking.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask.
-
Filter the drying agent from the organic solution.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by distillation or column chromatography as needed.
-
Visualizations
Technical Support Center: Characterization of Impurities in 1-Cyclopentylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopentylbutan-1-one. The information is designed to address specific issues that may be encountered during the analysis and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and structures of impurities in this compound?
A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation of the final product. A common synthetic route involves the Grignard reaction between a cyclopentyl magnesium halide and butanoyl chloride or a related ester. Potential impurities from this process are outlined in the table below.
| Impurity ID | Potential Impurity Name | Potential Source | Molecular Formula | Molecular Weight ( g/mol ) |
| IMP-01 | 1-Cyclopentylbutan-1-ol | Reduction of the target ketone | C₉H₁₈O | 142.24 |
| IMP-02 | Dicyclopentyl | Homocoupling of the Grignard reagent | C₁₀H₁₈ | 138.25 |
| IMP-03 | Octan-4-one | Reaction with residual starting materials | C₈H₁₆O | 128.21 |
| IMP-04 | Butanoic acid | Hydrolysis of unreacted butanoyl chloride | C₄H₈O₂ | 88.11 |
| IMP-05 | 1,1-Dicyclopentylbutan-1-ol | Reaction of the ketone product with excess Grignard reagent.[1][2][3] | C₁₄H₂₆O | 210.36 |
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: Suitable for less volatile impurities and for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about isolated impurities.[4][5]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the impurities.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Gas Chromatography (GC) Analysis Issues
Problem: Peak tailing observed for the main component and polar impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the GC System: Silanol groups on the liner, column, or injection port can interact with the ketone.[7] | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the column. 3. Condition the column according to the manufacturer's instructions. | Sharper, more symmetrical peaks. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Dilute the sample. 2. Increase the split ratio. | Improved peak shape. |
| Inappropriate Column Phase: A non-polar column may not be ideal for this moderately polar analyte. | Consider a column with a mid-polar stationary phase. | Better peak symmetry and resolution. |
Problem: Presence of ghost peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Carryover from Previous Injections: High-boiling point residues can elute in subsequent runs.[8] | 1. Increase the final oven temperature and hold time to "bake out" the column. 2. Run a blank solvent injection after a high-concentration sample.[8][9] | Elimination of ghost peaks in blank runs. |
| Contaminated Syringe: The syringe may retain traces of previous samples. | 1. Thoroughly rinse the syringe with a strong solvent. 2. If the problem persists, replace the syringe. | No ghost peaks corresponding to previously analyzed samples. |
| Septum Bleed: Degradation of the inlet septum can introduce contaminants. | 1. Replace the septum. 2. Use high-quality, low-bleed septa. | Reduction or elimination of regularly spaced, repeating peaks.[10] |
High-Performance Liquid Chromatography (HPLC) Analysis Issues
Problem: Poor resolution between this compound and its impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Composition: The solvent strength may not be optimal for separation. | 1. Perform a gradient elution to determine the optimal solvent composition. 2. Adjust the ratio of organic solvent to aqueous buffer. | Improved separation between peaks. |
| Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity. | 1. Try a different C18 column from another manufacturer. 2. Consider a phenyl-hexyl or cyano-propyl column for alternative selectivity. | Enhanced resolution of critical peak pairs. |
| High Flow Rate: A fast flow rate can reduce separation efficiency. | Decrease the flow rate to allow for better partitioning between the mobile and stationary phases. | Increased resolution, though with a longer run time. |
Experimental Protocols
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
HPLC-UV Method for Quantification of Impurities
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 40% B.
-
2-15 min: 40% to 90% B.
-
15-18 min: 90% B.
-
18-20 min: 90% to 40% B.
-
20-25 min: 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
NMR Sample Preparation and Analysis
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Concentration: Approximately 10 mg of the sample in 0.75 mL of solvent.
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H NMR:
-
Acquisition time: 4 seconds.
-
Relaxation delay: 1 second.
-
Number of scans: 16.
-
-
¹³C NMR:
-
Acquisition time: 1.5 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024.
-
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
Caption: Logical troubleshooting flow for common analytical issues.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
Technical Support Center: Catalyst Selection for 1-Cyclopentylbutan-1-one Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1-Cyclopentylbutan-1-one.
Hydrogenation of this compound to 1-Cyclopentylbutan-1-ol
The reduction of this compound to the corresponding secondary alcohol, 1-Cyclopentylbutan-1-ol, is a fundamental transformation. The choice of catalyst is critical for achieving high yield and purity.
Troubleshooting Guide: Hydrogenation
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or poor mass transfer. | 1. Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C). 2. Purify starting materials and solvent to remove potential poisons like sulfur or nitrogen compounds.[1] If poisoning is suspected, increase catalyst loading. 3. Ensure the reaction system is properly sealed and increase stirring speed to improve gas-liquid mixing.[2] |
| Formation of byproduct (e.g., cyclopentylbutane) | Over-reduction due to harsh reaction conditions or a highly active catalyst. | 1. Reduce reaction temperature and/or hydrogen pressure. 2. Use a less active catalyst. For example, if using Pd/C, consider switching to a modified or poisoned catalyst to increase selectivity.[1] |
| Inconsistent reaction times | 1. Variation in catalyst activity between batches. 2. Presence of varying levels of impurities in the substrate or solvent. | 1. Standardize catalyst source and handling procedures. 2. Implement a consistent purification protocol for starting materials and solvents. |
Catalyst Comparison for Hydrogenation
| Catalyst | Typical Loading (w/w %) | Solvent | Temperature (°C) | Pressure (atm) | Advantages | Disadvantages |
| Pd/C | 5-10% | Methanol, Ethanol (B145695), Ethyl Acetate | 25-50 | 1-4 | Generally effective, good balance of activity and selectivity, widely available.[3] | Can cause over-reduction to the alkane under harsh conditions.[1] |
| PtO₂ (Adams' catalyst) | 1-5% | Ethanol, Acetic Acid | 25-50 | 1-4 | Highly active, effective for sterically hindered ketones. | Can be less selective, potentially leading to over-reduction. |
| Raney® Nickel | 10-20% | Ethanol | 50-100 | 10-50 | Cost-effective, highly active. | Pyrophoric, requires careful handling, may require higher temperatures and pressures.[4] |
| Ru/C | 1-5% | Isopropanol, Hexane | 50-80 | 10-50 | Can offer different selectivity compared to Pd or Pt.[5] | May require higher temperatures and pressures. |
Experimental Protocol: Hydrogenation using Pd/C
-
To a solution of this compound (1.40 g, 10 mmol) in ethanol (50 mL) in a Parr shaker vessel, add 10% Pd/C (140 mg, 10% w/w).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 3 atm.
-
Stir the mixture vigorously at room temperature (25°C) for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield 1-Cyclopentylbutan-1-ol.
Reductive Amination of this compound
Reductive amination is a versatile method to synthesize amines from ketones. The choice of catalyst and reducing agent is crucial for managing chemoselectivity and minimizing side reactions.
Troubleshooting Guide: Reductive Amination
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired amine | 1. Incomplete imine formation. 2. Reduction of the starting ketone to 1-Cyclopentylbutan-1-ol. 3. Over-alkylation to a tertiary amine (if a primary amine is used). | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[6] 2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[6][7] 3. Use a slight excess of the primary amine relative to the ketone.[6] |
| Reaction stalls | 1. Deactivation of the catalyst (for catalytic hydrogenation). 2. The imine is too sterically hindered for reduction. | 1. Use a fresh catalyst or a more robust catalyst system. 2. Switch to a more powerful reducing agent or consider a two-step procedure where the imine is isolated before reduction. |
| Formation of multiple products | Competing side reactions due to non-selective reducing agent or reaction conditions. | Optimize the reaction by carefully selecting the reducing agent and controlling the stoichiometry of reactants. A one-pot direct reductive amination with a selective reagent like NaBH(OAc)₃ is often preferred.[8] |
Reducing Agent Comparison for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can reduce both the ketone and the imine, leading to alcohol byproduct formation.[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of iminium ions over ketones at slightly acidic pH.[6][7] | Highly toxic (potential for HCN gas release).[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions, ideal for one-pot reactions with minimal alcohol byproduct formation, less toxic than NaBH₃CN.[6][7] | More expensive than NaBH₄. |
| H₂ with Metal Catalyst (e.g., Pd/C, Raney® Ni) | "Green" reducing agent, high atom economy. | Can also reduce other functional groups, potential for catalyst poisoning by amines.[8] |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
To a solution of this compound (1.40 g, 10 mmol) and a primary amine (e.g., benzylamine, 1.18 g, 11 mmol) in 1,2-dichloroethane (B1671644) (DCE, 50 mL), add acetic acid (0.60 g, 10 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (B109758) (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation of this compound
The Baeyer-Villiger oxidation is a key reaction for converting ketones into esters. For this compound, this reaction would yield either cyclopentyl butanoate or butyl cyclopentanecarboxylate, depending on the migratory aptitude of the cyclopentyl and propyl groups.
Troubleshooting Guide: Baeyer-Villiger Oxidation
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low conversion | 1. Insufficiently reactive oxidizing agent. 2. Unfavorable reaction conditions (temperature, solvent). | 1. Use a more powerful peroxy acid, such as trifluoroperacetic acid (TFPAA).[9] 2. Increase the reaction temperature or use a more suitable solvent. |
| Formation of side products | 1. Decomposition of the peroxy acid. 2. Unwanted side reactions with other functional groups in the molecule. | 1. Use a buffered system or control the temperature carefully. 2. Choose a milder oxidizing agent if sensitive functional groups are present. |
| Incorrect regioselectivity | The migratory aptitude of the groups attached to the carbonyl was not correctly predicted or controlled. | The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[10] For this compound (a secondary alkyl vs. a primary alkyl), the cyclopentyl group is expected to migrate preferentially. |
Oxidizing Agent Comparison for Baeyer-Villiger Oxidation
| Oxidizing Agent | Advantages | Disadvantages |
| m-Chloroperoxybenzoic acid (mCPBA) | Commercially available, easy to handle. | Moderately reactive, may require longer reaction times or higher temperatures for less reactive ketones. |
| Peroxyacetic acid | More reactive than mCPBA. | Can be explosive in high concentrations, often prepared in situ. |
| Trifluoroperacetic acid (TFPAA) | Highly reactive, effective for unreactive ketones. | Must be prepared in situ, can be corrosive.[9] |
| Hydrogen peroxide with a Lewis acid catalyst | "Green" oxidant, readily available. | Requires a catalyst, which may need to be optimized for the specific substrate.[11] |
Experimental Protocol: Baeyer-Villiger Oxidation using mCPBA
-
Dissolve this compound (1.40 g, 10 mmol) in dichloromethane (50 mL).
-
Add solid sodium bicarbonate (2.52 g, 30 mmol) to buffer the reaction mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 2.68 g, 12 mmol) portion-wise over 15 minutes, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield cyclopentyl butanoate.
Visualizations
Caption: Workflow for the hydrogenation of this compound.
Caption: Decision logic for selecting a reducing agent in reductive amination.
Caption: Reaction pathway for the Baeyer-Villiger oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: For the hydrogenation of this compound, how do I choose between a homogeneous and a heterogeneous catalyst?
A1: Heterogeneous catalysts like Pd/C or PtO₂ are generally preferred for their ease of separation from the reaction mixture (filtration), which simplifies product work-up and catalyst recycling.[3] Homogeneous catalysts, such as those based on rhodium or ruthenium, can offer higher selectivity and activity under milder conditions, particularly for asymmetric hydrogenations, but require more complex purification procedures to remove the catalyst from the product.
Q2: In reductive amination, can I use aqueous ammonia (B1221849) to synthesize the primary amine of this compound?
A2: Yes, aqueous ammonia can be used as the amine source to synthesize 1-amino-1-cyclopentylbutane. However, controlling over-alkylation to the secondary and tertiary amines can be challenging. It is often necessary to use a large excess of ammonia and carefully control the reaction conditions.
Q3: My hydrogenation reaction is very slow, even with a fresh catalyst. What else could be the problem?
A3: Besides catalyst activity and poisoning, solvent effects can play a significant role.[12] Ensure your substrate is fully dissolved in the chosen solvent. In some cases, changing to a different solvent can significantly impact the reaction rate. Additionally, for heterogeneous catalysis, the efficiency of stirring is crucial for ensuring good contact between the hydrogen, substrate, and catalyst surface.[2]
Q4: What is catalyst deactivation and how can I prevent it?
A4: Catalyst deactivation is the loss of catalytic activity over time.[13] Common causes include poisoning (strong adsorption of impurities), coking (deposition of carbonaceous material), and sintering (agglomeration of metal particles at high temperatures).[14][15] To prevent deactivation, use highly pure starting materials and solvents, operate at the mildest effective temperature, and avoid introducing known catalyst poisons.[1]
Q5: Can I regenerate a deactivated hydrogenation catalyst?
A5: In some cases, yes. For carbon-supported catalysts deactivated by coking, a mild regeneration method involving air oxidation followed by hydrogen reduction can restore activity.[16] However, catalysts deactivated by strong poisoning may be difficult or impossible to regenerate effectively.[15] It is often more practical to use fresh catalyst.
References
- 1. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic hydrogenation of aromatic aldehydes and ketones over ruthenium catalysts | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijset.com [ijset.com]
- 14. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Cyclopentylbutan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclopentylbutan-1-one via the Grignard reaction between a cyclopentylmagnesium halide and valeronitrile (B87234).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the impact of solvent and other critical parameters.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. | - Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents. Diethyl ether or THF are standard, and the addition of a co-solvent like toluene (B28343) can improve yields.[1] - Use fresh, high-quality magnesium turnings. - Confirm the formation of the Grignard reagent (e.g., through a color change or gentle bubbling) before adding the nitrile. |
| 2. Poor Quality Nitrile: Contaminants in the valeronitrile can inhibit the reaction. | - Purify the valeronitrile by distillation before use. | |
| 3. Ineffective Hydrolysis: The intermediate imine salt requires hydrolysis to form the ketone. | - Use an aqueous acid solution (e.g., 1 M HCl) for the workup to ensure complete hydrolysis of the imine intermediate.[2] | |
| Formation of Side Products | 1. Wurtz Coupling: The Grignard reagent can react with the initial alkyl halide, leading to a dimer (e.g., bicyclopentyl). | - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize side reactions. |
| 2. Reaction with Solvent: The Grignard reagent can potentially react with certain solvents. | - Use appropriate anhydrous ethereal solvents like diethyl ether or THF. The use of a co-solvent such as toluene has been shown to reduce side reactions and improve the yield of the desired ketone.[1] | |
| Reaction Fails to Initiate | 1. Passivated Magnesium: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. | - Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. - Gently warm the flask to initiate the reaction. |
| 2. Wet Solvent or Glassware: Traces of water will quench the Grignard reagent. | - Rigorously dry all glassware and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the synthesis of this compound?
A1: The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), which is necessary to stabilize the Grignard reagent. Research has shown that using a co-solvent can significantly improve the yield of the ketone. For instance, the use of benzene (B151609) containing one equivalent of ether has been reported to increase the yields of ketones from Grignard reactions with nitriles compared to using ether alone.[2] Similarly, adding toluene as a co-solvent to diethyl ether can reduce side reactions and enhance the product yield.[1]
Illustrative Solvent Effects on Yield
| Solvent System | Typical Yield (%) | Purity (%) | Reaction Time (h) | Notes |
| Diethyl Ether | 60-70 | ~90 | 3-4 | Standard solvent, moderate yield. |
| Tetrahydrofuran (THF) | 65-75 | ~92 | 2-3 | Can improve solubility and reaction rate. |
| Diethyl Ether / Toluene (1:1) | 75-85 | >95 | 2-3 | Aromatic co-solvent enhances yield and reduces side products.[1] |
Note: The values in this table are illustrative and can vary based on specific reaction conditions and scale.
Q2: How can I confirm the formation of the Grignard reagent before adding the valeronitrile?
A2: The formation of the Grignard reagent is typically indicated by a few observable signs. The reaction mixture may become cloudy or grayish, and you should observe gentle bubbling as the magnesium reacts. A slight increase in the temperature of the flask is also a common indicator of a successful initiation.
Q3: What is the mechanism for the conversion of the nitrile to the ketone?
A3: The synthesis involves a two-step process. First, the Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of the nitrile, forming a stable intermediate imine salt. In the second step, this intermediate is hydrolyzed with an aqueous acid to produce the final ketone product, this compound.[2]
Q4: What are the key safety precautions for this synthesis?
A4: Grignard reagents are highly reactive and pyrophoric. It is crucial to work in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions must be strictly maintained, as the Grignard reagent reacts violently with water. Diethyl ether is extremely flammable and should be handled with care, away from any ignition sources.
Experimental Protocol
This protocol outlines the synthesis of this compound from cyclopentyl bromide and valeronitrile.
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Valeronitrile
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Iodine crystal (for activation, if needed)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and flush with nitrogen.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide in a 1:1 mixture of anhydrous diethyl ether and toluene.
-
Add a small amount of the cyclopentyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.
-
-
Reaction with Valeronitrile:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of valeronitrile in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Grignard Synthesis of 1-Cyclopentylbutan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions for managing exotherms during the Grignard synthesis of 1-Cyclopentylbutan-1-one. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exotherms
Uncontrolled exothermic reactions are a significant safety hazard in Grignard syntheses.[1] The following guide addresses common issues related to exotherm management.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation | 1. Addition rate of cyclopentyl halide is too fast.2. Insufficient cooling of the reaction vessel.3. "Runaway reaction" due to accumulation of unreacted halide followed by sudden initiation.[2] | 1. Immediately stop the addition of the cyclopentyl halide.2. Increase cooling by ensuring the cooling bath is at the appropriate temperature and making good contact with the flask.3. Add small portions of cold, anhydrous solvent (e.g., diethyl ether or THF) to dilute the reaction mixture and absorb some of the heat.[3] |
| Delayed Reaction Initiation Followed by a Strong Exotherm | 1. Passivated magnesium surface (magnesium oxide layer).[3]2. Presence of trace amounts of water in glassware or solvent.3. Low ambient temperature inhibiting initiation. | 1. Use a mechanical stirrer to grind the magnesium turnings in situ to expose a fresh surface.2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[4]3. Gently warm a small portion of the reaction mixture to initiate the reaction before proceeding with the dropwise addition. Be prepared to cool the reaction immediately once it starts. |
| Exotherm During Addition of Butanoyl Chloride | 1. Addition rate of butanoyl chloride is too fast.2. Inadequate cooling of the Grignard reagent solution. | 1. Add the butanoyl chloride solution dropwise at a controlled rate.[1]2. Maintain the reaction temperature below 10°C using an ice-salt bath or other suitable cooling system. |
| Post-Quenching Exotherm | 1. Quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride) is added too quickly.[5]2. Insufficient cooling during the quenching process. | 1. Cool the reaction mixture to 0°C or below before quenching.2. Add the quenching solution slowly and dropwise with vigorous stirring.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Grignard synthesis of this compound?
A1: The optimal temperature range depends on the stage of the reaction.
-
Grignard Reagent Formation: The reaction is typically initiated at room temperature or with gentle warming. Once initiated, the addition of the cyclopentyl halide should be controlled to maintain a gentle reflux of the solvent (e.g., diethyl ether at ~35°C or THF at ~66°C).[3]
-
Reaction with Butanoyl Chloride: This step is highly exothermic and should be conducted at a low temperature, typically between 0°C and 10°C, to minimize side reactions.[1]
-
Quenching: The quenching process should be carried out at 0°C or below to control the exothermic reaction with unreacted Grignard reagent.
Q2: How does the rate of reagent addition affect the exotherm?
A2: The rate of addition is a critical parameter for controlling the exotherm. A slow, dropwise addition of the cyclopentyl halide and butanoyl chloride allows the heat generated by the reaction to be dissipated by the cooling system, preventing a dangerous accumulation of heat.[4] A rapid addition can lead to a sudden and uncontrolled temperature increase, potentially causing the solvent to boil vigorously and creating a "runaway" reaction.[2]
Q3: What are the signs of a runaway exothermic reaction?
A3: Signs of a runaway reaction include:
-
A rapid and uncontrolled increase in the internal temperature of the reaction.
-
Vigorous and uncontrollable boiling of the solvent, even with cooling.
-
A sudden increase in pressure within the reaction vessel.
-
Visible fuming or emission of gases from the reaction.
In the event of a suspected runaway reaction, evacuate the area immediately and follow established safety protocols.
Q4: Can the choice of solvent influence exotherm management?
A4: Yes, the solvent plays a crucial role. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for Grignard reagent formation as they solvate the magnesium. The boiling point of the solvent will determine the maximum temperature of the reaction under reflux conditions. Diethyl ether (b.p. 34.6°C) allows for a lower reaction temperature during reflux compared to THF (b.p. 66°C), which can be advantageous for controlling exotherms.
Q5: Are there any real-time monitoring techniques to help manage the exotherm?
A5: Advanced techniques such as reaction calorimetry and in-situ infrared (IR) spectroscopy can be used to monitor the heat flow and concentration of reactants and products in real-time.[2] These methods allow for a more precise control of the reaction and can help to prevent the accumulation of unreacted reagents, thereby improving safety.[1]
Experimental Protocol: Grignard Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound with a focus on managing the exothermic nature of the reaction.
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Butanoyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Iodine crystal (for initiation, if necessary)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water or ice-salt)
-
Thermometer
Procedure:
Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
-
Preparation: Assemble the glassware and flame-dry it under a stream of inert gas to ensure anhydrous conditions. Place the magnesium turnings in the three-necked flask.
-
Initiation: Add a small amount of anhydrous solvent to cover the magnesium. Add a small crystal of iodine if necessary to activate the magnesium. In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous solvent.
-
Controlled Addition: Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should begin, evidenced by bubbling and a gentle reflux.[1] If the reaction does not start, gentle warming may be applied, but be prepared to cool it immediately upon initiation.
-
Maintaining Control: Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use a cooling bath to manage the temperature.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Butanoyl Chloride
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-salt bath.
-
Slow Addition: Prepare a solution of butanoyl chloride in anhydrous solvent in the dropping funnel. Add the butanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the internal temperature below 10°C throughout the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Part C: Quenching
-
Cooling: Cool the reaction mixture back down to 0°C in an ice bath.
-
Controlled Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring to quench any unreacted Grignard reagent.[5] Be cautious as this process is also exothermic.
-
Work-up: Proceed with the standard aqueous work-up and extraction to isolate the this compound product.
Quantitative Data for Exotherm Management
The following table provides illustrative data on how the addition rate of cyclopentyl bromide can affect the reaction temperature during the formation of the Grignard reagent. This data is intended as a guideline and may vary based on the specific scale and equipment used.
| Addition Rate of Cyclopentyl Bromide (mL/min) | Cooling Bath Temperature (°C) | Observed Maximum Internal Temperature (°C) in Diethyl Ether | Observed Maximum Internal Temperature (°C) in THF | Notes |
| 1 | 0 | 30-35 | 55-60 | Stable, easily controlled reflux. |
| 3 | 0 | 35-40 | 65-70 | Vigorous reflux, requires careful monitoring. |
| 5 | 0 | >40 (uncontrolled boiling) | >70 (uncontrolled boiling) | Not Recommended: High risk of runaway reaction. |
| 1 | -10 | 25-30 | 45-50 | Slower reaction, but very stable. |
Visualizations
Caption: Troubleshooting logic for managing exotherms.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: 1-Cyclopentylbutan-1-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the workup procedures for the synthesis of 1-Cyclopentylbutan-1-one, commonly prepared via Friedel-Crafts acylation of cyclopentane (B165970) with butanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for the Friedel-Crafts acylation synthesis of this compound?
The standard and most common workup procedure involves carefully quenching the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.[1] This highly exothermic process hydrolyzes the aluminum chloride catalyst, which is complexed to the product ketone, and dissolves the resulting aluminum salts in the aqueous layer, facilitating separation from the organic layer containing the desired product.[1][2]
Q2: I'm observing a thick, persistent emulsion at the aqueous/organic interface during extraction. What causes this and how can I resolve it?
Emulsion formation is a frequent issue in Friedel-Crafts workups and is often caused by the precipitation of aluminum hydroxides.[3] To break the emulsion, you can try the following:
-
Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) by adding more concentrated HCl. This helps to keep the aluminum salts fully dissolved.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.[1]
-
Filtration: If a solid precipitate is causing the emulsion, you can attempt to filter the entire mixture through a pad of Celite.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to phase separation.
Q3: My product yield is significantly lower than expected after the workup. What are the potential causes?
Low yield can be attributed to several factors during the workup:
-
Incomplete Quenching: If the aluminum chloride-ketone complex is not fully hydrolyzed, the product will remain in the aqueous layer, leading to significant loss.[3]
-
Emulsion Formation: A persistent emulsion can trap a significant amount of the product, which is then discarded with the aqueous layer.[4]
-
Premature Hydrolysis of Reagents: If the acyl chloride or Lewis acid were exposed to moisture before or during the reaction, this would lead to a lower conversion to the desired product.
-
Product Volatility: While this compound is not extremely volatile, some product loss can occur during solvent removal under reduced pressure if not performed carefully.
Q4: Are there any alternative workup procedures to the standard aqueous quench?
Yes, alternative procedures can be employed, particularly if emulsion formation is a persistent issue or if the product is sensitive to strongly acidic conditions. Two such alternatives are:
-
Bisulfite Extraction: This method involves the formation of a water-soluble bisulfite adduct with the ketone. This allows for the separation of the ketone from non-carbonyl impurities. The ketone can then be regenerated by treatment with a base. This method is particularly useful for removing unreacted starting materials and certain byproducts.[4][5]
-
Non-Aqueous Workup: This approach avoids the use of water in the initial quenching step. A Lewis base, such as pyridine (B92270), is added to the reaction mixture to form a complex with the aluminum chloride, which can then be removed by filtration. This method can be advantageous for water-sensitive products but requires careful handling of the reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Emulsion | Formation of insoluble aluminum hydroxides at the interface. | Add more concentrated HCl to the aqueous layer to dissolve the salts. A subsequent wash with brine can also help break the emulsion.[1] |
| Low Product Yield | Incomplete hydrolysis of the aluminum chloride-ketone complex. | Ensure vigorous stirring during the quench and that the aqueous layer is sufficiently acidic. |
| Product loss in the aqueous layer due to emulsion. | Employ emulsion-breaking techniques mentioned in the FAQs. Consider using the bisulfite extraction workup as an alternative. | |
| Product Contamination with Starting Material | Incomplete reaction. | Consider purification by fractional distillation or chromatography. Alternatively, a bisulfite extraction can selectively remove the ketone product from the non-carbonyl starting material.[5] |
| Oily, Dark-Colored Product | Formation of polymeric byproducts due to excessive heat or prolonged reaction time. | Purify the crude product by vacuum distillation or column chromatography. |
| Violent, Uncontrolled Reaction During Quenching | Adding water or ice to the reaction mixture instead of the other way around. | Always add the reaction mixture slowly to a vigorously stirred ice/acid slurry. This allows for better heat dissipation from the exothermic hydrolysis of aluminum chloride. |
Quantitative Data Comparison of Workup Procedures
The following table provides a representative comparison of the expected yield and purity of this compound obtained from different workup procedures. These values are illustrative and can vary based on the reaction scale and experimental conditions.
| Workup Procedure | Typical Yield (%) | Purity (by GC-MS, %) | Key Advantages | Common Challenges |
| Standard Aqueous Quench (HCl) | 75-85 | ~95 | Effective for breaking down the AlCl₃ complex; cost-effective. | Prone to emulsion formation; highly exothermic.[1][3] |
| Bisulfite Extraction | 65-75 (after regeneration) | >98 | High purity product; effectively removes non-carbonyl impurities.[4] | Requires an additional step to regenerate the ketone; potential for product loss during adduct formation and regeneration.[3] |
| Non-Aqueous Workup (Pyridine) | 70-80 | ~96 | Avoids emulsions; suitable for water-sensitive products. | Requires stoichiometric amounts of pyridine; filtration of the AlCl₃-pyridine complex can be difficult. |
Experimental Protocols
Protocol 1: Standard Aqueous Quench
-
Preparation of Quenching Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid (approximately 1:1 v/v). Place the beaker in an ice bath to maintain a low temperature.
-
Quenching: Once the Friedel-Crafts acylation is complete, slowly add the reaction mixture dropwise to the vigorously stirred ice/HCl slurry. The addition rate should be controlled to prevent excessive foaming and a rapid temperature increase.
-
Extraction: After the addition is complete and the exotherm has subsided, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Dilute HCl (1 M)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence)
-
Saturated sodium chloride (brine) solution.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Protocol 2: Alternative Bisulfite Extraction Workup
-
Initial Quench: Perform a standard aqueous quench as described in Protocol 1 (steps 1-3) to hydrolyze the bulk of the aluminum chloride.
-
Solvent Exchange: After separating the organic layer, remove the initial solvent under reduced pressure. Dissolve the crude product in a water-miscible solvent like methanol (B129727) or THF.[5]
-
Bisulfite Adduct Formation: To the solution of the crude product, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 5-10 minutes. An immiscible organic solvent (e.g., hexane) can be added to help separate the non-carbonyl impurities.
-
Separation: Separate the aqueous layer containing the bisulfite adduct from the organic layer.
-
Ketone Regeneration: To the aqueous layer, add a strong base, such as 10 M sodium hydroxide (B78521) (NaOH), until the solution is strongly basic (pH > 12). This will reverse the bisulfite addition.[5]
-
Final Extraction and Isolation: Extract the regenerated this compound from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
Protocol 3: Alternative Non-Aqueous Workup
-
Reaction Cooldown: Upon completion of the Friedel-Crafts acylation, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching with Pyridine: Slowly add anhydrous pyridine to the cooled and stirred reaction mixture. The amount of pyridine should be at least equimolar to the aluminum chloride used. This will form a solid complex of AlCl₃-pyridine.
-
Filtration: Filter the reaction mixture to remove the precipitated AlCl₃-pyridine complex. Wash the solid with a small amount of the anhydrous reaction solvent.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Aqueous Wash: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with dilute HCl to remove any remaining pyridine, followed by washes with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Troubleshooting workflow for common issues in the workup of this compound.
Caption: Decision tree for selecting an appropriate workup procedure for this compound.
References
Validation & Comparative
Unveiling Ketone Reactivity: A Comparative Analysis of 1-Cyclopentylbutan-1-one and Other Alkyl Ketones
For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the reactivity of carbonyl compounds is paramount for designing and optimizing synthetic routes and developing novel therapeutics. This guide provides an objective comparison of the reactivity of 1-cyclopentylbutan-1-one against a selection of other alkyl ketones, supported by established chemical principles and illustrative experimental data.
The reactivity of a ketone is primarily dictated by a combination of electronic and steric factors influencing the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the cornerstone of many fundamental organic transformations, including reductions, Grignard reactions, and Wittig reactions. In this guide, we will explore how the structural nuances of this compound, which features both a cyclic and a linear alkyl substituent, influence its reactivity profile compared to other representative alkyl ketones.
Factors Governing Ketone Reactivity
Two primary factors govern the susceptibility of a ketone's carbonyl carbon to nucleophilic attack:
-
Electronic Effects: The carbonyl carbon possesses a partial positive charge due to the electronegativity of the oxygen atom. Electron-donating alkyl groups attached to the carbonyl carbon help to stabilize this partial positive charge through an inductive effect, thereby reducing its electrophilicity and making the ketone less reactive towards nucleophiles.
-
Steric Effects: The size of the alkyl groups flanking the carbonyl group can physically hinder the approach of a nucleophile. Larger, bulkier substituents create more steric hindrance, slowing down the rate of nucleophilic attack.
Comparative Reactivity: A Quantitative Look
The order of reactivity among many carbonyl compounds towards sodium borohydride (B1222165) is generally: aldehydes > conjugated aldehydes > ketones > conjugated enones.[1] The difference in reactivity between aldehydes and ketones can be substantial, often differing by a factor of more than a thousand.[1] For ketones, reactivity is attenuated by steric factors.[1]
| Ketone | Structure | Predicted Relative Rate of Reduction (k_rel) | Key Steric and Electronic Factors |
| Cyclopentanone | C₅H₈O | ~1.5 | The planar structure of the five-membered ring offers relatively low steric hindrance to the approaching nucleophile. |
| Cyclohexanone (B45756) | C₆H₁₀O | 1.0 (Reference) | The chair conformation of the six-membered ring presents moderate steric hindrance. It is a commonly used benchmark for ketone reactivity. The high reactivity of cyclohexanone compared to other ketones suggests the possibility of selective reduction.[1] |
| This compound | C₉H₁₆O | ~0.8 | The presence of a cyclopentyl group and a propyl group creates more steric hindrance around the carbonyl carbon compared to cyclohexanone, thus a slightly lower predicted reactivity. |
| 2-Hexanone (B1666271) | CH₃CO(CH₂)₃CH₃ | ~0.5 | The linear pentyl chain is less sterically demanding than a cyclic group, but the methyl group still provides some hindrance. |
| 3-Hexanone | CH₃CH₂CO(CH₂)₂CH₃ | ~0.3 | With two ethyl groups, the steric hindrance is greater than in 2-hexanone, leading to a further decrease in reactivity. |
Note: The relative rate constants (k_rel) are hypothetical values based on established principles of steric and electronic effects on ketone reactivity for illustrative purposes.
Experimental Protocols
To experimentally determine the relative reactivities of these ketones, a competitive reduction experiment can be performed.
Experimental Protocol: Competitive Reduction of Ketones with Sodium Borohydride
Objective: To determine the relative reactivity of this compound, cyclohexanone, and 2-hexanone towards reduction by sodium borohydride.
Materials:
-
This compound
-
Cyclohexanone
-
2-Hexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Ketone Mixture: Prepare an equimolar solution of this compound, cyclohexanone, 2-hexanone, and the internal standard in anhydrous methanol.
-
Reaction Setup: Cool the ketone solution to 0°C in an ice bath with magnetic stirring.
-
Initiation of Reduction: Prepare a solution of sodium borohydride in anhydrous methanol (0.25 equivalents with respect to the total moles of ketones). Add the NaBH₄ solution dropwise to the stirred ketone mixture at 0°C.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated aqueous NH₄Cl solution and dichloromethane.
-
Workup: Shake the vial, separate the organic layer (DCM), and dry it over anhydrous MgSO₄.
-
Analysis: Analyze the organic layer by GC-MS to determine the relative amounts of each ketone remaining and the corresponding alcohol products formed. The disappearance of the ketones over time relative to the internal standard will provide the basis for determining their relative reaction rates.
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of ketone reduction and the experimental workflow.
Caption: General mechanism of nucleophilic addition to a ketone.
Caption: Workflow for the competitive reduction experiment.
Conclusion
The reactivity of this compound is a nuanced interplay of the steric profiles of its cyclopentyl and propyl substituents. Based on established principles, its reactivity towards nucleophiles is predicted to be slightly lower than that of cyclohexanone due to increased steric hindrance, but likely higher than more hindered acyclic ketones. For researchers in drug development and organic synthesis, understanding these subtle differences is crucial for predicting reaction outcomes, optimizing conditions, and designing molecules with desired reactivity profiles. The provided experimental protocol offers a robust framework for quantitatively validating these predictions and further elucidating the reactivity landscape of this and other structurally interesting ketones.
References
A Comparative Analysis of 1-Cyclopentylbutan-1-one and Cyclohexylmethanone for the Research Professional
In the landscape of synthetic chemistry and drug development, the selection of appropriate molecular scaffolds is a critical decision. This guide provides an objective comparison of two structurally related ketones: 1-Cyclopentylbutan-1-one and Cyclohexylmethanone. The following sections detail their physicochemical properties, spectroscopic signatures, and synthetic methodologies, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and cyclohexylmethanone is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | Cyclohexylmethanone (as Methyl Cyclohexyl Ketone) |
| Molecular Formula | C₉H₁₆O[1][2] | C₈H₁₄O[3] |
| Molecular Weight | 140.22 g/mol [1] | 126.20 g/mol [3] |
| Boiling Point | Not available | 181-183 °C[3] |
| Melting Point | Not available | -34 °C[3] |
| Density | Not available | 0.917 g/cm³[3] |
| Flash Point | Combustible liquid[1] | 57 °C[3] |
| Solubility | Not available | Not miscible or difficult to mix in water[3] |
Spectroscopic Data Comparison
The structural elucidation of organic compounds relies heavily on spectroscopic techniques. This section compares the expected and reported spectroscopic data for the two ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted/Reported ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | This compound (Predicted) | Cyclohexylmethanone (as 1-Cyclohexylethan-1-one) |
| ¹H NMR | Protons on the butyl chain and cyclopentyl ring are expected in the aliphatic region (0.9-3.0 ppm). The protons alpha to the carbonyl will be deshielded. | Data not explicitly found. |
| ¹³C NMR | The carbonyl carbon is expected around 200-210 ppm. Aliphatic carbons of the butyl and cyclopentyl groups are expected in the range of 10-50 ppm. | A published ¹³C NMR spectrum for 1-Cyclohexylethan-1-one is available.[4] |
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of these ketones is the carbonyl (C=O) stretching vibration.
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Cyclohexylmethanone (as Dicyclohexyl Ketone) |
| C=O Stretch | ~1715 cm⁻¹ | A gas-phase IR spectrum for dicyclohexyl ketone is available from NIST.[5] |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure.
Table 4: Expected Mass Spectrometry Fragmentation
| Feature | This compound | Cyclohexylmethanone |
| Molecular Ion (M⁺) | m/z = 140 | m/z = 126 (for methyl cyclohexyl ketone) |
| Key Fragments | Fragments corresponding to the loss of the propyl group (m/z = 97) and the cyclopentyl ring (m/z = 71) are expected. Alpha cleavage is a common fragmentation pathway for ketones.[6][7][8] | For methyl cyclohexyl ketone, a significant fragment would be the acylium ion [CH₃CO]⁺ at m/z = 43 and the cyclohexyl cation at m/z = 83. |
Experimental Protocols
The synthesis of these ketones can be achieved through established organic chemistry reactions. Below are generalized experimental protocols.
Synthesis of this compound
A common method for the synthesis of ketones is the reaction of an organometallic reagent with a carboxylic acid derivative.
Protocol: Grignard Reaction
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 1-Bromobutane is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Cyclopentanecarbonyl Chloride: The Grignard reagent is cooled in an ice bath, and a solution of cyclopentanecarbonyl chloride in anhydrous diethyl ether is added dropwise.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation.
Synthesis of Cyclohexylmethanone
A versatile method for the synthesis of ketones is the Friedel-Crafts acylation, though for an aliphatic ketone like cyclohexylmethanone, an alternative is the reaction of an organometallic reagent with an acyl chloride.
Protocol: Acylation using an Organocadmium Reagent
-
Preparation of Cyclohexylmagnesium Bromide: Synthesized in a similar manner to butylmagnesium bromide, using bromocyclohexane (B57405) and magnesium turnings in anhydrous diethyl ether.
-
Formation of Dicyclohexylcadmium: Anhydrous cadmium chloride is added to the Grignard reagent, and the mixture is refluxed.
-
Reaction with Acetyl Chloride: The reaction mixture is cooled, and acetyl chloride in anhydrous diethyl ether is added dropwise.
-
Work-up and Purification: The reaction is worked up similarly to the Grignard protocol described above, followed by purification via vacuum distillation.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: Synthetic workflow for this compound.
Caption: Synthetic workflow for Cyclohexylmethanone.
References
- 1. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. 1-Cyclohexylethan-1-one(823-76-7) 13C NMR spectrum [chemicalbook.com]
- 5. Methanone, dicyclohexyl- [webbook.nist.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Spectroscopic Guide to Differentiating Cyclopentyl and Cyclohexyl Ketones
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. The cyclopentyl and cyclohexyl ketone moieties are common structural motifs in many pharmacologically active compounds and synthetic intermediates. While structurally similar, the five- and six-membered rings impart distinct spectroscopic properties that allow for their unambiguous differentiation. This guide provides a comparative analysis of these two classes of ketones using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Infrared (IR) Spectroscopy: The Impact of Ring Strain
The most telling feature in the IR spectrum of a ketone is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found between 1650-1800 cm⁻¹. The primary differentiator between cyclopentyl and cyclohexyl ketones is the position of this C=O absorption, which is directly influenced by ring strain.
Cyclopentanones exhibit a higher C=O stretching frequency compared to their cyclohexanone (B45756) counterparts.[1][2] This increase is attributed to the greater angle strain in the five-membered ring. To accommodate the sp²-hybridized carbonyl carbon, which prefers a 120° bond angle, the internal ring angles of cyclopentanone (B42830) are slightly increased, leading to a stronger, stiffer C=O bond that vibrates at a higher frequency.[1] In contrast, the more flexible chair conformation of cyclohexanone can more easily accommodate the carbonyl group without introducing significant additional strain, resulting in a C=O stretching frequency typical of acyclic aliphatic ketones.[3][4]
Table 1: Comparative IR Absorption Data for Carbonyl Stretching
| Compound | C=O Stretch Frequency (cm⁻¹) | Key Observation |
| Cyclopentanone | ~1750[1][2] | Higher frequency due to increased ring strain. |
| Cyclohexanone | ~1715[1][2] | Lower frequency, typical for a saturated ketone.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), offering a powerful method for distinguishing between these cyclic ketones.
¹H NMR Spectroscopy
In ¹H NMR spectra, the protons on the carbons adjacent to the carbonyl group (α-protons) are the most informative. These protons are deshielded by the electron-withdrawing effect of the carbonyl group and typically resonate in the 2.0-2.5 ppm region.[3][5] While the chemical shifts are often similar, differences in the multiplicity and coupling constants can provide structural clues. The greater rigidity of the cyclopentyl ring can sometimes lead to more complex splitting patterns compared to the more conformationally mobile cyclohexyl ring.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy offers a clear distinction, particularly in the chemical shift of the carbonyl carbon. The carbonyl carbons of both ketones are significantly deshielded, appearing far downfield in the spectrum, generally above 190 ppm.[3][6] Subtle differences in the electronic environment and ring strain can cause slight variations in their exact chemical shifts, which can be diagnostic. The chemical shifts of the α- and β-carbons also differ due to the distinct ring geometries.
Table 2: Comparative ¹³C NMR Chemical Shift Data
| Compound | Carbon Atom | Typical Chemical Shift (δ, ppm) |
| Cyclopentanone | C=O | ~220 |
| α-CH₂ | ~38 | |
| β-CH₂ | ~23 | |
| Cyclohexanone | C=O | ~212 |
| α-CH₂ | ~42 | |
| β-CH₂ | ~27 | |
| γ-CH₂ | ~25 |
Note: Values are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. For cyclic ketones, α-cleavage is a dominant fragmentation pathway.[3][6] This process involves the cleavage of one of the C-C bonds adjacent to the carbonyl group. The initial ionization typically occurs on the oxygen atom.
For cyclohexanone, a characteristic fragmentation involves a primary α-cleavage followed by a second cleavage that results in the loss of a neutral carbon monoxide (CO) molecule, leading to a prominent peak at m/z = 70.[3] A similar pathway can be observed for cyclopentanone, though the resulting fragment masses will differ, allowing for clear differentiation.
Table 3: Key Mass Spectrometry Fragments
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragment(s) (m/z) | Fragmentation Pathway |
| Cyclopentyl Methyl Ketone | 112[7] | 71, 69, 43[8] | α-cleavage of acetyl or cyclopentyl group. |
| Cyclohexyl Methyl Ketone | 126[9] | 83, 71, 55, 43[9] | α-cleavage of acetyl or cyclohexyl group. |
Experimental Workflow and Protocols
The reliable spectroscopic characterization of cyclopentyl and cyclohexyl ketones requires standardized experimental procedures.
Caption: Workflow for Spectroscopic Characterization.
Protocol for Infrared (IR) Spectroscopy Analysis
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup : Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.[10]
-
Background Scan : Perform a background scan using either the empty salt plates or a pure KBr pellet. This will be subtracted from the sample spectrum.[10]
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned, and 16-32 scans are co-added to improve the signal-to-noise ratio.[10]
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
-
Sample Preparation : Dissolve approximately 5-20 mg of the ketone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[10]
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity, which ensures sharp signals.[10]
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
¹³C NMR : Acquire the carbon spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and enhance sensitivity.[10]
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). The resulting spectrum should be phased and the chemical shift axis calibrated to the TMS signal at 0 ppm.[10]
Protocol for Mass Spectrometry (MS) Analysis
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile ketones, gas chromatography-mass spectrometry (GC-MS) is a common and effective method. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities before entering the mass spectrometer.
-
Ionization : The separated molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Ethanone, 1-cyclopentyl- [webbook.nist.gov]
- 8. Cyclopentyl methyl ketone | C7H12O | CID 22326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Cyclohexylethan-1-one(823-76-7) 13C NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
The Cyclopentyl Group's Steric Influence in Ketone Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The steric profile of substituents in ketone-containing molecules is a critical determinant of their reactivity and plays a pivotal role in drug design and synthetic chemistry. Understanding the steric hindrance imparted by various alkyl groups allows for the fine-tuning of reaction kinetics and the prediction of stereochemical outcomes. This guide provides a comparative analysis of the steric effects of the cyclopentyl group in ketones, benchmarked against other common alkyl substituents.
Principles of Steric Hindrance in Ketone Reactions
The reactivity of the carbonyl group in ketones is highly sensitive to the steric environment at the α-positions. Nucleophilic attack, a fundamental reaction of ketones, proceeds via the formation of a tetrahedral intermediate. The ease of this transformation is inversely proportional to the steric bulk of the substituents flanking the carbonyl carbon. Larger, more sterically demanding groups hinder the approach of the nucleophile, thereby decreasing the reaction rate.
The reduction of ketones to secondary alcohols using hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), is a classic example where these steric effects are readily observed. The rate of reduction is a direct measure of the accessibility of the carbonyl carbon.
Comparative Analysis of Steric Hindrance
Table 1: Qualitative Comparison of Steric Hindrance and Relative Reactivity of Alkyl Methyl Ketones in Nucleophilic Addition Reactions (e.g., NaBH₄ Reduction)
| Alkyl Group (R in R-CO-CH₃) | Ketone Name | Expected Relative Rate of Reaction | Rationale for Steric Hindrance |
| Methyl | Acetone (Propan-2-one) | Fastest | Minimal steric hindrance from the methyl group. |
| Ethyl | Butan-2-one | Fast | Slightly more hindered than methyl due to the additional carbon, but the group can rotate to minimize steric interactions. |
| Cyclopentyl | Cyclopentyl methyl ketone | Intermediate | The five-membered ring is relatively planar, but less flexible than a short acyclic chain, presenting a moderate and consistent steric barrier. |
| Cyclohexyl | Cyclohexyl methyl ketone | Slow | The chair conformation of the six-membered ring presents a greater steric impediment than the cyclopentyl group. |
| Isopropyl | 3-Methylbutan-2-one | Slow | The branching at the α-carbon significantly increases steric bulk, hindering nucleophilic approach. |
| tert-Butyl | 3,3-Dimethylbutan-2-one | Slowest | The three methyl groups on the α-carbon create a highly congested environment around the carbonyl, making nucleophilic attack very difficult. |
Note: The expected relative rates are based on established principles of steric hindrance in nucleophilic additions to ketones.
Quantitative Steric Parameters: Taft Steric Parameter (E_s)
A quantitative measure of the steric effect of a substituent is the Taft steric parameter, E_s. This parameter is derived from the rates of acid-catalyzed hydrolysis of esters. More negative E_s values indicate greater steric hindrance.
Table 2: Taft Steric Parameters (E_s) for Selected Alkyl Groups
| Alkyl Group | Taft E_s Value[1][2] |
| Methyl | 0.00 |
| Ethyl | -0.07 |
| Isopropyl | -0.47 |
| tert-Butyl | -1.54 |
| Cyclohexyl | -0.79 |
| Cyclopentyl | -0.51 |
Note: The E_s value for the cyclopentyl group is less commonly cited but has been reported. This value quantitatively places its steric bulk between that of the isopropyl and cyclohexyl groups, supporting the qualitative assessment.
Experimental Protocol: Comparative Kinetic Analysis of Ketone Reduction by Sodium Borohydride
This protocol outlines a general method for comparing the rates of reduction for a series of alkyl methyl ketones.
Objective: To determine the relative rates of reduction of acetone, butan-2-one, cyclopentyl methyl ketone, cyclohexyl methyl ketone, 3-methylbutan-2-one, and 3,3-dimethylbutan-2-one with sodium borohydride.
Materials:
-
A series of alkyl methyl ketones (as listed above)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol (B145695)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction vessel
-
Syringes for sampling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each ketone in anhydrous ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium borohydride in anhydrous ethanol at a known concentration (e.g., 0.025 M). This solution should be freshly prepared.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the ketone stock solution and a known amount of the internal standard.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding a known volume of the freshly prepared sodium borohydride solution to the ketone solution with vigorous stirring.
-
At timed intervals (e.g., every 30 seconds for the first 5 minutes, then every 1-2 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., dilute acetic acid) to destroy the excess NaBH₄.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining ketone relative to the internal standard.
-
Plot the concentration of the ketone versus time for each reaction.
-
-
Data Analysis:
-
Determine the initial rate of reaction for each ketone from the slope of the concentration vs. time plot at t=0.
-
Calculate the relative rates of reduction by normalizing the initial rates to that of a reference ketone (e.g., acetone).
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Steric hindrance affecting nucleophilic attack on a ketone.
Caption: Workflow for kinetic analysis of ketone reduction.
Conclusion
The cyclopentyl group imparts a moderate level of steric hindrance to a neighboring ketone, influencing its reactivity in a predictable manner. Its steric bulk is greater than that of small, linear alkyl groups like methyl and ethyl, but generally less than that of the more conformationally rigid and larger cyclohexyl group, and significantly less than branched groups like isopropyl and tert-butyl. This understanding, supported by quantitative parameters like the Taft E_s value, is crucial for medicinal chemists and synthetic organic chemists in the design of molecules with desired reactivity profiles and in the optimization of reaction conditions. The provided experimental protocol offers a robust framework for quantifying these steric effects in a laboratory setting.
References
Comparative Analysis of 1-Cyclopentylbutan-1-one Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the comparative analysis of 1-Cyclopentylbutan-1-one derivatives. While the parent compound, this compound, is documented in terms of its basic chemical and physical properties, there is a notable absence of published research detailing the synthesis and comparative biological evaluation of a series of its derivatives.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the current landscape and highlight the lack of available data for a direct comparative analysis. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of requisite experimental data in the public domain.
Physicochemical Properties of this compound
To establish a baseline, the known properties of the parent compound, this compound, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC(=O)C1CCCC1 | [1] |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [1] |
Landscape of Cyclopentyl and Ketone-Containing Compounds in Drug Discovery
While specific data on this compound derivatives is lacking, the broader classes of cyclopentyl-containing molecules and ketones have been investigated in medicinal chemistry. For instance, various cyclopentane (B165970) derivatives have been synthesized and evaluated as inhibitors of steroid metabolizing enzymes, showing promise as starting points for the development of new anticancer agents. In other research, the structure-activity relationships of bicyclic cannabinoid analogs containing a cyclohexyl ring (a close relative of the cyclopentyl ring) have been explored for their receptor-binding and analgesic activity.[2] These studies underscore the potential of cyclic alkanes in modulating biological activity.
The ketone functional group is a common motif in pharmacologically active compounds and serves as a key synthetic intermediate. For example, cyclopentyl phenyl ketone is a known precursor in the synthesis of ketamine.[3]
Hypothetical Experimental Workflow for Comparative Analysis
Should a series of this compound derivatives be synthesized, a systematic evaluation of their biological activity would be necessary. A generalized workflow for such a study is proposed below.
Caption: Hypothetical workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathways for Investigation
The biological targets of this compound derivatives are unknown. However, based on the pharmacology of other ketone-containing and cyclic compounds, several signaling pathways could be of interest for future investigation. For example, if these derivatives were designed to target G-protein coupled receptors (GPCRs), their impact on downstream signaling cascades involving adenylyl cyclase and phospholipase C would be relevant.
Caption: Potential GPCR signaling pathways for investigation.
Conclusion
The request for a comparative analysis of this compound derivatives cannot be fulfilled at this time due to a lack of available experimental data in the public domain. While the parent compound is known, there is no readily accessible research that details the synthesis of a series of its analogs and a corresponding comparative evaluation of their biological activities. The provided hypothetical workflow and signaling pathway diagrams are intended to guide future research in this area. For researchers interested in this chemical scaffold, the initial steps would involve the design and synthesis of a library of derivatives, followed by a comprehensive biological screening campaign to identify and characterize their pharmacological properties.
References
- 1. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of recommended analytical methodologies for the validation of 1-Cyclopentylbutan-1-one. Due to the absence of specific validated methods for this compound in publicly available literature, this document extrapolates from established and validated methods for structurally similar aliphatic and cyclic ketones. The objective is to equip researchers with a robust framework for developing and validating analytical methods suitable for quality control, stability testing, and pharmacokinetic studies of this compound.
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). These methods are widely accepted for the quantitative analysis of ketones.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the expected performance of GC-MS and HPLC-DNPH methods for the analysis of ketones, based on data from analogous compounds.
Table 1: Performance Comparison of Analytical Methods for Ketone Analysis
| Parameter | GC-MS (for aliphatic/cyclic ketones) | HPLC-UV (DNPH Derivatization) |
| Linearity Range | Wide, typically from low ng/mL to µg/mL | Wide, typically from µg/mL to mg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 10% | Intra-day: < 2%, Inter-day: < 5% |
| Limit of Detection (LOD) | Low ng/L to pg/L range | µg/L range |
| Limit of Quantitation (LOQ) | ng/L to µg/L range | µg/L to mg/L range |
| Selectivity | High, based on retention time and mass fragmentation | High, based on retention time and UV absorbance of the derivative |
| Throughput | Moderate, run times typically 15-30 minutes | Lower, includes derivatization time, but modern UHPLC can be fast[1] |
Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions. Method validation is required to establish performance characteristics for the specific application.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solutions to a concentration within the calibration range.
-
Internal Standard: For improved accuracy and precision, add a suitable internal standard (e.g., a structurally similar ketone not present in the sample) to all standard and sample solutions.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.250 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
Data Analysis:
Quantification is typically performed using Selected Ion Monitoring (SIM) of characteristic ions of this compound and the internal standard to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
For non-volatile matrices or to improve detection sensitivity for ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis is a common and robust method. The DNPH reagent reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is highly UV-active.
Derivatization Procedure:
-
DNPH Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, often acidified. For example, a solution can be prepared by dissolving DNPH in acetonitrile (B52724) with a small amount of strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Reaction: Mix the sample solution containing this compound with an excess of the DNPH reagent. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
Extraction: The resulting 2,4-dinitrophenylhydrazone derivative can be extracted into an organic solvent (e.g., hexane (B92381) or ethyl acetate) if the sample matrix is aqueous.
Instrumentation and Conditions (Typical):
-
HPLC System: Agilent 1220 Infinity LC or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Data Analysis:
Quantification is achieved by comparing the peak area of the this compound-DNPH derivative in the sample to a calibration curve generated from standards that have undergone the same derivatization procedure.
Method Validation Workflow
A logical workflow for the validation of an analytical method for this compound is crucial.
Caption: A typical workflow for the validation of an analytical method.
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC-DNPH methods.
GC-MS Analysis Workflow
References
Navigating Cross-Reactivity: A Comparative Guide for 1-Cyclopentylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity
Cross-reactivity in immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), arises when antibodies developed against a primary antigen (in this case, hypothetically, 1-Cyclopentylbutan-1-one) bind to other molecules that share similar structural motifs or epitopes. This can result in false-positive signals or an overestimation of the target analyte's concentration. Therefore, rigorous cross-reactivity testing against a panel of structurally related compounds is a critical step in the validation of any new immunoassay.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a common and effective method for determining the cross-reactivity of an antibody. The following protocol provides a detailed methodology for assessing the specificity of an antibody raised against this compound.
Objective: To determine the percentage of cross-reactivity of a panel of structurally similar compounds with an antibody specific for this compound.
Materials:
-
Microtiter plates (96-well) coated with a conjugate of this compound (e.g., this compound-protein conjugate).
-
Monoclonal or polyclonal antibody specific to this compound.
-
This compound standard solutions of known concentrations.
-
A panel of potential cross-reactants (structurally similar ketones, cyclopentane (B165970) derivatives, etc.) at various concentrations.
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare standard dilutions of this compound and the test compounds in the assay buffer.
-
Competitive Reaction:
-
Add 50 µL of the standard or test compound solution to the appropriate wells of the coated microtiter plate.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at the controlled temperature.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound or cross-reactant in the sample.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
The concentration at 50% inhibition (IC50) is determined from the dose-response curves for this compound and each test compound.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, all quantitative data from the cross-reactivity studies should be summarized in a structured table.
Table 1: Cross-Reactivity of an Anti-1-Cyclopentylbutan-1-one Antibody with Structurally Related Compounds.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Insert | Value | 100% |
| Cyclopentanone | Insert | Value | Value |
| Cyclohexanone | Insert | Value | Value |
| 2-Butanone | Insert | Value | Value |
| 1-Phenyl-1-butanone | Insert | Value | Value |
| ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and serves as a template for reporting actual experimental findings.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental Workflow for Cross-Reactivity Assessment using Competitive ELISA.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity Studies.
By adhering to these rigorous experimental and reporting standards, researchers can ensure the reliability and validity of their findings, contributing to the development of robust and specific analytical methods.
Comparative Biological Activity of 1-Cyclopentylbutan-1-one Analogues: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological activity of 1-Cyclopentylbutan-1-one and its direct analogues as cannabinoid receptor modulators. While the broader class of synthetic cannabinoids has been extensively studied, this particular chemical scaffold remains largely unexplored in published research. This guide, therefore, aims to provide a contextual overview based on the structure-activity relationships (SAR) of related cannabinoid compounds, highlighting potential areas for future investigation.
Introduction to Cannabinoid Receptors
The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of many cannabinoids. CB2 receptors are primarily expressed in the immune system and peripheral tissues, playing a role in inflammatory and immune responses. The interaction of a ligand with these receptors, including its binding affinity and functional activity (agonist, antagonist, or inverse agonist), determines its pharmacological profile.
Structure-Activity Relationships of Synthetic Cannabinoids
The biological activity of synthetic cannabinoids is highly dependent on their chemical structure. Key structural features that influence receptor binding and efficacy include:
-
The core scaffold: Different core structures (e.g., naphthoylindoles, phenylacetylindoles, cyclohexylphenols) contribute significantly to receptor affinity and selectivity.
-
The side chain: The length and branching of the alkyl side chain are critical for receptor interaction. Generally, an optimal chain length of 5 to 8 carbons enhances binding affinity at both CB1 and CB2 receptors.
-
Substitutions on the core: The addition of various functional groups to the core structure can modulate potency, efficacy, and selectivity.
The Case of this compound
This compound belongs to the chemical class of dialkyl ketones. While some ketone-containing compounds have been investigated as synthetic cannabinoids, particularly those with a tetramethylcyclopropyl ketone moiety, there is a notable absence of published data for analogues of this compound. This suggests that this specific structural class may not have been a primary focus of synthetic cannabinoid research programs, or the findings have not been disclosed in the public domain.
Hypothetical Signaling Pathway and Experimental Workflow
Although no specific data exists for this compound, a hypothetical signaling pathway for a potential cannabinoid agonist and a general experimental workflow for its characterization can be proposed based on known cannabinoid pharmacology.
If a this compound analogue were to act as a CB1 receptor agonist, it would likely initiate a signaling cascade similar to other known agonists. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: Hypothetical signaling pathway of a this compound analogue acting as a CB1 receptor agonist.
To evaluate the biological activity of such analogues, a standard experimental workflow would be employed. This would begin with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess physiological effects.
Caption: General experimental workflow for characterizing the biological activity of novel cannabinoid analogues.
Conclusion and Future Directions
The lack of specific biological data for this compound and its analogues presents a significant knowledge gap. Future research is warranted to synthesize and screen a library of these compounds to determine their affinity and functional activity at cannabinoid receptors. Such studies would be invaluable in elucidating the structure-activity relationships of this chemical class and could potentially lead to the discovery of novel research tools or therapeutic agents. Researchers in the field are encouraged to explore this uncharted area of cannabinoid science.
A Comparative Guide to Cyclopentylating Reagents: Beyond Grignard Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate organometallic reagent is a critical decision that dictates the efficiency, selectivity, and functional group tolerance of a synthetic route. While cyclopentylmagnesium bromide has long been a workhorse for introducing the valuable cyclopentyl moiety, a range of alternative reagents offer distinct advantages in specific applications. This guide provides an objective comparison of cyclopentylmagnesium bromide with its primary alternatives—cyclopentyllithium (B3369451) and cyclopentylzinc reagents—supported by experimental data and detailed protocols to inform your synthetic strategy.
The cyclopentyl group is a prevalent structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its incorporation can significantly influence the lipophilicity, metabolic stability, and binding affinity of a compound. Consequently, the development of robust and versatile methods for cyclopentylation is of paramount importance in medicinal chemistry and drug discovery.
This guide will delve into the preparation, reactivity, and handling of these key cyclopentylating agents, offering a comparative analysis of their performance in common synthetic transformations, including additions to carbonyl compounds and conjugate additions.
At a Glance: Key Cyclopentylating Reagents
| Reagent | Formula | Typical Reactivity | Functional Group Tolerance | Key Advantages |
| Cyclopentylmagnesium Bromide | c-C₅H₉MgBr | High | Moderate | Readily prepared, widely used |
| Cyclopentyllithium | c-C₅H₉Li | Very High | Low | Increased reactivity for challenging substrates |
| Cyclopentylzinc Bromide | c-C₅H₉ZnBr | Moderate | High | Excellent for cross-coupling and functionalized substrates |
Comparative Performance in Key Synthetic Transformations
The choice of a cyclopentylating reagent is often dictated by the specific transformation and the functional groups present in the substrate. Below, we compare the performance of cyclopentylmagnesium bromide, cyclopentyllithium, and cyclopentylzinc bromide in three common applications.
Addition to Aldehydes: Synthesis of Secondary Alcohols
The addition of an organometallic reagent to an aldehyde is a fundamental method for the synthesis of secondary alcohols. Here, we compare the addition of the three cyclopentyl reagents to benzaldehyde (B42025).
Reaction Scheme:
Caption: General scheme for the synthesis of cyclopentyl(phenyl)methanol.
Comparative Data:
| Reagent | Product | Yield (%) | Reference |
| Cyclopentylmagnesium Bromide | Cyclopentyl(phenyl)methanol | ~85-95% | [1][2][3][4] |
| Cyclopentyllithium | Cyclopentyl(phenyl)methanol | High (qualitative) | General organolithium reactivity |
| Cyclopentylzinc Bromide | Cyclopentyl(phenyl)methanol | Low to moderate (requires catalysis) | General organozinc reactivity |
Discussion:
Cyclopentylmagnesium bromide and cyclopentyllithium are both highly effective for the 1,2-addition to aldehydes, typically providing high yields of the corresponding secondary alcohol. Cyclopentyllithium, being more reactive, may be advantageous for sterically hindered aldehydes but also presents a higher risk of side reactions. In contrast, cyclopentylzinc bromide is significantly less reactive towards aldehydes and generally requires the use of a catalyst to achieve reasonable conversion, making it a less common choice for this specific transformation.
Conjugate Addition to α,β-Unsaturated Ketones
The regioselectivity of additions to α,β-unsaturated carbonyls is a critical consideration. While Grignard and organolithium reagents typically favor 1,2-addition, organozinc reagents, often in the presence of a copper catalyst, can be directed towards 1,4-conjugate addition.
Reaction Scheme:
Caption: Regioselectivity in the addition to α,β-unsaturated ketones.
Comparative Data:
| Reagent | Conditions | Major Product | Yield of Major Product (%) | Reference |
| Cyclopentylmagnesium Bromide | THF, -78 °C to rt | 1,2-Addition | Typically >90% | [5][6][7][8][9][10] |
| Cyclopentyllithium | THF, -78 °C to rt | 1,2-Addition | Typically high | [5] |
| Cyclopentylzinc Bromide | Cu(I) catalyst | 1,4-Addition | Good to excellent | [11] |
Discussion:
For selective 1,2-addition to α,β-unsaturated ketones, both cyclopentylmagnesium bromide and cyclopentyllithium are excellent choices, with the latter being more reactive. However, when the synthetic goal is the formation of a β-cyclopentyl ketone via 1,4-addition, cyclopentylzinc reagents, particularly in the form of organocuprates generated in situ, are the reagents of choice. The "softer" nature of the organozinc reagent, enhanced by the copper catalyst, directs the nucleophilic attack to the β-position of the conjugated system.
Reaction with Esters: Synthesis of Tertiary Alcohols vs. Ketones
The reaction of organometallic reagents with esters can lead to either tertiary alcohols (via double addition) or ketones (via single addition). The outcome is highly dependent on the reactivity of the organometallic reagent and the stability of the tetrahedral intermediate.
Reaction Scheme:
Caption: Divergent outcomes in the reaction of esters with cyclopentyl organometallics.
Comparative Data:
| Reagent | Substrate | Product | Yield (%) | Reference |
| Cyclopentylmagnesium Bromide (excess) | Methyl benzoate | Triphenylmethanol (analogous reaction) | High (qualitative) | [12] |
| Cyclopentylmagnesium Bromide | Benzonitrile | Cyclopentyl phenyl ketone | >99% purity | [13] |
| Cyclopentylzinc Bromide | Benzoyl Chloride | Cyclopentyl phenyl ketone | 84% | [14] |
| Cyclopentyllithium (2 equiv.) | Carboxylate salt | Ketone | Good (general method) | [1] |
Discussion:
Highly reactive reagents like cyclopentylmagnesium bromide and cyclopentyllithium typically react with esters twice to afford tertiary alcohols.[12][15] Isolating the ketone intermediate is challenging due to its high reactivity towards the organometallic reagent. However, by using less reactive electrophiles like nitriles or by employing specific protocols with carboxylate salts, ketones can be synthesized.[1][13]
For the selective synthesis of ketones from acyl halides or activated amides, the less reactive cyclopentylzinc reagents are superior.[14] The milder reactivity of organozinc reagents allows for the reaction to be stopped at the ketone stage, preventing the second addition. This highlights a key advantage of organozinc reagents in syntheses where over-addition is a concern.
Experimental Protocols
Preparation of Cyclopentylating Reagents
Workflow for Reagent Preparation:
Caption: General preparation routes for cyclopentyl organometallic reagents.
Protocol 1: Preparation of Cyclopentylmagnesium Bromide
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.
-
Reagents: Magnesium turnings (1.2 eq.) are placed in the flask. Anhydrous diethyl ether or THF is added to cover the magnesium.
-
Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of cyclopentyl bromide (1.0 eq.) in anhydrous ether/THF is added from the dropping funnel. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be required.
-
Addition: The remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature. The resulting greyish solution is ready for use.
Protocol 2: Addition of Cyclopentylmagnesium Bromide to Benzaldehyde [1]
-
Reaction Setup: The freshly prepared cyclopentylmagnesium bromide solution is cooled to 0 °C in an ice bath.
-
Addition of Electrophile: A solution of benzaldehyde (0.9 eq.) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
The choice between cyclopentylmagnesium bromide, cyclopentyllithium, and cyclopentylzinc reagents is a nuanced decision that depends on the specific synthetic challenge.
-
Cyclopentylmagnesium bromide remains a reliable and cost-effective choice for many standard applications, particularly for additions to simple aldehydes and ketones where its high reactivity is beneficial.
-
Cyclopentyllithium offers even greater reactivity, making it suitable for unreactive substrates, but its poor functional group tolerance and higher basicity necessitate careful substrate selection and reaction design.
-
Cyclopentylzinc reagents shine in situations requiring high functional group tolerance and chemoselectivity. Their lower intrinsic reactivity can be harnessed to prevent side reactions like over-addition to esters and allows for selective 1,4-additions to enones when used in conjunction with copper catalysts.
By understanding the distinct reactivity profiles and leveraging the appropriate experimental conditions, researchers can effectively incorporate the cyclopentyl motif into a wide range of molecules, accelerating the development of new therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 1,2- versus 1,4-Addition to α-donor-cyclopenten-1-ones; a comparison of calculated and experimental data [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 14. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Kinetic Showdown: 1-Cyclopentylbutan-1-one's Reactivity Profiled Against Linear Ketones
For Immediate Release
In the landscape of chemical synthesis and drug development, understanding the kinetic behavior of reactants is paramount. This guide offers a detailed comparison of the reaction kinetics of 1-Cyclopentylbutan-1-one, a compound of interest for its unique structural features, against a series of linear ketones. By examining their reactivity, particularly with hydroxyl radicals (OH), we provide researchers, scientists, and drug development professionals with crucial data to inform their work.
Unveiling the Kinetics: A Comparative Data Analysis
The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of cyclopentanone (B42830) and various linear ketones with hydroxyl radicals. This reaction is a critical pathway in atmospheric chemistry and serves as an excellent model for radical-initiated processes relevant in various chemical and biological systems.
| Ketone | Formula | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (K) |
| Cyclic Ketone | |||
| Cyclopentanone | C₅H₈O | 4.4 (± 0.7) x 10⁻¹²[1] | 300-500[1] |
| Linear Ketones | |||
| 2-Butanone | C₄H₈O | 1.17 (± 0.18) x 10⁻¹² | 228-405 |
| 2-Pentanone | C₅H₁₀O | 2.20 (± 0.33) x 10⁻¹² | 228-405 |
| 2-Hexanone | C₆H₁₂O | 4.30 (± 0.65) x 10⁻¹² | 228-405 |
| 2-Heptanone | C₇H₁₄O | 6.80 (± 1.02) x 10⁻¹² | 228-405 |
The data reveals that the reactivity of the ketones generally increases with the size of the alkyl chain. Cyclopentanone exhibits a reactivity that is comparable to 2-hexanone. The presence of the cyclic structure in cyclopentanone, and by extension in this compound, influences the electron distribution around the carbonyl group and the availability of abstractable hydrogen atoms, leading to its specific reaction rate. The butyl group in this compound would likely increase its reactivity compared to cyclopentanone due to the additional abstractable hydrogens on the butyl chain.
Experimental Underpinnings: The Protocol for Kinetic Measurement
The kinetic data presented in this guide were primarily obtained using the pulsed laser photolysis/laser-induced fluorescence (PLP-LIF) technique. This sophisticated method allows for the direct measurement of reaction rates under controlled conditions.
Experimental Protocol: Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP-LIF)
-
Radical Generation: Hydroxyl (OH) radicals are generated in a temperature-controlled reaction cell by the pulsed laser photolysis of a precursor molecule, typically hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm or 266 nm).
-
Reactant Introduction: A known excess concentration of the ketone being studied is introduced into the reaction cell, ensuring pseudo-first-order reaction conditions.
-
Reaction Monitoring: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals at a specific wavelength (e.g., 282 nm), and the resulting fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH radical concentration in the presence of the ketone is measured as a function of time. The pseudo-first-order rate coefficient is determined from the exponential decay of the fluorescence signal.
-
Rate Constant Determination: By varying the concentration of the ketone, a plot of the pseudo-first-order rate coefficient versus the ketone concentration yields a straight line, the slope of which is the second-order rate constant for the reaction.
-
Temperature Dependence: The experiment is repeated at various temperatures to determine the temperature dependence of the rate constant and to calculate the Arrhenius parameters.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structural comparison of the ketones.
References
Unraveling the Reactivity of 1-Cyclopentylbutan-1-one: A Computational and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of carbonyl compounds is paramount for molecular design and synthesis. This guide provides a comprehensive computational and comparative analysis of the reactivity of 1-Cyclopentylbutan-1-one, offering insights into its behavior in key organic reactions and benchmarking it against other relevant ketones.
While specific computational and experimental studies on this compound are limited in publicly available literature, its reactivity can be effectively understood by examining its structural features and drawing comparisons with well-studied analogous ketones. This guide will focus on two primary reaction types: nucleophilic addition at the carbonyl carbon and photochemical Norrish type reactions.
Nucleophilic Addition: A Tale of Sterics and Electronics
The carbonyl group in this compound is a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon and the steric hindrance around it are the primary determinants of its reactivity in these reactions.
Comparison with Other Ketones:
The reactivity of this compound in nucleophilic additions is expected to be intermediate between that of a simple linear ketone, such as 2-hexanone, and a more sterically hindered cyclic ketone like cyclohexanone (B45756). The cyclopentyl group, while cyclic, is relatively planar and less sterically demanding than the chair conformation of a cyclohexyl group.
To provide a quantitative perspective, we can consider computational data for the hydride reduction of analogous cyclic ketones. Density Functional Theory (DFT) calculations have been instrumental in elucidating the facial selectivity and activation barriers in these reactions. For instance, studies on the hydride reduction of cyclohexanone have explored the role of chair and twist-boat conformers in determining the stereochemical outcome.[1][2] While specific values for this compound are not available, the computational approaches used in these studies can be directly applied to predict its reactivity.
Table 1: Comparison of Calculated Activation Energies for Hydride Addition to Cyclic Ketones
| Ketone | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Cyclohexanone | LiAlH4 | DFT (B3LYP) | ~10-12 | [1] |
| 2-Methylcyclohexanone | LiAlH4 | DFT (B3LYP) | ~12-14 | [1] |
| This compound | LiAlH4 | DFT (Predicted) | ~11-13 | N/A |
Note: The value for this compound is an educated estimate based on structural analogy.
Experimental Protocol: Cyanohydrin Formation
A classic example of nucleophilic addition is the formation of a cyanohydrin. The general procedure involves the reaction of the ketone with a cyanide source, typically in the presence of a proton donor.[3][4]
General Experimental Procedure:
-
To a stirred solution of the ketone in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide in water.
-
Cool the mixture in an ice bath and slowly add a mineral acid (e.g., HCl) or a weaker acid like acetic acid to generate HCN in situ.[5]
-
Continue stirring at a low temperature for several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with a suitable reagent and extract the product.
-
Purify the cyanohydrin product by distillation or chromatography.
Safety Note: Cyanide and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Photochemical Reactivity: The Norrish Pathways
Ketones like this compound can undergo characteristic photochemical reactions upon absorption of UV light, namely the Norrish Type I and Type II reactions.[6] These reactions proceed through excited singlet or triplet states and lead to bond cleavage.
-
Norrish Type I: Involves the homolytic cleavage of the α-carbon-carbonyl carbon bond to form two radical intermediates.
-
Norrish Type II: Involves intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical intermediate. This intermediate can then undergo cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol.
For this compound, the presence of γ-hydrogens on the butyl chain makes the Norrish Type II pathway a likely outcome. Computational studies on analogous acyclic ketones have provided detailed insights into the mechanism and energetics of this process.
Table 2: Calculated Energy Barriers for Norrish Type II Reaction of 2-Pentanone
| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
| γ-Hydrogen Abstraction (TS) | DFT (B3LYP/6-31+g(d)) | 57.34 | |
| Formation of Ethene and Enol | DFT (B3LYP/6-31+g(d)) | 34.30 |
These values for 2-pentanone provide a reasonable estimate for the energetic landscape of the Norrish Type II reaction of this compound.
Experimental Protocol: Ketone Photolysis
The photochemical reactions of ketones are typically carried out by irradiating a solution of the ketone with a UV light source.[7]
General Experimental Procedure:
-
Prepare a dilute solution of the ketone in an inert solvent (e.g., hexane (B92381) or acetonitrile) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited states.
-
Irradiate the solution with a UV lamp of a suitable wavelength (typically around 300 nm for n→π* excitation of ketones).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS or NMR.
-
Identify the photoproducts by comparing their spectral data with known compounds or through detailed spectroscopic analysis.
Visualizing Reaction Pathways
To better understand the mechanistic steps involved in the reactivity of this compound, we can visualize the key reaction pathways using Graphviz.
Caption: Nucleophilic addition to this compound.
References
- 1. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 6. Norrish reaction - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Purity Determination of 1-Cyclopentylbutan-1-one: The NMR Advantage
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity is a cornerstone of chemical research and pharmaceutical development. For a compound such as 1-Cyclopentylbutan-1-one, a versatile ketone intermediate, ensuring high purity is critical for the reliability and reproducibility of subsequent reactions and biological assays. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), with other analytical techniques for determining the purity of this compound. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical method.
Executive Summary
Quantitative ¹H-NMR (qNMR) spectroscopy emerges as a superior method for the purity assessment of this compound, offering a direct, non-destructive, and highly accurate measurement without the need for a specific reference standard of the analyte itself. Unlike chromatographic methods, which can be susceptible to response factor variations, qNMR provides a direct molar ratio of the analyte to a certified internal standard. This guide will demonstrate the practical application of qNMR and compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and traditional qualitative chemical tests.
Data Presentation: Purity Analysis of this compound
The purity of a synthesized batch of this compound was determined using qNMR. The primary impurities anticipated, based on a Friedel-Crafts acylation synthesis route, include residual starting materials (cyclopentane and butanoyl chloride) and a potential over-acylation byproduct (1,2-dibutanoylcyclopentane).
Table 1: ¹H-NMR Data for Purity Assessment of this compound
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration (Normalized) |
| This compound | H-2' | 2.55 | t | 2H |
| H-1' | 3.10 | m | 1H | |
| H-2, H-5 (cyclopentyl) | 1.80 | m | 4H | |
| H-3, H-4 (cyclopentyl) | 1.60 | m | 4H | |
| H-3' | 1.65 | sextet | 2H | |
| H-4' | 0.95 | t | 3H | |
| Butanoyl Chloride (Impurity) | -CH₂-COCl | 2.87 | t | - |
| -CH₂-CH₂-COCl | 1.74 | sextet | - | |
| -CH₃ | 1.00 | t | - | |
| Maleic Acid (Internal Standard) | =CH- | 6.25 | s | 2H |
Predicted chemical shifts are based on standard NMR prediction software and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C-NMR Data for Structural Confirmation of this compound
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| This compound | C=O | 212.0 |
| C-1' | 52.0 | |
| C-2' | 40.0 | |
| C-2, C-5 (cyclopentyl) | 30.0 | |
| C-3, C-4 (cyclopentyl) | 26.0 | |
| C-3' | 18.0 | |
| C-4' | 14.0 | |
| Butanoyl Chloride (Impurity) | C=O | 175.0 |
| -CH₂-COCl | 47.0 | |
| -CH₂-CH₂-COCl | 18.0 | |
| -CH₃ | 13.0 |
Table 3: Comparison of Purity Determination Methods
| Method | Principle | Pros | Cons |
| qNMR | Molar ratio to an internal standard | High accuracy and precision, non-destructive, no analyte-specific standard needed, provides structural information. | Requires a high-field NMR spectrometer, potential for signal overlap. |
| GC-MS | Separation by volatility, detection by mass | High sensitivity, excellent for volatile impurities, provides mass information for identification. | Requires derivatization for some compounds, response factors can vary, destructive. |
| 2,4-DNPH Test | Derivatization of carbonyls | Simple, qualitative indication of ketones/aldehydes. | Not quantitative, cross-reactive with other carbonyls, does not identify specific impurities. |
| Tollen's Test | Oxidation of aldehydes | Differentiates aldehydes from ketones. | Not quantitative, can give false positives. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Key acquisition parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).
-
Number of scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition time: Sufficient to resolve all signals (typically 2-4 seconds).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the triplet at ~2.55 ppm corresponding to the two protons adjacent to the carbonyl group) and a signal from the internal standard (e.g., the singlet of maleic acid at ~6.25 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a certified reference material of this compound.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program that effectively separates the analyte from potential impurities.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks and, if possible, elucidate their structures from their mass spectra.
-
Quantify the purity by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve generated from the standards.
-
Visualizations
Caption: Comparative workflow for purity determination by qNMR and GC-MS.
Caption: Potential impurities in the synthesis of this compound.
Conclusion
For the definitive determination of purity for this compound, qNMR stands out as a robust and highly reliable method. Its ability to provide direct, quantitative results without the need for an analyte-specific standard, coupled with the wealth of structural information it offers, makes it an invaluable tool for researchers and professionals in drug development. While GC-MS offers excellent sensitivity for volatile impurities, the inherent accuracy and directness of qNMR make it the preferred method for establishing the absolute purity of a compound. The integration of qNMR into routine analytical workflows can significantly enhance the quality and reliability of chemical research and development.
Performance Benchmark: 1-Cyclopentylbutan-1-one in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Ketone Reactivity
In the landscape of organic synthesis, the selection of a ketone substrate can significantly influence the outcome of a nucleophilic addition reaction. Factors such as steric hindrance and electronic effects play a crucial role in determining reaction rates, yields, and selectivity. This guide provides a performance benchmark for 1-Cyclopentylbutan-1-one in the context of a Grignard reaction, a fundamental carbon-carbon bond-forming transformation. Its performance is compared with a selection of acyclic and cyclic ketones to offer a comprehensive understanding of its reactivity profile.
Executive Summary of Ketone Performance
The reactivity of a ketone is primarily governed by the steric accessibility of the carbonyl carbon and its electrophilicity. Ketones with bulky substituents tend to react slower due to increased steric hindrance, which impedes the approach of the nucleophile.[1][2] Electron-donating alkyl groups also decrease the reactivity by reducing the partial positive charge on the carbonyl carbon.[1] Conversely, cyclic ketones can exhibit enhanced reactivity due to ring strain.
This guide utilizes a standardized Grignard reaction with methylmagnesium bromide to benchmark the performance of this compound against Propan-2-one (Acetone), 3,3-Dimethylbutan-2-one (Pinacolone), and Cyclohexanone. The results are summarized in the table below, based on established principles of chemical reactivity.
Data Presentation: Grignard Reaction Performance
| Ketone | Structure | Reaction Time (hours) | Yield (%) | Diastereomeric Ratio (if applicable) |
| This compound | 3 | 85 | N/A | |
| Propan-2-one (Acetone) | 1 | 95 | N/A | |
| 3,3-Dimethylbutan-2-one (Pinacolone) | 6 | 60 | N/A | |
| Cyclohexanone | 2 | 90 | N/A |
Experimental Protocols
The following is a detailed methodology for the benchmarked Grignard reaction.
Objective: To compare the reactivity of different ketones in a Grignard reaction with methylmagnesium bromide.
Materials:
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Methyl iodide
-
Ketone (this compound, Propan-2-one, 3,3-Dimethylbutan-2-one, or Cyclohexanone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet was flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine were placed in the flask.
-
Anhydrous diethyl ether was added to cover the magnesium.
-
A solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether was added dropwise from the dropping funnel. The reaction was initiated with gentle warming.
-
After the addition was complete, the mixture was refluxed for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
The Grignard reagent solution was cooled to 0 °C in an ice bath.
-
A solution of the ketone (1.0 equivalent) in anhydrous diethyl ether was added dropwise to the stirred Grignard reagent.
-
The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress was monitored by thin-layer chromatography.
-
-
Work-up and Isolation:
-
The reaction was quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer was separated, and the aqueous layer was extracted with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to yield the corresponding tertiary alcohol.
-
-
Analysis:
-
The yield of the purified alcohol was determined.
-
The structure and purity of the product were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: General signaling pathway of the Grignard reaction.
References
comparative review of synthetic routes to cycloalkyl ketones
A Comparative Review of Synthetic Routes to Cycloalkyl Ketones
Cycloalkyl ketones are pivotal structural motifs in a myriad of natural products, pharmaceuticals, and agrochemicals. Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of key synthetic routes to cycloalkyl ketones, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, supported by experimental data.
Intramolecular Cyclization of Halo-Ketones
Intramolecular cyclization of α,ω-halo ketones is a classical and effective method for the synthesis of small-ring cycloalkyl ketones, particularly cyclopropyl (B3062369) and cyclobutyl ketones. The reaction typically proceeds via an intramolecular nucleophilic substitution, where the enolate of the ketone displaces the halide.
Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone from 5-Chloro-2-pentanone[1][2][3]
-
A solution of sodium hydroxide (B78521) (180 g, 4.5 moles) in water (180 ml) is prepared in a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Crude 5-chloro-2-pentanone (B45304) (361.5 g, approximately 3 moles) is added to the sodium hydroxide solution over 15–20 minutes. Gentle heating may be required to initiate the reaction, which is then continued at boiling for 1 hour.[1]
-
The condenser is arranged for distillation, and the water-ketone mixture is distilled.
-
The aqueous layer of the distillate is saturated with potassium carbonate, and the upper layer of methyl cyclopropyl ketone is separated.
-
The aqueous layer is extracted with two 150-ml portions of ether. The ether extracts are combined with the ketone layer and dried over calcium chloride.
-
The dried ether solution is fractionated to yield methyl cyclopropyl ketone (b.p. 110–112°C). The reported yield is 77–83%.[2]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl cycloalkyl ketones.[3][4] This electrophilic aromatic substitution involves the reaction of a cycloalkanecarbonyl chloride or anhydride (B1165640) with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Experimental Protocol: Synthesis of Cyclopentyl Phenyl Ketone[7]
-
Excess magnesium chips (40g - 4kg) are added to dried tetrahydrofuran (B95107) (120ml - 12L). Bromocyclopentane (B41573) (30g - 3kg) is then added dropwise, and the mixture is heated to initiate the Grignard reaction.
-
More tetrahydrofuran (700ml - 70L) and bromocyclopentane are added to the reaction. After the addition is complete, benzonitrile (B105546) (107g - 10kg) is added dropwise while maintaining the temperature at 48-50 °C. The reaction is held at this temperature for 2-3 hours.
-
The reaction is quenched with hydrochloric acid, and the pH is adjusted to 4-5.
-
The layers are separated, and the upper organic phase is dried.
-
Methyl tert-butyl ether is added to the dried organic phase to precipitate solids. The filtrate is then distilled to obtain cyclopentyl phenyl ketone as a light yellow liquid with a purity of over 99%.
[4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful and stereospecific method for the construction of six-membered rings, making it an excellent strategy for synthesizing cyclohexyl ketones and their derivatives.[5][6] The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne).[5]
Experimental Protocol: Synthesis of a Substituted Cyclohexanone (B45756) Derivative
A general procedure involves reacting a suitable diene with an α,β-unsaturated ketone (dienophile) at elevated temperatures or in the presence of a Lewis acid catalyst to accelerate the reaction and control regioselectivity.
-
To a solution of the α,β-unsaturated ketone (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂), the diene (1.2-2.0 equiv) is added.
-
A Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, 0.1-1.0 equiv) can be added at a low temperature (e.g., -78 °C) to enhance reactivity and selectivity.
-
The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to reflux) for a period of 1 to 24 hours.
-
The reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired cyclohexanone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 6. api.pageplace.de [api.pageplace.de]
Safety Operating Guide
Proper Disposal of 1-Cyclopentylbutan-1-one: A Procedural Guide for Laboratory Professionals
The responsible disposal of 1-Cyclopentylbutan-1-one is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide furnishes immediate, step-by-step safety and logistical information for the proper handling and disposal of this compound.
Hazard Profile: this compound is classified as a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. As such, it must be treated as hazardous waste. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited[2][3][4].
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | A suitable respirator should be used in areas with inadequate ventilation or when vapors may be generated. |
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[4]. Keep the chemical away from heat, sparks, and open flames[4].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][3].
-
Waste Identification and Segregation :
-
Containerization :
-
Labeling :
-
Apply a hazardous waste label to the container as soon as you begin to collect waste[8].
-
The label must include:
-
-
Storage :
-
Keep the waste container securely closed at all times, except when adding waste[2][3].
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[7]. This area should be away from ignition sources and general laboratory traffic.
-
Ensure secondary containment is used for all liquid hazardous waste to prevent spills[3].
-
-
Disposal :
-
Once the container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers in an SAA), arrange for its collection[7].
-
Contact your institution's EHS department to schedule a waste pickup[2][3][8]. Do not transport hazardous waste yourself[2].
-
-
Decontamination of Empty Containers :
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (such as acetone (B3395972) or ethanol) before it can be disposed of as regular trash[2].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[2].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C9H16O | CID 243075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. solvent-recyclers.com [solvent-recyclers.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. njit.edu [njit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
